2,4-Diamino-5-(4-methoxybenzyl)pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-17-10-4-2-8(3-5-10)6-9-7-15-12(14)16-11(9)13/h2-5,7H,6H2,1H3,(H4,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGUVTBVYOGUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174151 | |
| Record name | 2,4-Pyrimidinediamine, 5-((4-methoxyphenyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20285-70-5 | |
| Record name | 5-[(4-Methoxyphenyl)methyl]-2,4-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20285-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Pyrimidinediamine, 5-((4-methoxyphenyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020285705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Pyrimidinediamine, 5-((4-methoxyphenyl)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the In Vitro Evaluation of 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine (Trimethoprim)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide for the in vitro evaluation of 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine, known commonly as Trimethoprim. As a selective inhibitor of bacterial dihydrofolate reductase, Trimethoprim represents a critical tool in antimicrobial therapy, often used in synergy with sulfonamides. This guide moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to its assessment. We will delve into the core methodologies for determining antimicrobial susceptibility, quantifying enzymatic inhibition, evaluating synergistic interactions, and assessing bacterial resistance. Each section is grounded in established scientific principles and provides detailed, field-proven protocols to empower researchers in their drug development and surveillance efforts.
Foundational Principles: Mechanism of Action
Understanding the mechanism of action is paramount to designing meaningful in vitro experiments. Trimethoprim exerts its antimicrobial effect by targeting the folate biosynthesis pathway, which is crucial for the synthesis of nucleotides and, consequently, for DNA replication and cell division[1].
Bacterial cells must synthesize their own folate, making this pathway an excellent target for selective toxicity. Trimethoprim specifically binds to and inhibits bacterial dihydrofolate reductase (DHFR), the enzyme responsible for the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF)[1][2]. THF is an essential cofactor in the synthesis of thymidine and purines[3]. The remarkable efficacy of Trimethoprim stems from its high affinity for bacterial DHFR, which is up to 60,000 times greater than its affinity for the mammalian equivalent, ensuring minimal impact on host cells[2].
This mechanism is often exploited in combination therapy with sulfamethoxazole. Sulfamethoxazole inhibits dihydropteroate synthase, an enzyme acting earlier in the same pathway[2][4]. This sequential blockade produces a synergistic effect, enhancing antimicrobial activity and reducing the likelihood of resistance development[1][4].
Caption: Bacterial folate pathway and points of inhibition.
Core Methodologies for In Vitro Assessment
A multi-faceted approach is necessary to fully characterize the antimicrobial profile of Trimethoprim. The following sections detail the essential assays.
Antimicrobial Susceptibility Testing (AST)
The foundational step in evaluating any antimicrobial is to determine its potency against relevant bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is the primary metric, defined as the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation[5]. Standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) are critical for reproducibility and clinical relevance[6][7].
This method is considered the gold standard for quantitative susceptibility testing[8]. It involves challenging a standardized bacterial inoculum with serial dilutions of Trimethoprim in a 96-well microtiter plate format.
Causality and Self-Validation: Using cation-adjusted Mueller-Hinton Broth (CAMHB) is crucial, as divalent cations (Ca²⁺ and Mg²⁺) can influence the activity of some antibiotics. Standardization of the bacterial inoculum to a 0.5 McFarland standard ensures that the final cell density is consistent (approx. 5 x 10⁵ CFU/mL), which is critical for reproducible MIC values[3]. Including a growth control (no antibiotic) validates that the bacteria are viable and the medium supports growth, while a sterility control (no bacteria) confirms the medium is not contaminated.
Materials:
-
Trimethoprim powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates (e.g., Escherichia coli ATCC 25922 as a quality control strain)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer or densitometer
-
Incubator (35°C ± 2°C)
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of Trimethoprim in a suitable solvent (e.g., DMSO, followed by dilution in sterile water).
-
Inoculum Preparation: From a fresh (18-24 hour) culture on an agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL)[9].
-
Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:150 dilution.
-
Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of Trimethoprim in CAMHB. For example, for a final volume of 100 µL per well, add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the starting Trimethoprim concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this serial transfer to well 11. Discard 50 µL from well 11. Well 12 serves as the growth control.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum (from step 3) to each well (wells 1-12), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours[5].
-
Reading Results: After incubation, determine the MIC by visually identifying the lowest concentration of Trimethoprim that completely inhibits bacterial growth (i.e., the first well that appears clear)[3][5].
Sources
- 1. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 2. Trimethoprim - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chainnetwork.org [chainnetwork.org]
- 7. researchgate.net [researchgate.net]
- 8. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Physicochemical properties of 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine
Introduction
This compound is a significant heterocyclic compound featuring a diaminopyrimidine core linked to a 4-methoxybenzyl group at the 5-position. This molecule belongs to the class of 5-benzyl-2,4-diaminopyrimidines, a scaffold of profound importance in medicinal chemistry. These compounds are renowned as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolism of both prokaryotic and eukaryotic cells. The selective inhibition of bacterial DHFR over its mammalian counterpart is the basis for the antibacterial activity of drugs like Trimethoprim.
While not as widely studied as its close analogue Trimethoprim[1], this compound serves as a crucial synthetic intermediate and a research tool for developing novel therapeutic agents[2]. Its structure allows for the exploration of structure-activity relationships (SAR) in the design of new DHFR inhibitors or agents targeting other enzymes. Understanding its core physicochemical properties is therefore paramount for researchers in drug discovery, process chemistry, and analytical development for its efficient synthesis, handling, characterization, and application in further chemical transformations.
This guide provides a comprehensive technical overview of the known and predicted physicochemical properties of this compound, detailed synthetic and analytical protocols, and expert insights into the causality behind its chemical behavior.
Molecular Structure and Identification
The foundational identity of a chemical compound lies in its structure and unique identifiers. The molecule consists of a pyrimidine ring substituted with two amino groups at the 2 and 4 positions and a benzyl group, which itself is substituted with a methoxy group at the para-position.
Physicochemical Properties
A summary of the core physicochemical properties is essential for laboratory handling, reaction setup, and analytical method development. The following table consolidates known experimental data and computationally predicted values.
| Property | Value | Source |
| IUPAC Name | 5-[(4-methoxyphenyl)methyl]pyrimidine-2,4-diamine | PubChemLite[3] |
| Molecular Formula | C₁₂H₁₄N₄O | PubChemLite[3] |
| Molecular Weight | 230.27 g/mol | (Calculated) |
| Monoisotopic Mass | 230.11676 Da | PubChemLite[3] |
| Appearance | Crystalline solid | Inferred from patent[4] |
| Melting Point | 206 - 209 °C | ChemicalBook[4] |
| Predicted XlogP | 0.9 | PubChemLite[3] |
| Hydrogen Bond Donors | 2 (from two NH₂ groups) | (Calculated) |
| Hydrogen Bond Acceptors | 5 (4x N, 1x O) | (Calculated) |
The melting point of 206-209 °C is indicative of a stable crystalline solid, which is typical for diaminopyrimidine derivatives with significant intermolecular hydrogen bonding potential from the amino groups.[4] The predicted XlogP value of 0.9 suggests that the compound has a relatively balanced lipophilicity, being neither excessively hydrophobic nor hydrophilic.[3] This balance is a common feature in orally bioavailable drugs, as it facilitates passage through both aqueous and lipid environments.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features based on the well-understood characteristics of its constituent functional groups.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by vibrations from the amino, aromatic, and ether groups.
-
N-H Stretching: Two or more sharp to medium bands are expected in the 3500-3200 cm⁻¹ region, characteristic of the primary amino (NH₂) groups.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the CH₂ bridge and CH₃ group) will be observed just below 3000 cm⁻¹.
-
C=N and C=C Stretching: A series of absorptions between 1650-1450 cm⁻¹ will correspond to the stretching vibrations of the pyrimidine and benzene rings.
-
N-H Bending: A strong scissoring vibration for the NH₂ groups should be visible around 1640-1590 cm⁻¹.
-
C-O Stretching: A strong, characteristic C-O stretch from the aryl ether (methoxy group) is expected in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation. The expected signals in standard solvents like DMSO-d₆ are as follows:
-
¹H NMR:
-
Aromatic Protons (Benzyl Ring): The para-substituted benzyl ring will exhibit a classic AA'BB' system. Two doublets are expected, one for the protons ortho to the CH₂ group (~6.8-7.2 ppm) and one for the protons ortho to the OCH₃ group (~6.7-6.9 ppm).
-
Pyrimidine Proton (H-6): A singlet for the lone proton on the pyrimidine ring will appear in the aromatic region, likely around 7.5-8.0 ppm.[5]
-
Amino Protons (NH₂): Two broad singlets corresponding to the two non-equivalent NH₂ groups will be present, typically in the range of 5.5-7.0 ppm. Their chemical shift can be highly dependent on concentration and temperature.
-
Methylene Protons (CH₂): A sharp singlet integrating to two protons for the benzylic CH₂ bridge, expected around 3.7-4.0 ppm.
-
Methoxy Protons (OCH₃): A sharp singlet integrating to three protons for the methoxy group, expected around 3.7-3.8 ppm.
-
-
¹³C NMR:
-
Pyrimidine Carbons: Carbons bearing amino groups (C2, C4) will be highly shielded (~160-165 ppm). The protonated carbon (C6) will be further upfield (~135-140 ppm), and the substituted carbon (C5) will be the most shielded of the ring carbons (~105-110 ppm).
-
Benzyl Carbons: The methoxy-bearing carbon (C4') will be downfield (~158 ppm). The CH₂-bearing carbon (C1') will be shielded (~130 ppm). The protonated carbons will appear in the typical aromatic region (~114-130 ppm).
-
Aliphatic Carbons: The benzylic CH₂ carbon is expected around 30-35 ppm, and the methoxy CH₃ carbon around 55 ppm.
-
Mass Spectrometry (MS)
Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable.
-
Molecular Ion (M⁺): The primary piece of information would be the molecular ion peak. For ESI in positive mode, this would be the [M+H]⁺ ion at m/z 231.12.
-
Fragmentation: A major and characteristic fragmentation pathway would be the benzylic cleavage to form the stable tropylium-like ion of the 4-methoxybenzyl moiety at m/z 121. This would be a dominant peak in the spectrum and is highly diagnostic for the benzylpyrimidine structure.
Synthesis and Purification
The synthesis of this compound can be achieved via the condensation of guanidine with a suitable β-alkoxy-α-(4-methoxybenzyl)acrylonitrile intermediate. A well-documented procedure is adapted from U.S. Patent 4,883,798.[4]
Detailed Synthesis Protocol
This protocol is for informational purposes and should only be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
-
Step 1: Knoevenagel Condensation. In a reaction vessel, a mixture of 4-methoxybenzaldehyde, 3-methoxypropionitrile, methanol, and a catalytic amount of potassium hydroxide is stirred at 60°C for approximately 8 hours.[4]
-
Step 2: Isomerization & Intermediate Formation. The reaction mixture is cooled, diluted with water, and extracted with a non-polar solvent (e.g., benzene or toluene). The organic layer is dried and evaporated. The residue is dissolved in a high-boiling ether solvent (e.g., diethylene glycol monomethyl ether), and sodium methoxide is added. The mixture is heated to ~75°C and stirred for several hours to facilitate isomerization to the key acrylonitrile intermediate.[4]
-
Step 3: Cyclocondensation with Guanidine. To the intermediate mixture, isobutanol, guanidine hydrochloride, and a methanolic solution of sodium methoxide are added. The reaction is heated to ~92°C to distill off the methanol and is maintained at this temperature for ~7 hours to drive the cyclization.[4]
-
Step 4: Isolation and Purification. Upon cooling, the crude product precipitates. It is collected by filtration. Purification is effectively achieved by recrystallization from aqueous ethanol to yield the final product as a crystalline solid with a melting point of 206-209°C.[4]
Solubility and Lipophilicity
Qualitative Solubility Profile
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | Soluble | Strong dipole-dipole interactions and hydrogen bond accepting capability. |
| Polar Protic | Methanol, Ethanol | Soluble to Moderately Soluble | Hydrogen bonding with the solvent is favorable. |
| Aqueous | Water, Buffers (pH 7.4) | Sparingly to Poorly Soluble | The hydrophobic benzyl group limits aqueous solubility despite polar groups. |
| Non-Polar | Hexane, Toluene | Poorly Soluble | Insufficient polarity to disrupt the crystalline lattice. |
| Chlorinated | Dichloromethane, Chloroform | Slightly Soluble | Moderate polarity may allow for some dissolution. |
Protocol for Quantitative Thermodynamic Solubility Determination
This protocol establishes the equilibrium solubility, a critical parameter for formulation and biopharmaceutical classification.
-
Preparation: Add an excess amount of solid this compound (enough to ensure a solid phase remains at equilibrium) to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer) in a sealed glass vial.
-
Equilibration: Place the vials in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for 24-48 hours. This duration is typically sufficient to ensure equilibrium is reached. It is advisable to run a time-point study (e.g., 24, 48, 72 hours) during initial characterization to confirm the time to equilibrium.
-
Sample Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Separation: Carefully withdraw a sample of the supernatant. Immediately filter it through a 0.22 µm syringe filter (select a filter material, e.g., PVDF, that does not bind the analyte) into a clean vial.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Acid-Base Properties (pKa)
The pKa values are critical for predicting the ionization state of the molecule at different physiological pH values, which in turn governs its solubility, permeability, and target binding. The 2,4-diaminopyrimidine moiety is basic due to the lone pairs on the ring nitrogens and amino groups. It is expected to have two pKa values.
Note: The above DOT script is a template. For actual rendering, image paths would need to be replaced with valid chemical structure images.
The primary protonation site is typically the N1 position of the pyrimidine ring, which is the most basic nitrogen. The pKa for this first protonation (pKa₂) is expected to be in the range of 6.5-7.5, similar to Trimethoprim. The second protonation would occur at one of the exocyclic amino groups or the N3 nitrogen and would have a much lower pKa (pKa₁), likely below 2.
Protocol for pKa Determination via Potentiometric Titration
-
Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent system (e.g., methanol/water) to ensure solubility throughout the titration.
-
Titration Setup: Use a calibrated pH meter and an automated titrator. The titration vessel should be jacketed to maintain a constant temperature.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Alternatively, use derivative plots (dpH/dV) to more accurately determine the equivalence points.
Conclusion
This compound is a well-defined crystalline solid with physicochemical properties that make it an important building block in medicinal chemistry. Its balanced lipophilicity, hydrogen bonding capabilities, and established synthetic route provide a solid foundation for its use in research and development. The data and protocols presented in this guide offer a comprehensive resource for scientists, enabling the confident handling, characterization, and application of this versatile compound in the pursuit of novel chemical entities.
References
-
Cleanchem (n.d.). Pyrimethamine EP Impurity B. (Note: This source incorrectly identifies the compound but is listed for context on related impurities). [Link]
-
Couch, J. F. (1978). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. PubMed. [Link]
-
National Center for Biotechnology Information (n.d.). 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium. PubChem. [Link]
- Manmade, A., et al. (1978). Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. U.S.
-
Wang, Y., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
-
Rosowsky, A., et al. (2003). Further Studies on 2,4-Diamino-5-(2',5'-disubstituted benzyl)pyrimidines as Potent and Selective Inhibitors of Dihydrofolate Reductases from Three Major Opportunistic Pathogens of AIDS. Journal of Medicinal Chemistry. [Link]
-
Wiley (n.d.). 2,4-Diamino-pyrimidine. SpectraBase. [Link]
-
PubChemLite (n.d.). This compound. [Link]
-
Wikipedia (n.d.). 2,4-Diaminopyrimidine. [Link]
- Choay, J., et al. (1980). Novel soluble derivatives of 2,4-diamino pyrimidine. U.S.
-
National Center for Biotechnology Information (n.d.). 2,4-Diaminopyrimidine. PubChem. [Link]
-
ResearchGate (n.d.). Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors. [Link]
-
PubChemLite (n.d.). 2,4-diamino-5-(3,5-dimethoxybenzyl)pyrimidine. [Link]
-
National Center for Biotechnology Information (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem. [Link]
-
National Center for Biotechnology Information (n.d.). 2,4-Diamino-6-[N-(3',4',5'-Trimethoxybenzyl)-N-Methylamino]Pyrido[2,3-D]Pyrimidine. PubChem. [Link]
-
Royal Society of Chemistry (n.d.). Supporting Information for "Polymers from sugars and CS2...". [Link]
-
National Center for Biotechnology Information (n.d.). 2,4-Diamino-5-methylpyrimidine. PubChem. [Link]
-
ResearchGate (n.d.). The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the.... [Link]
Sources
- 1. 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium | C14H19N4O3+ | CID 446998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PubChemLite - this compound (C12H14N4O) [pubchemlite.lcsb.uni.lu]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
The Structure-Activity Relationship of 2,4-Diaminopyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatile 2,4-Diaminopyrimidine Scaffold
The 2,4-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse array of biologically active compounds. Its inherent ability to form multiple hydrogen bonds, a key interaction in many biological recognition processes, has made it a cornerstone in the design of enzyme inhibitors and receptor modulators. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 2,4-diaminopyrimidine derivatives, offering insights for researchers and scientists engaged in drug development. We will delve into the critical structural modifications that govern the potency and selectivity of these compounds, with a particular focus on their roles as kinase and dihydrofolate reductase (DHFR) inhibitors. Furthermore, this guide will present detailed, field-proven protocols for the biological evaluation of these derivatives, empowering researchers to conduct robust and reproducible studies.
The fundamental structure of 2,4-diaminopyrimidine is characterized by a pyrimidine ring substituted with amino groups at the 2 and 4 positions. This arrangement provides a rich pharmacophore capable of engaging with biological targets through a variety of non-covalent interactions. The versatility of this scaffold lies in the fact that substitutions at the 5 and 6 positions, as well as on the amino groups themselves, can dramatically influence the compound's biological activity, selectivity, and pharmacokinetic properties.
Core Principles of Structure-Activity Relationship (SAR)
The biological activity of 2,4-diaminopyrimidine derivatives is intricately linked to the nature and position of various substituents on the core ring structure. Understanding these relationships is paramount for the rational design of potent and selective drug candidates.
Kinase Inhibition: Targeting the ATP-Binding Site
A significant number of 2,4-diaminopyrimidine derivatives have been developed as potent kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2,4-diaminopyrimidine scaffold effectively mimics the adenine core of ATP, allowing it to bind to the hinge region of the kinase active site.
The SAR of these inhibitors is largely dictated by the substituents at the C5 and N2/N4 positions:
-
The N2- and N4-Aryl Substituents: The nature of the aryl groups attached to the N2 and N4 positions is critical for both potency and selectivity. These groups often extend into hydrophobic pockets within the kinase domain, and their substitution patterns can be fine-tuned to optimize van der Waals interactions. For instance, the introduction of specific substituents on these aryl rings can create additional hydrogen bonds or steric hindrance that favors binding to one kinase over another.[3]
-
The C5-Substituent: The C5 position of the pyrimidine ring is often a key determinant of selectivity. Bulky substituents at this position can clash with the "gatekeeper" residue of the kinase, a critical amino acid that controls access to a hydrophobic pocket. By tailoring the size and shape of the C5-substituent, it is possible to design inhibitors that are highly selective for kinases with smaller gatekeeper residues.
-
The C6-Substituent: While less frequently modified, substitutions at the C6 position can also influence activity. Small alkyl groups at this position have been shown to modulate the orientation of the N2- and N4-substituents, thereby affecting their interactions with the kinase.[4]
Below is a conceptual representation of the key SAR principles for 2,4-diaminopyrimidine-based kinase inhibitors.
Caption: Key SAR points for 2,4-diaminopyrimidine kinase inhibitors.
Dihydrofolate Reductase (DHFR) Inhibition: A Classic Antibacterial and Anticancer Strategy
The 2,4-diaminopyrimidine scaffold is also the core of a major class of DHFR inhibitors, including the well-known antibacterial drug trimethoprim and the anticancer agent methotrexate.[5][6] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR leads to the depletion of these essential building blocks, ultimately causing cell death.
The SAR of 2,4-diaminopyrimidine-based DHFR inhibitors is primarily influenced by the substituent at the C5 position:
-
The C5-Benzyl Group: In many DHFR inhibitors, a benzyl group is attached to the C5 position. The substitution pattern on this benzyl ring is critical for potent inhibition. For instance, in trimethoprim, the 3,4,5-trimethoxy substitution pattern on the benzyl ring allows for optimal binding within the active site of bacterial DHFR.[5] The conformation of this benzyl group relative to the pyrimidine ring is also a key determinant of activity.[6]
-
Other C5-Substituents: While the benzyl group is common, other substituents at the C5 position can also confer potent DHFR inhibitory activity. For example, bulky, lipophilic groups can enhance binding affinity.[7]
The following diagram illustrates the general SAR principles for 2,4-diaminopyrimidine-based DHFR inhibitors.
Caption: Key SAR points for 2,4-diaminopyrimidine DHFR inhibitors.
Quantitative SAR Data
The following table summarizes the in vitro activity of representative 2,4-diaminopyrimidine derivatives against various cancer cell lines, providing a quantitative perspective on their SAR.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| 9k | A549 | 2.14 | [8] |
| HCT-116 | 3.59 | [8] | |
| PC-3 | 5.52 | [8] | |
| MCF-7 | 3.69 | [8] | |
| 13f | A549 | 1.98 | [8] |
| HCT-116 | 2.78 | [8] | |
| PC-3 | 4.27 | [8] | |
| MCF-7 | 4.01 | [8] | |
| A12 | A549 | 0.13 | [1] |
| MDA-MB-231 | 0.094 | [1] | |
| 22 | CDK7 | 0.00721 | [9] |
| 3g | CDK2/cyclin A | 0.083 | [3] |
| 3c | CDK9/cyclin T1 | 0.065 | [3] |
Experimental Protocols for Biological Evaluation
A robust evaluation of the biological activity of 2,4-diaminopyrimidine derivatives requires a suite of well-validated in vitro assays. The following section provides detailed, step-by-step methodologies for key experiments.
General Synthesis of 2,4-Diaminopyrimidine Derivatives
A common synthetic route to 2,4-diaminopyrimidine derivatives involves the reaction of a substituted β-alkoxyacrylonitrile with guanidine.[5] A more versatile approach starts with a di- or tri-substituted pyrimidine, such as 2,4,6-trichloropyrimidine, which allows for sequential and regioselective introduction of different amine nucleophiles.
Step-by-Step Methodology:
-
Starting Material: Begin with a commercially available substituted pyrimidine, for example, 2,4,6-trichloropyrimidine.
-
First Nucleophilic Substitution: React the starting material with the first amine (R1-NH2) in the presence of a base such as diisopropylethylamine (DIPEA) in a suitable solvent like isopropanol. The reaction is typically more facile at the C4 and C6 positions.
-
Second Nucleophilic Substitution: Introduce the second amine (R2-NH2) to substitute another chlorine atom. The reactivity of the remaining chlorine atoms will depend on the electronic nature of the first substituent.
-
Further Modifications (Optional): The remaining position (if any) can be further functionalized through reactions like Suzuki or Sonogashira cross-coupling to introduce aryl or alkynyl groups.
-
Purification: Purify the final product using standard techniques such as column chromatography or recrystallization.
Caption: General synthetic workflow for 2,4-diaminopyrimidine derivatives.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase. The principle involves measuring the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Step-by-Step Methodology: [10][11]
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (peptide or protein), and ATP solution. The test compound is typically dissolved in DMSO.
-
Reaction Setup: In a microplate, add the kinase and the test compound at various concentrations. Incubate for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate and ATP to start the kinase reaction. The concentration of ATP should ideally be close to its Km value for the kinase.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific duration.
-
Stop Reaction: Terminate the reaction by adding a stop solution, which often contains EDTA to chelate Mg2+, a necessary cofactor for kinases.
-
Detection: Quantify the amount of phosphorylated product. This can be done using various methods, such as:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence/Luminescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate or by measuring the depletion of ATP.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology: [2][12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2,4-diaminopyrimidine derivative and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). It is based on the stoichiometric binding of a fluorescent dye, such as propidium iodide (PI), to the DNA content of the cells.
Step-by-Step Methodology: [13]
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specific duration. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structure.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V Staining
This assay is used to detect early and late apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[8][14]
Step-by-Step Methodology: [8][14]
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the cell cycle analysis.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Mitochondrial Membrane Potential (ΔΨm) Assay
A decrease in mitochondrial membrane potential is an early indicator of apoptosis. The JC-1 dye is a lipophilic cation that accumulates in the mitochondria of healthy cells as aggregates, which fluoresce red. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as monomers and fluoresces green.[3][15]
Step-by-Step Methodology: [3][15]
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Staining: Resuspend the cells in a medium containing the JC-1 dye.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Washing: Wash the cells to remove the excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope or a flow cytometer to measure the ratio of red to green fluorescence.
-
Data Analysis: A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential and an induction of apoptosis.
Conclusion and Future Perspectives
The 2,4-diaminopyrimidine scaffold remains a highly valuable and versatile platform for the design of novel therapeutic agents. A thorough understanding of its structure-activity relationships is crucial for the successful development of potent and selective inhibitors targeting a wide range of biological targets. The experimental protocols detailed in this guide provide a robust framework for the comprehensive biological evaluation of these compounds. As our understanding of disease biology continues to evolve, the rational design of new 2,4-diaminopyrimidine derivatives, guided by SAR principles and enabled by advanced synthetic and screening technologies, will undoubtedly lead to the discovery of next-generation medicines. The integration of computational modeling and structural biology will further refine our ability to predict the activity and selectivity of these compounds, accelerating the journey from a promising scaffold to a life-saving drug.
References
-
Hu, G., Wang, C., Xin, X., Li, S., Li, Z., Zhao, Y., & Gong, P. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 43(25), 9843-9856. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry, 14(5), 934-946. [Link]
-
Zhang, H., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(7), 964-971. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Roth, B., & Strelitz, J. Z. (1969). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 2. C-Alkylation of pyrimidines with Mannich bases and application to the synthesis of trimethoprim and analogues. Journal of Medicinal Chemistry, 12(6), 1112-1116. [Link]
-
Elabscience. (2021, October 19). JC-1 Experiment Common Questions and Solutions. Retrieved from [Link]
-
Hopfinger, A. J. (1981). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry, 24(7), 818-822. [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Graphviz. (n.d.). User Guide. Retrieved from [Link]
-
Asghar, M. N., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega, 6(10), 6836-6847. [Link]
-
Cody, V., et al. (1985). Molecular structures of 2,4-diaminopyrimidine antifolates with antineoplastic activity. Journal of Medicinal Chemistry, 28(5), 583-589. [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. [Link]
-
StatPearls. (2025, December 1). Western Blot: Principles, Procedures, and Clinical Applications. NCBI. [Link]
-
Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]
-
Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Graphviz. [Link]
-
Sivils, J. C., et al. (2019, January 5). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Journal of Visualized Experiments, (143), e58638. [Link]
-
Kim, H. S., & Lee, H. K. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111(1), 28.6.1-28.6.11. [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Sportsman, J. R., & Gaudet, E. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Anderson, D. D., et al. (2011). Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. ACS Medicinal Chemistry Letters, 2(10), 748-752. [Link]
-
Towards Data Science. (2022, June 4). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Retrieved from [Link]
-
Nenajdenko, V. G., et al. (2006). A new method for the synthesis of 2,4-diamino-6-arylpyrimidines. Chemistry of Heterocyclic Compounds, 42(1), 108-111. [Link]
-
Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
- Clagett, J. W., & English, J. P. (1947). U.S. Patent No. 2,416,617. Washington, DC: U.S.
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. atcc.org [atcc.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]
- 6. sketchviz.com [sketchviz.com]
- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. JC-1 Experiment Common Questions and Solutions [elabscience.com]
The Emergent Antineoplastic Potential of 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine Analogues: A Technical Guide for Drug Development Professionals
Foreword: Re-evaluating a Privileged Scaffold in Oncology
The 2,4-diaminopyrimidine core is a well-established privileged scaffold in medicinal chemistry, most famously represented by the antibacterial drug trimethoprim. However, its potential in oncology, particularly as a scaffold for selective and potent antineoplastic agents, is a continuously evolving field of research. This technical guide delves into the antineoplastic potential of a specific subclass: 2,4-diamino-5-(4-methoxybenzyl)pyrimidine analogues. We will explore their primary and alternative mechanisms of action, provide detailed methodologies for their evaluation, and present a framework for understanding their structure-activity relationships, guiding the development of next-generation cancer therapeutics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel anticancer agents.
Core Concepts: Mechanism of Action and Therapeutic Rationale
The primary and most well-documented mechanism of action for the antineoplastic effects of 2,4-diamino-5-benzylpyrimidine analogues is the inhibition of dihydrofolate reductase (DHFR) .[1][2]
The Central Role of Dihydrofolate Reductase (DHFR) in Cancer Proliferation
DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3] THF and its derivatives are essential one-carbon donors for the de novo synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[4] Rapidly proliferating cancer cells have a high demand for these nucleic acid precursors to sustain their growth and division.[3] By inhibiting DHFR, these pyrimidine analogues deplete the intracellular pool of THF, leading to the disruption of DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis.[1]
The rationale for targeting DHFR in cancer therapy is therefore to selectively starve cancer cells of the essential components needed for their replication. The classical DHFR inhibitor, methotrexate, has been a cornerstone of cancer chemotherapy for decades, validating this therapeutic approach.[3] However, issues of toxicity and drug resistance have driven the search for novel, non-classical DHFR inhibitors with improved therapeutic windows.[1]
Figure 1: Inhibition of the DHFR pathway by this compound analogues.
Emerging Mechanisms: Targeting Cyclin-Dependent Kinases (CDKs)
Recent research has unveiled that the antineoplastic activity of some 2,4-diaminopyrimidine derivatives is not solely dependent on DHFR inhibition. Certain analogues have demonstrated potent inhibitory activity against cyclin-dependent kinases (CDKs) , particularly CDK2 and CDK7.[5][6][7]
-
CDK2: This kinase, in complex with cyclin E and cyclin A, plays a crucial role in the G1/S phase transition and the initiation of DNA replication.[8] Dysregulation of the CDK2/cyclin E pathway is a common feature in many human cancers.[8]
-
CDK7: As a component of the CDK-activating kinase (CAK) complex, CDK7 is a master regulator of the cell cycle, activating other CDKs. It is also a component of the transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription initiation.[6]
The discovery of these dual-acting or CDK-selective 2,4-diaminopyrimidine analogues opens up new avenues for therapeutic intervention, potentially overcoming resistance mechanisms associated with single-target agents.
Figure 2: Alternative mechanism of action: Inhibition of CDK2 and CDK7 signaling pathways.
Structure-Activity Relationships (SAR): A Guide to Rational Design
The potency and selectivity of 2,4-diamino-5-benzylpyrimidine analogues are highly dependent on the substitution patterns on the benzyl ring. Understanding these SARs is crucial for the rational design of more effective drug candidates.
-
The Pyrimidine Core: The 2,4-diamino groups are essential for binding to the active site of DHFR, forming hydrogen bonds with conserved amino acid residues.
-
The Benzyl Moiety: The benzyl group occupies a hydrophobic pocket in the enzyme. Substitutions on this ring can significantly impact binding affinity and selectivity.
-
Methoxy Group at Position 4: The 4-methoxy group, as specified in the topic, is a common feature in many potent analogues. Its electron-donating nature and steric bulk contribute favorably to the interaction with the enzyme's active site.
-
Other Substitutions: The addition of other substituents at the 3 and 5 positions of the benzyl ring can further modulate activity. For instance, trimethoxy substitution, as seen in trimethoprim, enhances binding. Lipophilic and electron-withdrawing groups at these positions have also been explored to optimize activity and pharmacokinetic properties.[9]
In Vitro Evaluation: A Step-by-Step Methodological Guide
A robust in vitro evaluation pipeline is essential to characterize the antineoplastic potential of novel analogues. The following are detailed protocols for key assays.
Figure 3: A typical in vitro experimental workflow for evaluating novel antineoplastic compounds.
DHFR Inhibition Assay (Spectrophotometric)
Principle: This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF. The presence of an inhibitor slows down this reaction.
Protocol:
-
Reagent Preparation:
-
DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5).
-
DHFR enzyme (recombinant human).
-
NADPH solution (in assay buffer).
-
DHF solution (in assay buffer).
-
Test compounds and positive control (e.g., methotrexate) at various concentrations.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add DHFR assay buffer.
-
Add the test compound or control.
-
Add the DHFR enzyme and incubate for a pre-determined time at room temperature.
-
Add the NADPH solution.
-
Initiate the reaction by adding the DHF solution.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340/min).
-
Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Calculate the IC50 value by plotting percent inhibition versus log[inhibitor] and fitting to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).
-
-
MTT Incubation:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[5]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment:
-
Treat cells with the test compound at concentrations around the IC50 value for a specified time.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
-
Staining:
-
Wash the cells with cold PBS and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses PI to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Protocol:
-
Cell Treatment:
-
Treat cells with the test compound for a duration that allows for cell cycle progression (e.g., 24-48 hours).
-
-
Cell Fixation:
-
Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the membranes.
-
-
Staining:
-
Wash the fixed cells and treat them with RNase A to prevent staining of RNA.
-
Stain the cells with a PI solution.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the stained cells using a flow cytometer.
-
-
Data Analysis:
-
Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Quantitative Data Summary
The following tables summarize the reported in vitro activities of representative 2,4-diaminopyrimidine analogues. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Table 1: DHFR and CDK Inhibitory Activity of Selected 2,4-Diaminopyrimidine Analogues
| Compound ID | Target | IC50 (nM) | Source |
| Analogue 1 | P. carinii DHFR | 23 | [10] |
| Analogue 1 | T. gondii DHFR | 5.5 | [10] |
| Analogue 1 | M. avium DHFR | 1.5 | [10] |
| Analogue 2 | M. avium DHFR | 3.7 | [10] |
| Compound 22 | CDK7 | 7.21 | [6] |
| Compound 17 | CDK2 | 0.29 | [8] |
Note: Analogues 1 and 2 are 2,4-diamino-5-[2'-methoxy-5'-(substituted benzyl)]pyrimidines.
Table 2: Antiproliferative Activity (IC50) of Selected 2,4-Diaminopyrimidine Analogues in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (nM) | Source |
| Compound 22 | MV4-11 | Leukemia | 208.1 | [6] |
| Compound 22 | RS4;11 | Leukemia | 288.0 | [6] |
| Compound 22 | MM.1S | Multiple Myeloma | 174.6 | [6] |
| Compound 22 | Mino | Mantle Cell Lymphoma | 37.5 | [6] |
| Compound 22 | Jeko-1 | Mantle Cell Lymphoma | 168.7 | [6] |
In Vivo Preclinical Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
Rationale for Model Selection
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice. These models are crucial for evaluating the anti-tumor activity of a compound in a living system.
-
Patient-Derived Xenograft (PDX) Models: Tumors from human patients are directly implanted into mice. PDX models better recapitulate the heterogeneity and microenvironment of human tumors, offering a more predictive assessment of clinical efficacy.
Key Parameters to Evaluate
-
Tumor Growth Inhibition (TGI): The primary endpoint, measuring the reduction in tumor volume in treated animals compared to a control group.
-
Pharmacokinetics (PK): Characterization of the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters include maximum concentration (Cmax), half-life (t1/2), and bioavailability.
-
Pharmacodynamics (PD): Measurement of the compound's effect on its target in the tumor tissue (e.g., inhibition of DHFR activity or downstream signaling of CDKs).
-
Toxicity: Monitoring for signs of toxicity in the animals, such as weight loss, changes in behavior, and histopathological analysis of major organs.
Future Perspectives and Conclusion
The this compound scaffold represents a promising starting point for the development of novel antineoplastic agents. Their ability to inhibit DHFR, and in some cases CDKs, provides a multi-pronged approach to targeting cancer cell proliferation. The future of this field lies in the rational design of analogues with improved potency, selectivity, and pharmacokinetic profiles.
Key areas for future research include:
-
Exploiting Dual Inhibition: Systematically designing and evaluating analogues for dual DHFR and CDK inhibition to potentially overcome drug resistance.
-
Improving Drug-like Properties: Optimizing solubility, metabolic stability, and oral bioavailability to develop candidates suitable for clinical development.
-
Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to these targeted therapies.
This technical guide provides a comprehensive framework for the preclinical evaluation of this compound analogues. By employing the detailed methodologies and understanding the underlying scientific principles, researchers and drug developers can effectively advance this promising class of compounds towards clinical application.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Kumar, A., et al. (2023). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Current Drug Targets. [Link]
-
ResearchGate. (2023). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. [Link]
-
ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]
-
Griffin, R. J., et al. (2004). 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (2023). Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. [Link]
-
Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry. [Link]
-
Hummel, J. R., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry. [Link]
-
Supplementary Table 1. STP-B in vitro relative IC50 values for 199 cancer cell lines. (n.d.). Retrieved from [Link]
-
Raimondi, M. V., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules. [Link]
-
Nakagawa, H., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Experimental and Therapeutic Medicine. [Link]
-
Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]
-
Rosowsky, A., et al. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. [Link]
-
Boonmuen, N., et al. (2021). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. [Link]
-
de Wit, D., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics. [Link]
-
Akiyama, Y., et al. (2025). In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models. In Vivo. [Link]
-
Pal, A., et al. (2020). Anticancer activity of a 1,4-dihydropyridine in DMBA-induced mouse skin tumor model. Anticancer Drugs. [Link]
-
Chan, J. H., & Roth, B. (1991). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 14. 2,3-Dihydro-1-(2,4-diamino-5-pyrimidyl)-1H-indenes as conformationally restricted analogues of trimethoprim. Journal of Medicinal Chemistry. [Link]
-
Oldfelt, V., & Seiler, N. (1987). Antitumor activity of L-2,4 diaminobuturic acid against mouse fibrosarcoma cells in vitro and in vivo. Arzneimittel-Forschung. [Link]
-
PubChem. (n.d.). 2,4-Diamino-5-benzylpyrimidine. Retrieved from [Link]
-
Rosowsky, A., et al. (2002). Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. Journal of Medicinal Chemistry. [Link]
-
DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]
-
DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]
Sources
- 1. DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 14. 2,3-Dihydro-1-(2,4-diamino-5-pyrimidyl)-1H-indenes as conformationally restricted analogues of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and synthesis of novel 2,4-diaminopyrimidine compounds
An In-Depth Technical Guide to the Discovery and Synthesis of Novel 2,4-Diaminopyrimidine Compounds
Foreword: The Enduring Privileged Scaffold
The 2,4-diaminopyrimidine core is a cornerstone of modern medicinal chemistry. Its remarkable ability to mimic the adenine portion of ATP allows it to form crucial hydrogen bond interactions within the ATP-binding pockets of a vast array of protein kinases.[1] This inherent biological relevance has established it as a "privileged scaffold," a molecular framework that serves as a robust starting point for the design of potent and selective inhibitors targeting enzymes implicated in a multitude of diseases, most notably cancer, inflammatory disorders, and infectious diseases.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel 2,4-diaminopyrimidine compounds, grounded in field-proven insights and detailed methodologies.
Foundational Synthetic Strategies: Building the Core
The versatility of the 2,4-diaminopyrimidine scaffold is matched by the robustness of its synthetic routes. The most prevalent strategies involve the sequential nucleophilic aromatic substitution (SNAr) on readily available di- or tri-chlorinated pyrimidines. This approach offers a modular and highly adaptable pathway for generating diverse libraries of compounds.
The Sequential SNAr Approach
The differential reactivity of the chlorine atoms on the pyrimidine ring (C4 > C2 > C6) allows for controlled, stepwise introduction of various amine nucleophiles. A typical workflow begins with the reaction of a starting material like 2,4-dichloropyrimidine-5-carboxamide or 5-bromo-2,4-dichloropyrimidine with a primary amine under basic conditions to achieve substitution at the more reactive C4 position.[3][4] A second, distinct amine can then be introduced at the C2 position, often under more forcing conditions or with acid catalysis.[3][4]
This modularity is a key advantage, enabling the rapid exploration of structure-activity relationships (SAR) by varying the amine substituents at both positions to optimize potency, selectivity, and pharmacokinetic properties.[4]
Caption: General workflow for sequential SNAr synthesis.
Synthesis from Guanidine and β-Keto-Nitriles
An alternative classical approach involves the condensation of guanidine with β-keto-nitriles or their enol ether derivatives.[5][6] This method constructs the pyrimidine ring itself, offering a different set of starting materials and synthetic possibilities. For example, 2,4-diamino-6-hydroxypyrimidine can be synthesized by heating guanidine nitrate and ethyl cyanoacetate with sodium methoxide in methanol.[5] The resulting 6-hydroxy group can then be converted to a leaving group (e.g., chlorine via POCl₃) to allow for further functionalization.[7]
The 2,4-Diaminopyrimidine Scaffold in Kinase Inhibition
Protein kinases are a major class of drug targets, and the 2,4-diaminopyrimidine scaffold is exceptionally well-suited for creating kinase inhibitors.[1] Its primary mechanism of action is as an ATP-competitive inhibitor.
The two amino groups at the C2 and C4 positions act as hydrogen bond donors, while one of the ring nitrogens (typically N1 or N3) acts as a hydrogen bond acceptor. This "hinge-binding" motif allows the scaffold to dock into the adenine-binding region of the kinase hinge, effectively blocking ATP from binding and inhibiting the enzyme's phosphotransferase activity.[8]
Caption: H-bond interactions with the kinase hinge region.
Case Study: Discovery of Potent and Selective Kinase Inhibitors
The true power of the 2,4-diaminopyrimidine scaffold is realized during the hit-to-lead and lead optimization phases of drug discovery. By systematically modifying the substituents on the core, medicinal chemists can fine-tune the compound's properties.
Targeting IRAK4 in Inflammatory Disorders
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in innate immune responses, making it an attractive target for inflammatory diseases.[3] A high-throughput screening campaign identified 5-aryl-2,4-diaminopyrimidine compounds as potent IRAK4 inhibitors.[3] An early challenge was off-target activity against TAK1 kinase, which could lead to toxicity.[3]
Lead optimization focused on modifying substituents at the 5-position of the pyrimidine ring. Cocrystal structures revealed that selectivity over TAK1 could be achieved by modulating the size and hydrogen-bond-forming capability of this substituent.[3]
| Compound ID | R² Substituent (at C2) | R⁵ Substituent (at C5) | IRAK4 IC₅₀ (nM) | TAK1 IC₅₀ (nM) | Selectivity (TAK1/IRAK4) |
| Hit 1 | Cyclohexylamino | 4-fluorophenyl | 15 | 30 | 2 |
| Lead 15 | (S)-2-aminocyclohexyl | 3-pyridyl | 5 | 1500 | 300 |
| Lead 17 | (S)-2-aminocyclohexyl | 1H-pyrazol-4-yl | 2 | >10000 | >5000 |
| Data synthesized from information in ACS Med. Chem. Lett. 2022, 13, 5, 763–770.[3] |
This data clearly demonstrates how rational, structure-based design—substituting the phenyl ring at C5 with a smaller, hydrogen-bonding pyrazole—dramatically improved selectivity for the target kinase, IRAK4.
Developing Selective CDK7 Inhibitors for Cancer Therapy
Cyclin-dependent kinase 7 (CDK7) plays a dual role in regulating both the cell cycle and transcription, making it a promising target for cancer treatment.[9] Starting from a known inhibitor, a series of 2,4-diaminopyrimidine derivatives were designed and synthesized to improve potency and selectivity against other CDK subtypes.[9][10]
Molecular modeling and subsequent synthesis revealed that introducing a sulfone group at the ortho position of the aniline moiety at C4 significantly enhanced binding affinity with CDK7.[9] An acetyl group was also found to increase selectivity against the closely related CDK9.[9] The representative compound, 22 , showed a CDK7 IC₅₀ of 7.21 nM and excellent selectivity over a panel of other kinases.[9] This compound effectively arrested the cell cycle and induced apoptosis in cancer cell lines.[9][10]
Experimental Protocols: A Self-Validating System
The translation of rational design into tangible results relies on robust and reproducible experimental protocols. The following section details a representative synthetic procedure.
Protocol: Synthesis of a 4-((2-aminocyclohexyl)amino)-5-bromopyrimidin-2-amine Derivative
This protocol is adapted from methodologies used in the discovery of IRAK4 and FAK inhibitors, employing a two-step SNAr sequence.[3][8][11]
Objective: To synthesize a key 2,4-diaminopyrimidine intermediate for further elaboration.
Materials:
-
5-bromo-2,4-dichloropyrimidine
-
(1S,2S)-cyclohexane-1,2-diamine
-
Ammonia (7N solution in Methanol)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Ethanol (EtOH)
-
Trifluoroacetic acid (TFA) (for catalysis if needed)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Step 1: C4-Position Substitution (Monosubstitution)
-
To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in DMF at 0 °C, add DIPEA (1.2 eq).
-
Slowly add a solution of (1S,2S)-cyclohexane-1,2-diamine (1.1 eq) in DMF.
-
Allow the reaction to stir at room temperature for 16 hours. Causality: The C4 position is more electrophilic and thus reacts preferentially at lower temperatures. The diamine is used to install the first key pharmacophore.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the monosubstituted product.
-
Upon completion, dilute the mixture with EtOAc and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the 4-((2-aminocyclohexyl)amino)-5-bromo-2-chloropyrimidine intermediate.
-
-
Step 2: C2-Position Substitution (Disubstitution)
-
Combine the purified intermediate from Step 1 (1.0 eq) and a 7N solution of ammonia in methanol (10-20 eq) in a sealed pressure vessel. Causality: The C2 position is less reactive and requires more forcing conditions (heat, pressure) and a high concentration of the nucleophile (ammonia) to drive the reaction to completion.
-
Heat the vessel to 80-100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in EtOAc and water. Separate the layers.
-
Extract the aqueous layer with EtOAc (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final product by silica gel chromatography or recrystallization to yield the target 4-((2-aminocyclohexyl)amino)-5-bromopyrimidin-2-amine.
-
Beyond Kinases: A Scaffold of Diverse Therapeutic Potential
While kinase inhibition is a major application, the 2,4-diaminopyrimidine scaffold is also the basis for drugs targeting other protein families, highlighting its therapeutic versatility.
-
Antimalarials (DHFR Inhibitors): The classic antimalarial drug pyrimethamine is a 2,4-diaminopyrimidine derivative that inhibits dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of the Plasmodium falciparum parasite.[12][13] Research continues on designing novel derivatives to overcome resistance arising from mutations in the parasite's DHFR enzyme.[12]
-
Antitubercular Agents: The DHFR enzyme in Mycobacterium tuberculosis (mt-DHFR) is another validated target. Novel 2,4-diaminopyrimidine derivatives have been designed to selectively inhibit mt-DHFR over human DHFR, offering a promising avenue for new anti-TB drugs.[7][14]
-
Antiparasitic Agents: The scaffold has shown potent activity against trypanosomatid protozoans, which cause diseases like Human African Trypanosomiasis (HAT).[2] Chemical proteomics has identified mitogen-activated protein kinases (MAPKs) and cdc2-related kinases (CRKs) as potential targets for these compounds in parasites.[2]
Conclusion and Future Outlook
The 2,4-diaminopyrimidine scaffold remains a highly valuable and enduring core in drug discovery. Its synthetic tractability, coupled with its proven ability to bind to critical enzyme families, ensures its continued relevance. Future efforts will likely focus on leveraging advanced computational methods for more precise inhibitor design, exploring novel substitutions to overcome drug resistance, and developing compounds with multi-target profiles for complex diseases. The principles and methodologies outlined in this guide provide a solid foundation for researchers and scientists to build upon as they discover and synthesize the next generation of 2,4-diaminopyrimidine-based therapeutics.
References
- The Medicinal Chemistry of 2,4-Diaminopyrimidine-5-carboxamide: A Comprehensive Technical Guide. Benchchem.
- Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. RSC Publishing.
- Preparation of 2,4-diaminopyrimidines.
- Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evalu
- Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. PubMed Central.
- 2,4-Diaminopyrimidine MK2 inhibitors.
- Development of 2,4-Diaminopyrimidines as Antimalarials Based on Inhibition of the S108N and C59R+S108N Mutants of Dihydrofolate Reductase from Pyrimethamine-Resistant Plasmodium falciparum. Journal of Medicinal Chemistry.
- Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. PubMed Central.
- Structure-activity relationship (SAR) studies of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine analogues. Benchchem.
- Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing).
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. NIH.
- 2,4-Diamino-6-hydroxypyrimidine synthesis. ChemicalBook.
- 2,4-Diaminopyrimidine. Wikipedia.
- 2,4-Diaminopyrimidines as Potent Inhibitors of Trypanosoma brucei and Identification of Molecular Targets by a Chemical Proteomics Approach. PubMed Central.
- Identification of a 2,4-diaminopyrimidine scaffold targeting Trypanosoma brucei pteridine reductase 1 from the LIBRA compound library screening campaign. PubMed.
- Design, Synthesis, Biological Evaluation, and Molecular Docking of 2,4-Diaminopyrimidine Derivatives Targeting Focal Adhesion Kinase as Tumor Radiotracers.
- Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. NIH.
- A new method for the synthesis of 2,4-diamino-6-arylpyrimidines.
- 2,4-Diaminopyrimidine. Chem-Impex.
- Structural studies on bio-active compounds. Part XV.
- Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters.
- 2,4-diaminopyrimidine oxide preparation method.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PubMed.
- Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. PubMed Central.
- Recent Advances in Pyrimidine-Based Drugs. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,4-Diaminopyrimidines as Potent Inhibitors of Trypanosoma brucei and Identification of Molecular Targets by a Chemical Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structural studies on bio-active compounds. Part XV. Structure-activity relationships for pyrimethamine and a series of diaminopyrimidine analogues versus bacterial dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: A Comprehensive Guide to the Synthesis of 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine
Introduction: The Significance of 2,4-Diamino-5-benzylpyrimidines
The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, most notably represented by the antibacterial drug Trimethoprim [2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine]. These compounds function as potent and selective inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway.[1] By inhibiting bacterial DHFR far more effectively than the corresponding mammalian enzyme, they disrupt the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and amino acids, ultimately leading to the cessation of bacterial growth.[1]
This document provides a detailed protocol for the synthesis of 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine , an analog of Trimethoprim. The described methodology is robust and instructive for researchers in drug development and organic synthesis, offering insights into the construction of this privileged heterocyclic motif. The protocol is based on the well-established condensation and cyclization strategy, providing a logical and field-proven approach to this class of compounds.
Overall Synthesis Strategy
The synthesis of the target molecule is achieved through a two-step, one-pot reaction. The core logic involves the creation of a key intermediate, an α,β-unsaturated nitrile, which is then cyclized with guanidine to form the diaminopyrimidine ring.
-
Step 1: Base-Catalyzed Condensation. The synthesis begins with a base-catalyzed Knoevenagel-type condensation. 4-Methoxybenzaldehyde serves as the aromatic building block. It reacts with 3-methoxypropionitrile in the presence of a strong base, sodium methoxide. The base abstracts a proton from the carbon alpha to the nitrile group, generating a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination of methanol and water yields the intermediate, α-(methoxymethyl)-4-methoxycinnamonitrile. This step effectively constructs the C5-benzylidene backbone of the final product.
-
Step 2: Cyclization with Guanidine. Without isolation of the intermediate, guanidine is introduced into the reaction mixture. The guanidine acts as a dinucleophilic species, attacking the electrophilic centers of the cinnamonitrile derivative. This leads to a cyclization reaction, forming the thermodynamically stable six-membered pyrimidine ring and furnishing the desired 2,4-diamino substitution pattern.
This one-pot approach is efficient as it avoids a timely and potentially yield-reducing intermediate purification step.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical transformation and the overall experimental process from starting materials to the final, purified product.
Chemical Reaction Pathway
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Workflow Diagram
Sources
Application Note: Dihydrofolate Reductase (DHFR) Inhibition Assay Using 2,4-Diaminopyrimidines
Introduction: The Critical Role of DHFR in Cellular Proliferation and as a Therapeutic Target
Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that plays a pivotal role in cellular metabolism.[1][2][3] It catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][4] THF and its derivatives are vital one-carbon donors required for the de novo synthesis of purines, thymidylate, and several amino acids, which are the fundamental building blocks for DNA synthesis and cellular replication.[2][3][4] Consequently, the inhibition of DHFR leads to a depletion of the intracellular THF pool, disrupting DNA synthesis and repair, ultimately causing cell death.[1][2][4] This mechanism makes DHFR an exceptionally important therapeutic target, particularly for anticancer and antimicrobial agents that selectively target rapidly proliferating cells.[1][4][5]
The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for potent DHFR inhibitors.[6][7][8][9] Compounds like methotrexate (a potent inhibitor of both prokaryotic and eukaryotic DHFRs) and trimethoprim (selective for bacterial DHFR) feature this core structure and are widely used in clinical practice.[1][5][10] The diaminopyrimidine moiety mimics the pteridine ring of the natural substrate, DHF, allowing it to bind with high affinity to the active site of the enzyme.[7]
This application note provides a detailed, field-proven protocol for a continuous spectrophotometric assay to determine the inhibitory activity of 2,4-diaminopyrimidine-based compounds against DHFR.
Principle of the Assay
The DHFR inhibition assay is a robust spectrophotometric method that quantifies the enzymatic activity by monitoring the consumption of the cofactor NADPH.[4][11] DHFR catalyzes the transfer of a hydride ion from NADPH to DHF, resulting in the oxidation of NADPH to NADP+.[1][2] This reaction can be conveniently monitored by measuring the decrease in absorbance at 340 nm, as NADPH has a distinct absorbance peak at this wavelength, while NADP+ does not.[4][11][12] In the presence of an inhibitor, such as a 2,4-diaminopyrimidine derivative, the rate of NADPH oxidation is reduced, leading to a slower decrease in absorbance. The degree of inhibition is directly proportional to the concentration of the inhibitor, allowing for the determination of key inhibitory parameters like the half-maximal inhibitory concentration (IC50).[4]
Visualizing the DHFR Catalytic Reaction
Caption: The DHFR-catalyzed reduction of DHF to THF with the concomitant oxidation of NADPH.
Materials and Reagents
Essential Components
| Component | Recommended Supplier | Catalog No. (Example) | Storage | Purpose |
| Dihydrofolate Reductase (human, recombinant) | R&D Systems | 8456-DR | -20°C to -70°C | The enzyme catalyst. |
| Dihydrofolic acid (DHF) | Sigma-Aldrich | D7006 | -20°C (protect from light) | The enzyme substrate.[1] |
| β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) | Sigma-Aldrich | N7505 | -20°C | The enzyme cofactor.[1] |
| Methotrexate (MTX) | Sigma-Aldrich | A6770 | -20°C | Positive control inhibitor.[1][13] |
| 2,4-Diaminopyrimidine Test Compounds | User-defined | N/A | As per compound stability | The inhibitors to be screened. |
| Tris-HCl | Any molecular biology grade | N/A | Room Temperature | Buffering agent. |
| NaCl | Any molecular biology grade | N/A | Room Temperature | To maintain ionic strength. |
| Dithiothreitol (DTT) | Any molecular biology grade | N/A | -20°C | A reducing agent to protect the enzyme. |
| Dimethyl sulfoxide (DMSO) | ACS grade or higher | N/A | Room Temperature | Solvent for test compounds. |
| 96-well, UV-transparent, flat-bottom plates | Corning or equivalent | 3635 | Room Temperature | For spectrophotometric measurements. |
Reagent Preparation
-
Assay Buffer (1X): 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT. Prepare fresh on the day of the experiment. The pH of 7.5 is crucial as the reaction equilibrium favors the forward reaction at this pH.[1]
-
DHFR Enzyme Stock: Reconstitute the lyophilized enzyme in assay buffer to a stock concentration of 0.1 units/mL. Store in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[2] Expert Tip: The enzyme is often supplied in a glycerol-containing buffer, which can be viscous. Use a positive displacement pipette or cut the end of a standard pipette tip for accurate dispensing.[1]
-
DHF Substrate Stock (10 mM): Dissolve DHF powder in 1X Assay Buffer containing a small amount of NaOH (e.g., 4.5 mM) to aid dissolution, adjusting the final pH to 7.5.[14] Prepare fresh and protect from light as DHF is light-sensitive.[2][13]
-
NADPH Cofactor Stock (10 mM): Dissolve NADPH powder in 1X Assay Buffer. Aliquot and store at -20°C.[1] Thaw on ice before use.
-
Methotrexate (MTX) Stock (10 mM): Dissolve MTX in a small volume of 0.1 M NaOH and then dilute with 1X Assay Buffer. Further dilute serially for the inhibition curve.
-
Test Compound Stock (e.g., 10 mM): Dissolve the 2,4-diaminopyrimidine test compounds in 100% DMSO.
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for a 96-well plate format with a final reaction volume of 200 µL. All additions should be performed on ice.
Workflow Overview
Caption: Step-by-step workflow for the DHFR inhibition assay.
Detailed Procedure
-
Plate Setup:
-
Design the plate layout to include wells for:
-
100% Activity Control (No Inhibitor): Contains enzyme, substrates, and DMSO (vehicle).
-
0% Activity Control (Blank): Contains substrates, buffer, and DMSO, but no enzyme.
-
Positive Control (MTX): A serial dilution of methotrexate to generate a reference inhibition curve.
-
Test Compounds: A serial dilution of each 2,4-diaminopyrimidine compound.
-
-
Self-Validating Insight: Running a full dose-response curve for a known inhibitor like methotrexate validates the assay's performance on that day. The resulting IC50 should be consistent with historical data.
-
-
Inhibitor Addition:
-
Prepare serial dilutions of your 2,4-diaminopyrimidine test compounds and methotrexate in 1X Assay Buffer. A common starting point is a 10-point, 3-fold dilution series.
-
Add 2 µL of each inhibitor dilution (or DMSO for the 100% activity control) to the appropriate wells of the 96-well plate.[15]
-
Causality Check: The final DMSO concentration should be kept low (typically ≤1%) as higher concentrations can affect enzyme activity.[13] It is crucial to include a solvent control to account for any effects of the solvent on the enzyme.[13]
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of DHFR enzyme in 1X Assay Buffer (e.g., 2X final concentration).
-
Add 98 µL of the DHFR working solution to all wells except the blank wells.[13] Add 100 µL of assay buffer to the blank wells.[13]
-
Mix the plate gently on a plate shaker for 1 minute.
-
Pre-incubate the plate for 10-15 minutes at room temperature.[13][15]
-
Expert Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated, which is particularly important for inhibitors with slow binding kinetics.[1]
-
-
Reaction Initiation:
-
Prepare a 2X Reaction Mix containing DHF and NADPH in 1X Assay Buffer. For a final concentration of 100 µM DHF and 100 µM NADPH, the 2X mix would contain 200 µM of each.
-
Critical Step: Set up the spectrophotometer to read kinetically at 340 nm at room temperature (e.g., every 15 seconds for 5-10 minutes).[1][2]
-
Initiate the reaction by adding 100 µL of the 2X Reaction Mix to all wells.
-
Immediately place the plate in the spectrophotometer and begin reading.
-
Data Analysis and Interpretation
-
Calculate the Rate of Reaction (V):
-
For each well, determine the rate of decrease in absorbance at 340 nm (ΔAbs/min or mOD/min) from the linear portion of the kinetic curve.[13]
-
The rate is the slope of the absorbance vs. time plot.
-
-
Calculate Percent Inhibition:
-
The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (Rateinhibitor - Rateblank) / (Rate100% activity - Rateblank)] * 100
-
-
Determine the IC50 Value:
-
The IC50 is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[16][17]
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[16]
-
Trustworthiness Pillar: The IC50 value is a measure of the functional strength (potency) of the inhibitor under specific experimental conditions.[18] It's important to note that the IC50 value can be influenced by substrate concentration.[16] For a more absolute measure of binding affinity, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Km).[16][18]
-
Example Data Presentation
| Compound | IC50 (nM) | Hill Slope | R² |
| Methotrexate (Control) | 5.2 ± 0.8 | 1.1 | 0.995 |
| Test Compound A | 25.6 ± 3.1 | 1.0 | 0.992 |
| Test Compound B | 150.3 ± 12.5 | 0.9 | 0.988 |
| Test Compound C | >10,000 | N/A | N/A |
Troubleshooting and Expert Insights
-
High Background Signal: Ensure the DHF and NADPH solutions are fresh. DHF, in particular, can degrade, leading to a high initial absorbance.
-
Non-linear Reaction Rate: This can occur if the enzyme concentration is too high, leading to rapid substrate depletion.[1] Perform enzyme dilution experiments to find a concentration that yields a linear rate for the desired reaction time.
-
Inhibitor Precipitation: Visually inspect the wells after adding the test compounds. If precipitation is observed at higher concentrations, this can lead to inaccurate results. Note the solubility limit.
-
Assay Temperature: The reaction is temperature-sensitive. Ensure consistent temperature control throughout the experiment for reproducible results.[19]
Conclusion
This application note provides a comprehensive and robust protocol for the screening and characterization of 2,4-diaminopyrimidine-based inhibitors of dihydrofolate reductase. By carefully controlling experimental variables and understanding the underlying principles of the assay, researchers can generate high-quality, reproducible data to advance their drug discovery programs. The spectrophotometric assay described herein is a fundamental tool for identifying and optimizing novel antifolate therapeutics.
References
-
G-Biosciences. (n.d.). DHFR (Dihydrofolate Reductase) Assay Kit. Retrieved from [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Retrieved from [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
Elabscience. (n.d.). Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
Anderson, A. C. (2012). Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines. PubMed. Retrieved from [Link]
-
Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Five‐step kinetic cycle of DHFR. Retrieved from [Link]
-
Magalhães, M. L. B., et al. (2012). Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. PMC - NIH. Retrieved from [Link]
-
Creative BioMart. (n.d.). Dihydrofolate Reductase Colorimetric Activity Kit. Retrieved from [Link]
-
Journal of Chemical Information and Modeling. (2023). Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
PubMed Central. (n.d.). Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR. Retrieved from [Link]
-
Anderson, A. C. (2012). Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. PMC. Retrieved from [Link]
-
bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
-
ScienceDirect. (n.d.). Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. Retrieved from [Link]
-
PubMed Central. (n.d.). Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Retrieved from [Link]
-
Hartman, P. G. (1993). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. PubMed. Retrieved from [Link]
-
PubMed Central. (n.d.). Dihydrofolate reductase-like protein inactivates hemiaminal pharmacophore for self-resistance in safracin biosynthesis. Retrieved from [Link]
-
Gonen, M., & Assaraf, Y. G. (2000). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of DHFR activity by known and potential antifolate agents. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydrofolate Reductase (DHFR) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 12. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. content.abcam.com [content.abcam.com]
- 16. courses.edx.org [courses.edx.org]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 19. scispace.com [scispace.com]
Application Notes and Protocols for the Experimental Use of 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine (Trimethoprim) in Antibacterial Studies
Introduction: A Focused Look at a Classic Antibacterial Agent
2,4-Diamino-5-(4-methoxybenzyl)pyrimidine, widely known as trimethoprim, is a synthetic antibiotic that has been a cornerstone in the treatment of bacterial infections for decades.[1][2] Its enduring relevance in both clinical and research settings stems from its specific mechanism of action and its synergistic relationship with sulfonamides.[3][4] This guide provides an in-depth exploration of trimethoprim for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental designs. Our focus is to empower you with the knowledge to conduct robust and meaningful antibacterial studies.
Trimethoprim is a lipophilic, weak base belonging to the diaminopyrimidine class of compounds.[5] It is primarily used for the treatment of urinary tract infections, but also sees application for middle ear infections and traveler's diarrhea.[2] While effective as a standalone agent in certain contexts, its true power is often unlocked when used in combination with sulfamethoxazole, a combination known as co-trimoxazole.[6][7] This synergistic pairing targets two distinct steps in the same essential metabolic pathway in bacteria, a strategy that broadens the antibacterial spectrum and can delay the development of resistance.[3][4]
Mechanism of Action: Targeting the Folate Biosynthesis Pathway
The antibacterial activity of trimethoprim is a direct result of its potent and selective inhibition of bacterial dihydrofolate reductase (DHFR).[1][8][9][10] DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[2][8][9] THF and its derivatives are essential one-carbon donors required for the synthesis of purines, thymidine, and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins.[11] By blocking the production of THF, trimethoprim effectively halts bacterial DNA replication and protein synthesis, leading to a bacteriostatic effect.[2][12]
A key feature of trimethoprim's clinical utility is its high selectivity for the bacterial DHFR enzyme over its mammalian counterpart.[2][8][9] This selectivity is crucial as it minimizes the impact on host cell folate metabolism, thereby reducing the potential for toxicity.
The synergistic effect with sulfamethoxazole arises from the latter's inhibition of an earlier enzyme in the same pathway, dihydropteroate synthase.[2][3] This sequential blockade of the folate pathway is a classic example of antibiotic synergy, where the combined effect of the two drugs is greater than the sum of their individual effects.[3]
Antibacterial Spectrum
Trimethoprim exhibits activity against a broad range of common pathogens, including:
-
Gram-positive bacteria: Staphylococcus aureus (including some methicillin-resistant strains), Streptococcus pneumoniae, and coagulase-negative staphylococci.[1][4]
-
Gram-negative bacteria: Escherichia coli, Proteus mirabilis, Klebsiella pneumoniae, and Enterobacter species.[2][4]
It is important to note that bacterial susceptibility to trimethoprim can vary geographically and over time due to the emergence of resistance.[12] Therefore, in vitro susceptibility testing is crucial to guide its appropriate use.
Experimental Protocols for Antibacterial Assessment
The following protocols are foundational for evaluating the antibacterial properties of trimethoprim. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] The broth microdilution method is a widely used and standardized technique for determining MIC values.[6][14][15]
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Trimethoprim Stock Solution:
-
Accurately weigh the desired amount of trimethoprim powder.
-
Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into sterile, single-use vials and store at -20°C or below, protected from light.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select several well-isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[6][10]
-
Within 15 minutes of standardization, dilute the inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][10]
-
-
Preparation of Microtiter Plate:
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the trimethoprim stock solution in CAMHB to achieve the desired concentration range.
-
Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well, except for the sterility control.
-
Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.[10]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of trimethoprim at which there is no visible growth.[10] For trimethoprim, it is recommended to read the MIC at the lowest concentration that inhibits ≥80% of growth compared to the growth control.[16]
-
The results can also be read using a microplate reader by measuring the optical density at 600 nm.
-
Compare the MIC value to established clinical breakpoints from CLSI or EUCAST to categorize the isolate as susceptible, intermediate, or resistant.[17]
-
| Parameter | Recommendation | Rationale |
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Standardized medium for susceptibility testing with low levels of trimethoprim inhibitors.[18][19] |
| Inoculum Density | 5 x 10⁵ CFU/mL | A standardized inoculum ensures reproducibility of results. |
| Incubation | 35°C ± 2°C for 16-20 hours | Optimal conditions for the growth of most common bacterial pathogens. |
| Quality Control | Use of ATCC reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) | Ensures the accuracy and reproducibility of the assay. |
Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)
This qualitative method provides a simple and rapid assessment of a bacterium's susceptibility to an antibiotic.
Protocol: Disk Diffusion Assay
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity as described for the broth microdilution method.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.
-
Disk Application: Aseptically apply a 5 µg trimethoprim disk to the surface of the agar. Gently press the disk to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[10]
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters. Compare the zone diameter to the interpretive criteria provided by CLSI or EUCAST to classify the isolate as susceptible, intermediate, or resistant.[20]
Synergy Testing: The Checkerboard Assay
The checkerboard assay is a common in vitro method to quantitatively assess the synergistic effect of two antimicrobial agents, such as trimethoprim and sulfamethoxazole.[12][21]
Protocol: Checkerboard Synergy Assay
-
Plate Setup: In a 96-well microtiter plate, prepare two-fold serial dilutions of trimethoprim along the x-axis and sulfamethoxazole along the y-axis.[12]
-
Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the MIC protocol.
-
Incubation: Incubate the plate under the same conditions as the MIC assay.
-
Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[7]
-
| Drug Combination | Typical FICI | Interpretation |
| Trimethoprim + Sulfamethoxazole | ≤ 0.5 | Synergy |
Bactericidal Activity: The Time-Kill Curve Assay
This assay provides information on the rate and extent of bacterial killing over time and helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[22][23]
Protocol: Time-Kill Curve Assay
-
Preparation: Prepare tubes with a standardized bacterial inoculum (e.g., 5 x 10⁵ to 5 x 10⁶ CFU/mL) in CAMHB.
-
Drug Addition: Add trimethoprim at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any antibiotic.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.
-
Viable Cell Counting: Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates. Incubate the plates and then count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[7][23][24]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. openarchive.ki.se [openarchive.ki.se]
- 3. Molecular mechanisms of resistance to trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. assaygenie.com [assaygenie.com]
- 6. microbeonline.com [microbeonline.com]
- 7. actascientific.com [actascientific.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Factors that cause trimethoprim resistance in Streptococcus pyogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. m.youtube.com [m.youtube.com]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 18. tmmedia.in [tmmedia.in]
- 19. cms.gov [cms.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Synergy Evaluation of Trimethoprim/Sulfamethoxazole Combined with Levofloxacin and Ceftazidime Against Stenotrophomonas maltophilia: A Comparative Study Using Checkerboard and Gradient Diffusion Methods [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. emerypharma.com [emerypharma.com]
- 24. nelsonlabs.com [nelsonlabs.com]
Application Notes and Protocols for 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine (Trimethoprim) in Cancer Cell Line Research
Prepared by: Gemini, Senior Application Scientist
Introduction
2,4-Diamino-5-(4-methoxybenzyl)pyrimidine, widely known as the antibiotic Trimethoprim (TMP), is a well-established inhibitor of bacterial dihydrofolate reductase (DHFR).[1][2] Its high selectivity for the bacterial enzyme over its mammalian counterpart has made it a clinical mainstay for decades, often in combination with sulfamethoxazole.[3] Recently, the strategy of drug repurposing—finding new applications for approved drugs—has cast a spotlight on Trimethoprim for its potential in oncology.[4][5] This shift in perspective is driven by compelling evidence that Trimethoprim engages with key cancer-promoting pathways through mechanisms that extend beyond its classical antibacterial action.
This guide provides an in-depth exploration of Trimethoprim's application in cancer cell line research. It moves beyond standard protocols to explain the scientific rationale behind its anticancer effects, focusing on its dual-target mechanism: the inhibition of human DHFR and, notably, the targeted degradation of the Snail transcription factor, a pivotal driver of cancer progression and metastasis.[6][7] We present detailed, validated protocols for researchers to investigate these effects in their own laboratory settings, supported by data interpretation guidelines and visualizations of the core biological and experimental pathways.
Section 1: Scientific Rationale and Mechanism of Action
The Strategic Advantage of Repurposing Trimethoprim
The repurposing of existing drugs like Trimethoprim for cancer therapy offers significant advantages over de novo drug development.[8] Approved drugs have well-characterized safety profiles, pharmacokinetic properties, and established manufacturing processes, which can dramatically reduce the timeline and costs associated with bringing a new therapeutic to the clinic.[4][5] This de-risked approach allows researchers to focus on novel mechanisms and applications, accelerating the potential for clinical translation.[5]
The Dual-Target Anticancer Mechanism of Trimethoprim
Trimethoprim's efficacy in cancer models stems from its ability to engage two distinct and critical cellular pathways.
Rapidly proliferating cells, a hallmark of cancer, have a high demand for nucleotides to sustain DNA replication and cell division.[7][9] The folate metabolic pathway is central to this process, and the enzyme dihydrofolate reductase (DHFR) is a critical node, catalyzing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF is an essential one-carbon donor for the synthesis of purines and thymidylate.[7]
While Trimethoprim's affinity for human DHFR (hDHFR) is thousands of times lower than for the bacterial enzyme, it is sufficient to induce a therapeutic effect at achievable concentrations.[2][10] By inhibiting hDHFR, Trimethoprim depletes the THF pool, disrupting DNA synthesis and leading to cell cycle arrest and a potent anti-proliferative effect.[7][10] This mechanism is analogous to the well-established anticancer agent, methotrexate.[11] The inhibitory effects of Trimethoprim on cancer cells can be completely reversed by the addition of folinic acid (leucovorin), which bypasses the DHFR-dependent step, confirming the on-target activity.[10]
Caption: Trimethoprim inhibits human Dihydrofolate Reductase (hDHFR).
Perhaps the more novel and compelling anticancer mechanism of Trimethoprim is its ability to directly target the zinc-finger transcription factor Snail.[6] Snail is frequently overexpressed in human cancers and is a master regulator of the Epithelial-Mesenchymal Transition (EMT), a cellular program that endows cancer cells with migratory and invasive properties essential for metastasis.[6][12]
Molecular modeling and biochemical assays have revealed that Trimethoprim binds directly to the arginine-174 pocket of the Snail protein.[6] This binding event physically obstructs the interaction between Snail and its co-activators, CBP/p300.[6][12] Consequently, Snail acetylation is suppressed, which marks the protein for degradation through the ubiquitin-proteasome pathway.[6] By depleting cellular levels of Snail, Trimethoprim effectively inhibits cell proliferation, reverses the EMT phenotype, and suppresses the migration and invasion of cancer cells in vitro.[6][12]
Caption: Trimethoprim promotes Snail protein degradation.
Section 2: Applications and Quantitative Data in Cancer Cell Lines
Trimethoprim has demonstrated significant anticancer activity across a variety of cancer cell lines. Its dual mechanism of action makes it a versatile tool for probing cancer biology. Key applications include studying drug resistance, investigating the EMT process, and evaluating novel combination therapies.
| Cell Line | Cancer Type | Assay | Observed Effect | Effective Concentration | Citation(s) |
| HCT116 | Colorectal Cancer | Cell Cycle Analysis | Hinders Snail-driven cell cycle progression | 0.8 mM | [12] |
| 5RP7 | Rat Fibroblast (H-ras oncogene) | MTT Assay | Cytotoxicity, inhibition of cell proliferation | 100-200 µM | [13] |
| L1210 | Mouse Leukemia | ³H-Deoxyuridine Incorporation | 50% inhibition of DNA synthesis | 10 µg/mL | [10] |
| Human Lymphoblastic Leukemia | Leukemia | ³H-Deoxyuridine Incorporation | 50% inhibition of DNA synthesis | 10 µg/mL | [10] |
| A549 | Lung Cancer | MTT Assay | Cytotoxicity | Not specified | [14] |
| Various (Breast, Colorectal) | Breast, Colorectal | In vitro proliferation/migration | Inhibition of proliferation, EMT, and migration | Not specified | [6][12] |
Section 3: Experimental Protocols
The following protocols provide a framework for investigating the effects of Trimethoprim in cancer cell lines. It is crucial to include appropriate controls, such as vehicle-only (e.g., DMSO) treated cells, in every experiment.
Preparation of Trimethoprim Stock Solution
Causality: A high-concentration, sterile stock solution in an appropriate solvent is essential for accurate and reproducible dosing in cell culture experiments. DMSO is a common solvent for Trimethoprim.[15][16]
-
Materials :
-
Trimethoprim powder (analytical grade)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
-
Procedure :
-
Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of Trimethoprim powder. To prepare a 100 mM stock solution (MW: 290.32 g/mol ), weigh 29.03 mg.
-
Transfer the powder to a sterile conical tube.
-
Add the calculated volume of sterile DMSO to achieve the target concentration (e.g., add 1 mL of DMSO for a 100 mM stock).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
Causality: This assay measures the metabolic activity of cells, which correlates with cell viability. It is a standard method to determine the cytotoxic or cytostatic effects of a compound and to calculate its half-maximal inhibitory concentration (IC₅₀).[13]
Caption: Workflow for determining cell viability using the MTT assay.
-
Procedure :
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment : Prepare serial dilutions of Trimethoprim in culture medium from your stock solution. A typical starting range might be 1 µM to 1 mM. Remove the old medium from the cells and add 100 µL of the medium containing the various Trimethoprim concentrations (or vehicle control).
-
Incubation : Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition : Read the absorbance at 570 nm using a microplate reader.
-
Analysis : Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability) and plot cell viability (%) against the log of Trimethoprim concentration to determine the IC₅₀ value.
-
Protocol: Western Blot Analysis for Snail Protein Levels
Causality: This protocol provides a direct method to validate Trimethoprim's proposed mechanism of promoting Snail protein degradation.[6] A decrease in the Snail protein band intensity upon treatment would provide strong evidence for this mechanism.
-
Procedure :
-
Cell Culture and Treatment : Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with Trimethoprim at relevant concentrations (e.g., 1x and 2x the IC₅₀) for 24-48 hours.
-
Cell Lysis : Wash cells with ice-cold PBS, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification : Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation : Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Snail (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis : Quantify the band intensities using densitometry software. Normalize the Snail protein levels to the loading control to determine the relative change upon Trimethoprim treatment.
-
Conclusion
This compound (Trimethoprim) is emerging as a compelling multi-functional agent for cancer research. Its ability to concurrently inhibit the folate pathway and promote the degradation of the master metastatic regulator Snail provides a powerful tool for studying fundamental cancer processes.[6][10] The protocols and data presented here offer a robust starting point for researchers to explore the anticancer potential of Trimethoprim in various cell lines. Future investigations should focus on its synergistic potential with established chemotherapeutics and further elucidation of its immunomodulatory roles, paving the way for its potential translation into a novel anticancer therapeutic strategy.
References
-
Ren, J., Chen, Y., Li, Y., et al. (2022). The antibiotic drug trimethoprim suppresses tumour growth and metastasis via targeting Snail. British Journal of Pharmacology, 179(11), 2659-2677. [Link]
-
Gurbuz, N., Erturk, S., & Akyuz, S. (2018). Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates. Drug and Chemical Toxicology, 41(1), 108-113. [Link]
-
Ren, J., et al. (2022). The antibiotic drug trimethoprim suppresses tumour growth and metastasis via targeting Snail | Request PDF. ResearchGate. [Link]
-
Burchall, J. J., & Elwell, L. P. (1976). Antibacterial synergism: a proposal for chemotherapeutic potentiation between trimethoprim and sulfamethoxazole. Science, 194(4264), 533-535. [Link]
-
Rivard, G. E., Momparler, L. F., & Momparler, R. L. (1981). Effects of Trimethoprim on Leukaemic Cells in Vitro. British Journal of Haematology, 47(2), 221-226. [Link]
-
Kim, D. Y., et al. (2023). Anti-tumor activity of trimethoprim-sulfamethoxazole against melanoma skin cancer through triggering allergic reaction and promoting immunity | Request PDF. ResearchGate. [Link]
-
Patsnap. (2024). What are DHFR inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Serafin, K., et al. (2020). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Molecules, 25(11), 2575. [Link]
-
Kim, D. Y., et al. (2023). Anti-tumor activity of trimethoprim-sulfamethoxazole against melanoma skin cancer through triggering allergic reaction and promoting immunity. International Immunopharmacology, 123, 110742. [Link]
-
Wróbel, A., et al. (2024). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. International Journal of Molecular Sciences, 25(10), 5275. [Link]
-
Johnson, E., et al. (2022). Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole. bioRxiv. [Link]
-
Grose, W. E., et al. (1979). Use of trimethoprim-sulfamethoxazole for treatment of infections in patients with cancer. Reviews of Infectious Diseases, 1(3), 485-491. [Link]
-
Pfab, C., et al. (2021). Repurposing of Antimicrobial Agents for Cancer Therapy: What Do We Know?. Cancers, 13(13), 3193. [Link]
-
Stevens, D. A., & Restrepo-M, A. (1981). Synergistic interaction of trimethoprim and sulfamethoxazole on Paracoccidioides brasiliensis. Antimicrobial Agents and Chemotherapy, 20(6), 852-854. [Link]
-
Serafin, K., & Spaczyńska, E. (2021). Trimethoprim and Its Derivatives | Request PDF. ResearchGate. [Link]
-
Waxman, S., & Herbert, V. (1969). The effect of trimethoprim and sulphamethoxazole on human dihydrofolate reductase. Postgraduate Medical Journal, 45(Suppl), 32-35. [Link]
-
University of California, San Diego. (2023). Folate Study in Men With Advanced Prostate Cancer. ClinicalTrials.gov. [Link]
-
Serafin, K., et al. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. Molecules, 26(13), 3959. [Link]
-
Majeed, A. A., & Noori, A. M. (2022). The cytotoxic effects of trimethoprim on the A549 tumor cell line and a normal cell line HDFn. ResearchGate. [Link]
-
Patsnap. (2024). What is the mechanism of Trimethoprim?. Patsnap Synapse. [Link]
-
OncoDaily. (2024). Repurposing Antibiotics and Other Drugs in Cancer Therapy. OncoDaily. [Link]
-
Pfab, C., et al. (2021). Repurposing of Antimicrobial Agents for Cancer Therapy: What Do We Know?. Cancers (Basel), 13(13), 3193. [Link]
Sources
- 1. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Repurposing of Antimicrobial Agents for Cancer Therapy: What Do We Know? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antibiotic drug trimethoprim suppresses tumour growth and metastasis via targeting Snail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 8. Repurposing Antibiotics and Other Drugs in Cancer Therapy [honcology.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of trimethoprim on leukaemic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
High-Throughput Screening of 2,4-Diaminopyrimidine Libraries: From Assay Development to Validated Hits
An Application Guide for Drug Discovery Professionals
Abstract
The 2,4-diaminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged" structure due to its remarkable ability to interact with a multitude of biological targets, most notably the hinge region of protein kinases.[1] This structural motif serves as an excellent starting point for the development of potent and selective inhibitors for various therapeutic areas, including oncology and immunology.[2][3][4][5] This guide provides a comprehensive framework for researchers and drug development professionals on designing and executing high-throughput screening (HTS) campaigns for 2,4-diaminopyrimidine-based compound libraries. We will delve into the causality behind experimental design, from library considerations and assay development to a rigorous, multi-step hit validation process, ensuring the identification of high-quality, tractable chemical matter for downstream lead optimization.
The 2,4-Diaminopyrimidine Scaffold: A Privileged Kinase Hinge-Binder
The power of the 2,4-diaminopyrimidine core lies in its hydrogen bonding capabilities. The arrangement of nitrogen atoms in the pyrimidine ring allows it to form two or three crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[1] This binding mode provides a strong anchor, making it an ideal foundation for building potent ATP-competitive inhibitors. The true potential is unlocked through Diversity-Oriented Synthesis (DOS), where the core scaffold is systematically decorated at various positions (typically C5 and C6) to extend into other pockets of the ATP-binding site, thereby driving potency and, critically, selectivity.[6][7][8]
A successful screening campaign begins with a high-quality compound library. The library should not only be diverse in terms of the substituents on the core scaffold but also possess drug-like physicochemical properties.
Table 1: Key Physicochemical Parameters for Library Design
| Parameter | Recommended Value | Rationale & Significance |
| Molecular Weight (MW) | < 500 Da | Influences absorption and diffusion; larger molecules may have poor bioavailability. |
| LogP | < 5 | A measure of lipophilicity; high LogP can lead to poor solubility and high metabolic clearance. |
| Hydrogen Bond Donors | ≤ 5 | Affects membrane permeability and binding. |
| Hydrogen Bond Acceptors | ≤ 10 | Affects membrane permeability and binding. |
| Purity | > 90-95% | Prevents false positives/negatives from impurities. Confirmed by LC-MS and NMR.[9] |
| Solubility | > 50 µM in DMSO/assay buffer | Ensures compounds remain in solution during the assay to avoid aggregation-based artifacts. |
This table is based on Lipinski's Rule of Five, a widely used guideline for oral bioavailability.[10]
Assay Development: The Foundation of a Successful Screen
The choice and optimization of the primary screening assay are paramount. The assay must be robust, reproducible, and scalable to a high-throughput format (typically 384- or 1536-well plates). The goal is to create a large enough assay window to confidently distinguish between active compounds ("hits") and inactive compounds. For kinase targets, both biochemical and cell-based assays are essential tools.[11]
Caption: Decision workflow for primary assay selection.
Biochemical Assays: Quantifying Direct Inhibition
Biochemical assays directly measure the interaction between the compound library and the purified target protein.[11] They are often the first choice for HTS due to their simplicity and robustness. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a powerful technology for this purpose.
Protocol 1: TR-FRET Kinase Assay for a Hypothetical "Target Kinase X" (TKX)
Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by TKX. A Europium (Eu)-labeled anti-phospho-antibody (donor) and a Streptavidin-Allophycocyanin (SA-APC) conjugate (acceptor) are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the Eu donor and APC acceptor into proximity, generating a FRET signal. Inhibitors of TKX will prevent phosphorylation, leading to a loss of the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for kinase activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The causality here is that Mg²⁺ is a critical cofactor for ATP binding, DTT prevents oxidation, and a non-ionic detergent like Tween-20 minimizes non-specific compound aggregation.
-
TKX Enzyme: Dilute purified TKX enzyme in Assay Buffer to a 2X working concentration. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio (typically the EC₅₀ concentration).
-
Substrate/ATP Mix: Prepare a 4X mix of the biotinylated substrate peptide and ATP in Assay Buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the enzyme. Using a high ATP concentration can lead to the underestimation of potency for ATP-competitive inhibitors.
-
Detection Mix: Prepare a 2X mix of Eu-anti-phospho-antibody and SA-APC in a detection buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1% BSA).
-
-
Assay Protocol (384-well plate):
-
Add 25 nL of library compounds (in DMSO) to the assay plate wells using an acoustic dispenser. Include positive controls (a known TKX inhibitor) and negative controls (DMSO only).
-
Add 5 µL of the 2X TKX enzyme solution to all wells except for the "no enzyme" control wells. Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Initiate the kinase reaction by adding 2.5 µL of the 4X Substrate/ATP mix.
-
Incubate for 60 minutes at room temperature. The reaction time must be optimized to ensure it remains in the linear range.
-
Stop the reaction and initiate detection by adding 7.5 µL of the 2X Detection Mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm / 620 nm * 10,000).
-
Calculate Percent Inhibition using the formula: 100 * (1 - (Ratio_Compound - Ratio_Min) / (Ratio_Max - Ratio_Min)), where Ratio_Min is the positive control and Ratio_Max is the DMSO control.
-
Self-Validation & QC: The robustness of the assay is determined by calculating the Z' factor from the control wells. A Z' factor > 0.5 indicates an excellent assay suitable for HTS.
Cell-Based Assays: Assessing Activity in a Physiological Context
Cell-based assays are crucial for confirming that compounds can cross the cell membrane and engage the target in its native environment.[1] They also serve as an early filter for non-specific cytotoxicity.
Protocol 2: Cellular Target Engagement Assay (e.g., p-Substrate AlphaLISA)
Principle: This protocol measures the phosphorylation of a downstream substrate of TKX within a cell line that overexpresses the kinase. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format is used to detect the phosphorylated substrate in the cell lysate.
Step-by-Step Methodology:
-
Cell Culture: Seed cells (e.g., A549 cells engineered to express TKX) into 384-well culture plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the 2,4-diaminopyrimidine compounds for 1-2 hours at 37°C.[1]
-
Cell Lysis: Remove the culture medium and add 10 µL of lysis buffer containing phosphatase and protease inhibitors. Incubate on a shaker for 15-20 minutes. The inhibitors are critical to preserve the phosphorylation state of the substrate.
-
Detection:
-
Transfer 5 µL of lysate to a new 384-well assay plate.
-
Add 5 µL of the AlphaLISA Acceptor bead mix (e.g., conjugated to an antibody recognizing the total substrate).
-
Incubate for 60 minutes.
-
Add 5 µL of the Donor bead mix (e.g., conjugated to a phospho-specific antibody).
-
Incubate for 60-120 minutes in the dark.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
Protocol 3: Cytotoxicity Counter-Screen (MTT Assay)
Principle: This assay is run in parallel to the primary cell-based assay. It measures the metabolic activity of cells, which serves as an indicator of cell viability.[1] Compounds that show activity in the primary assay but also show high cytotoxicity are flagged as non-specific and deprioritized.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Follow steps 1 and 2 from Protocol 2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm on a standard plate reader.
The HTS Campaign: A Workflow for Discovery
A full HTS campaign is a highly automated process designed to screen thousands to millions of compounds efficiently.[12][13]
Caption: A generalized high-throughput screening (HTS) workflow.
Data Analysis and Hit Triage: Finding the Needles in the Haystack
Raw HTS data contains significant noise and a high rate of false positives.[9] A rigorous triage process is essential to focus resources on the most promising compounds.[14][15]
Table 2: The Hit Triage Cascade
| Stage | Action | Rationale |
| 1. Primary Hit Selection | Identify all compounds exceeding a predefined activity threshold (e.g., >50% inhibition). | Casts a wide net to capture all potentially active compounds. |
| 2. Promiscuity Filtering | Remove "frequent hitters" that are active across numerous historical HTS campaigns.[16] | These compounds are often non-specific or interfere with assay technologies. |
| 3. PAINS Removal | Filter out compounds containing Pan-Assay Interference Compounds (PAINS) substructures. | PAINS are chemical structures known to cause false positives through various mechanisms like aggregation or reactivity.[16] |
| 4. Structural Clustering | Group remaining hits by chemical similarity.[17] | This helps identify active scaffolds and prioritize clusters with multiple active members over singletons, providing early SAR insights.[16] |
| 5. Hit Confirmation | Re-test the selected hits from fresh compound stock (dry powder). | Confirms the activity is not due to degradation or contamination in the original screening plates. |
Hit Validation: From Putative Hit to Confirmed Chemical Matter
Validated hits are those that have passed a series of secondary and orthogonal assays designed to confirm their mechanism of action, potency, and specificity.[14][17]
Caption: The hit validation and characterization workflow.
Key Validation Steps:
-
Dose-Response Confirmation: Hits are re-tested across a range of concentrations (typically an 8- to 12-point curve) to determine their potency (IC₅₀). This step confirms the activity is dose-dependent and provides a key metric for SAR.
-
Orthogonal Assay Confirmation: Activity is confirmed in an assay with a different detection technology. For example, if the primary screen was TR-FRET, a luminescence-based assay (e.g., Kinase-Glo®) that measures ATP depletion can be used. This is a critical step to eliminate technology-specific artifacts.[16]
-
Biophysical Confirmation of Target Engagement: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Differential Scanning Fluorimetry (DSF) are used to provide unequivocal evidence that the compound physically binds to the target protein.[16][17]
-
Selectivity Profiling: Promising hits are screened against a panel of related kinases to determine their selectivity profile. A compound that inhibits many kinases is promiscuous, while one that inhibits only the target of interest (or a small family) is selective.[3][5] High selectivity is often a desirable trait to minimize off-target effects.
Conclusion
The high-throughput screening of 2,4-diaminopyrimidine libraries is a powerful strategy for identifying novel kinase inhibitors. Success, however, is not merely a function of screening large numbers of compounds. It is contingent upon a meticulously planned and executed campaign, beginning with a well-designed, drug-like chemical library. The development of robust and relevant biochemical and cellular assays forms the bedrock of the entire effort. A rigorous, multi-tiered approach to data analysis, hit triage, and validation is non-negotiable to filter out artifacts and focus on compounds with genuine, on-target activity. By following the principles and protocols outlined in this guide, researchers can significantly increase the probability of discovering high-quality, validated hit series that serve as a solid foundation for successful drug discovery programs.
References
-
Bajt, M. L., et al. (2021). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]
-
Hu, Y., et al. (2015). Exploring the scaffold universe of kinase inhibitors. Semantic Scholar. [Link]
-
Mestres, J., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PubMed Central, NIH. [Link]
-
Chem-Impex. (n.d.). 2,4-Diaminopyrimidine. Chem-Impex. [Link]
-
Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Wikipedia. (n.d.). 2,4-Diaminopyrimidine. Wikipedia. [Link]
-
Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]
-
Zhang, H., et al. (2021). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. [Link]
-
Chen, Y.-L., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
-
Pozzan, A., et al. (2020). Identification of a 2,4-diaminopyrimidine scaffold targeting Trypanosoma brucei pteridine reductase 1 from the LIBRA compound library screening campaign. PubMed. [Link]
-
Wang, L., et al. (2020). Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. PubMed. [Link]
-
Irvine, M. W., et al. (2015). Diversity oriented syntheses of fused pyrimidines designed as potential antifolates. ResearchGate. [Link]
-
Anderson, M., et al. (2010). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. PubMed. [Link]
-
Suckling, C. J., et al. (2015). Diversity oriented syntheses of fused pyrimidines designed as potential antifolates. Organic & Biomolecular Chemistry. [Link]
-
Hou, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. PubMed. [Link]
-
Jimenez-Aroche, J., et al. (2024). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. PubMed Central. [Link]
-
Chen, S., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. PubMed. [Link]
-
Zhang, X., et al. (2022). Rapid determination of 2,4-diaminopyrimidine residues through sample pretreatment using immunomagnetic bead purification along with HPLC-UV. PubMed. [Link]
-
Galloway, W. R., et al. (2010). Diversity-oriented synthesis as a tool for the discovery of novel biologically active small molecules. PubMed. [Link]
-
Spring, D. (n.d.). Diversity-Oriented Synthesis. David Spring's group, University of Cambridge. [Link]
-
Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]
-
Evotec. (2024). How To Optimize Your Hit Identification Strategy. Evotec. [Link]
-
MedChemica. (2017). Analysis of HTS data. Cambridge MedChem Consulting. [Link]
-
EFMC. (2021). Webinar (Part Three: Classical Screening Strategies - Hit Validation). YouTube. [Link]
-
CABBI. (2023). Workflow for High-Throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry. CABBI. [Link]
-
BioDuro. (n.d.). Biochemical Assays. BioDuro. [Link]
-
Clinical Research News. (2022). Four Well-Established Strategies Used in Hit Identification. Clinical Research News. [Link]
-
Cell Press. (2020). Hit Triage and Validation in Phenotypic Screening: Considerations and Strategies. Cell. [Link]
-
Soliman, M. E. S., et al. (2020). Exploring the ring potential of 2,4-diaminopyrimidine derivatives towards the identification of novel caspase-1 inhibitors in Alzheimer's disease therapy. PubMed. [Link]
-
Singh, S. B., et al. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. [Link]
-
Choe, D., et al. (2023). Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies. PubMed Central, NIH. [Link]
-
ResearchGate. (2019). Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. ResearchGate. [Link]
-
University of Kansas. (n.d.). KU-HTS Compound Libraries. High Throughput Screening Laboratory. [Link]
-
Singh, S., & Karthik, P. V. (2022). Protocol for High Throughput Screening of Antibody Phage Libraries. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diversity oriented syntheses of fused pyrimidines designed as potential antifolates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. KU-HTS Compound Libraries | High Throughput Screening Laboratory [hts.ku.edu]
- 11. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. cabbi.bio [cabbi.bio]
- 13. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 14. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 15. researchgate.net [researchgate.net]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for the Comprehensive Characterization of 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine (Trimethoprim)
Introduction
2,4-Diamino-5-(4-methoxybenzyl)pyrimidine, commonly known as Trimethoprim, is a synthetic antibiotic agent belonging to the diaminopyrimidine class.[1] It functions as a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway.[1][2] By blocking this enzyme, Trimethoprim prevents the synthesis of tetrahydrofolic acid, a crucial cofactor for the production of nucleotides and amino acids, ultimately leading to the cessation of bacterial DNA replication and cell division.[1] Trimethoprim is frequently used in combination with sulfamethoxazole to achieve a synergistic antibacterial effect.[3]
Given its critical role in therapeutic applications, the comprehensive characterization of Trimethoprim is paramount to ensure its identity, purity, and quality. This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of Trimethoprim. The protocols and explanations provided herein are grounded in established scientific principles and pharmacopeial standards.
Physicochemical Properties
A foundational understanding of Trimethoprim's physicochemical properties is essential for the development of analytical methods and formulations.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₈N₄O₃ | [4] |
| Molecular Weight | 290.32 g/mol | [4] |
| Appearance | White or yellowish-white crystalline powder | [5][6] |
| Melting Point | 199-203 °C | [5] |
| Solubility | Very slightly soluble in water; slightly soluble in ethanol and chloroform; soluble in DMSO and dimethylformamide.[5][6][7] | [5][6][7] |
| pKa | Trimethoprim is a weak base. | [4] |
Causality Behind Experimental Choices: The determination of these fundamental properties is the first step in a logical analytical workflow. For instance, knowledge of its solubility is crucial for selecting appropriate solvents for spectroscopic and chromatographic analyses. The melting point provides a preliminary indication of purity.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of Trimethoprim.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The wavelength of maximum absorbance (λmax) is characteristic of the electronic transitions within the molecule's chromophores.
Application for Trimethoprim: The pyrimidine and methoxybenzyl moieties in Trimethoprim contain chromophores that absorb UV radiation, making UV-Vis spectroscopy a simple and rapid method for its identification and quantification. In methanolic solution, Trimethoprim typically exhibits a maximum absorption at approximately 285 nm to 287 nm.[7][8]
Protocol for UV-Vis Analysis of Trimethoprim:
-
Standard Solution Preparation: Accurately weigh about 100 mg of Trimethoprim reference standard and dissolve it in 100 mL of methanol to obtain a stock solution of 1 mg/mL.[9]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations ranging from 10 to 60 µg/mL.[9]
-
Sample Preparation: Prepare a sample solution of Trimethoprim in methanol with a concentration falling within the range of the working standard solutions.
-
Spectrophotometric Measurement: Record the UV spectrum of the sample and standard solutions from 200 to 400 nm using a validated UV-Vis spectrophotometer with methanol as the blank.
-
Analysis: Compare the λmax of the sample solution with that of the reference standard. The absorbance values can be used to quantify the Trimethoprim concentration using a calibration curve.[9]
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule's functional groups.
Application for Trimethoprim: IR spectroscopy is a powerful tool for confirming the identity of Trimethoprim by identifying its characteristic functional groups, such as N-H (amines), C-H (aromatic and aliphatic), C=N, C=C (aromatic), and C-O (ether) bonds.[10][11]
Protocol for FT-IR Analysis of Trimethoprim (KBr Pellet Method):
-
Sample Preparation: Mix 1-2 mg of Trimethoprim with approximately 200 mg of dry potassium bromide (KBr) in a mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Compare the obtained spectrum with a reference spectrum of Trimethoprim to confirm the presence of characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule.
Application for Trimethoprim: ¹H and ¹³C NMR are used to definitively confirm the chemical structure of Trimethoprim by identifying the number and connectivity of hydrogen and carbon atoms.[12][13]
Key ¹H NMR Signals for Trimethoprim (in DMSO-d6):
-
Signals corresponding to the aromatic protons of the trimethoxybenzyl ring.
-
A singlet for the methylene bridge protons.
-
A signal for the pyrimidine proton.
-
Singlets for the methoxy group protons.
-
Signals for the amino group protons.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Application for Trimethoprim: MS is a highly sensitive and specific technique for the identification and quantification of Trimethoprim.[14][15] Electrospray ionization (ESI) is a common technique that produces a protonated parent ion [M+H]⁺ at an m/z of 291 for Trimethoprim.[16] Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and for quantification in complex matrices.[14][17]
Chromatographic Separation Techniques
Chromatographic methods are essential for assessing the purity of Trimethoprim and for its quantification in pharmaceutical formulations and biological samples.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for Trimethoprim analysis.[18]
Application for Trimethoprim: HPLC is the most widely used technique for the quality control of Trimethoprim.[18][19][20][21] It offers high sensitivity, specificity, and accuracy for both purity determination and quantification. The United States Pharmacopeia (USP) prescribes an HPLC method for the assay of Trimethoprim.[22]
Workflow for HPLC Analysis of Trimethoprim:
Caption: General workflow for HPLC analysis of Trimethoprim.
Detailed Protocol for HPLC Assay of Trimethoprim (Based on USP):
-
Mobile Phase: Prepare a suitable mixture of a buffer (e.g., sodium phosphate) and an organic solvent like acetonitrile.[19] The exact composition should be optimized for the specific column and system.
-
Standard Preparation: Accurately weigh a quantity of USP Trimethoprim RS and dissolve in the mobile phase to obtain a known concentration.[22]
-
Sample Preparation: Accurately weigh a portion of the sample, dissolve in the mobile phase, and dilute to a concentration similar to the standard preparation.
-
Chromatographic System:
-
System Suitability: Inject a resolution solution (e.g., containing Trimethoprim and a related compound like diaveridine) to ensure adequate separation. The resolution should be not less than 2.5. The relative standard deviation for replicate injections of the standard should not be more than 2.0%.[22]
-
Procedure: Inject equal volumes of the standard and sample preparations into the chromatograph, record the chromatograms, and measure the peak responses.
-
Calculation: Calculate the quantity of Trimethoprim in the sample by comparing the peak response of the sample to that of the standard.
Thin-Layer Chromatography (TLC)
Principle: TLC is a planar chromatographic technique where a solvent moves up a thin layer of adsorbent material by capillary action, separating the components of a mixture.
Application for Trimethoprim: TLC is a simple, rapid, and cost-effective method for the identification of Trimethoprim and for assessing the presence of impurities.[24][25][26][27] High-performance TLC (HPTLC) with densitometric scanning can be used for quantification.[27]
Protocol for TLC Identification of Trimethoprim:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.[27]
-
Mobile Phase: A common mobile phase is a mixture of chloroform, isopropanol, and diethylamine (e.g., 10:6:1 v/v/v).[24][25]
-
Sample Application: Apply spots of the sample solution and a reference standard solution to the plate.
-
Development: Place the plate in a developing chamber containing the mobile phase.
-
Visualization: After the solvent front has moved a sufficient distance, remove the plate, dry it, and visualize the spots under UV light (254 nm).
-
Analysis: The principal spot in the chromatogram of the sample should correspond in position (Rf value) and appearance to the spot of the reference standard.
Thermal Analysis
Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Application for Trimethoprim: DSC is used to determine the melting point and to study polymorphism of Trimethoprim.[28][29] A sharp endothermic peak corresponding to the melting point is observed around 203°C.[30][31]
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Application for Trimethoprim: TGA is used to assess the thermal stability of Trimethoprim. Studies have shown that Trimethoprim is thermally stable up to approximately 240°C, after which it undergoes decomposition.[30]
Logical Relationship of Analytical Techniques:
Caption: Interrelation of analytical techniques for Trimethoprim characterization.
Conclusion
The analytical methods described in this guide provide a comprehensive framework for the complete characterization of this compound (Trimethoprim). A logical and systematic application of these techniques, from basic physicochemical tests to advanced chromatographic and spectroscopic methods, is essential for ensuring the quality, safety, and efficacy of this important antibiotic. Each method provides unique and complementary information, and together they form a self-validating system for the definitive analysis of Trimethoprim.
References
-
Simultaneous Analysis of Trimethoprim and Sulphamethoxazole Drug Combinations in Dosage Forms by High Performance Liquid Chromatography. (2000). Iranian Biomedical Journal, 4(2 & 3), 75-78. Available at: [Link]
-
A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction. (1983). Therapeutic Drug Monitoring, 5(3), 335-341. Available at: [Link]
-
UV-Vis Spectrum of Trimethoprim. SIELC Technologies. Available at: [Link]
-
A reversed-phase high-performance liquid chromatography method for the determination of cotrimoxazole (trimethoprim/ sulphamethoxazole) in children treated for malaria. (2001). Transactions of the Royal Society of Tropical Medicine and Hygiene, 95(5), 542-545. Available at: [Link]
-
Trimethoprim. PubChem. National Institutes of Health. Available at: [Link]
-
A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies. (2019). Pharmacology & Pharmacy, 10, 245-255. Available at: [Link]
-
Quantitative Fourier transform-infrared/attenuated total reflectance (FT-IR/ATR) analysis of trimethoprim and sulfamethoxazole in a pharmaceutical formulation using partial least squares. (1989). Pharmaceutical Research, 6(7), 608-611. Available at: [Link]
-
Determination of trimethoprim by various analytical techniques- A- review. (2020). International journal of research in engineering and innovation, 4(1), 1-4. Available at: [Link]
-
Thin Layer Chromatographic Method for Rapid Quantification and Identification of Trimethoprim and Sulfamethoxazole in Pharmaceutical Dosage Forms. (1988). Journal of Liquid Chromatography, 11(15), 3079-3088. Available at: [Link]
-
UV/Vis spectra of standard solutions of trimethoprim (20–90 μ g mL -1 ) obtained with DNFB method. ResearchGate. Available at: [Link]
-
Thermal Decomposition of Some Chemotherapic Substances. (1998). Journal of Thermal Analysis and Calorimetry, 51(2), 651-658. Available at: [Link]
-
Determination of trimethoprim by various analytical techniques- A- review. Semantic Scholar. Available at: [Link]
-
Thermal decomposition of some chemotherapic substances. SciSpace. Available at: [Link]
-
Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry. (2015). Annals of Clinical & Laboratory Science, 45(5), 539-545. Available at: [Link]
-
Characterization of the polymorph changes in Trimethoprim. (2017). Journal of Thermal Analysis and Calorimetry, 128, 933-939. Available at: [Link]
-
Trace Analysis of Trimethoprim and Sulfonamide, Macrolide, Quinolone, and Tetracycline Antibiotics in Chlorinated Drinking Water Using Liquid Chromatography Electrospray Tandem Mass Spectrometry. (2006). Analytical Chemistry, 78(1), 195-202. Available at: [Link]
-
FT-IR spectra of A) trimethoprim and B) the multi-component crystal... ResearchGate. Available at: [Link]
-
HPLC Methods for analysis of Trimethoprim. HELIX Chromatography. Available at: [Link]
-
REVIEW ON DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHOD FOR TRIMETHOPRIM IN PURE AND MARKETED FORMULATION. (2022). INTERNATIONAL JOURNAL OF PROGRESSIVE RESEARCH IN ENGINEERING MANAGEMENT AND SCIENCE, 2(4). Available at: [Link]
-
SPECTROPHOTOMETRIC METHOD FOR DETERMINATION OF TRIMETHOPRIM BY USING NQS. (2019). Basrah Journal of Agricultural Sciences, 19(1), 1699-1703. Available at: [Link]
-
Spectrometric determination of trimethoprim and sulfamethoxazole in tablets by automated sequential injection technique. (2017). Monatshefte für Chemie - Chemical Monthly, 148, 1339-1344. Available at: [Link]
-
Development and validation of UV spectrophotometric method for trimethoprim in pure and marketed formulation. (2022). International Journal of Health Sciences, 6(S2), 10828-10839. Available at: [Link]
-
Thin Layer Chromatographic Method for Rapid Quantification and Identification of Trimethoprim and Sulfamethoxazole in Pharmaceutical Dosage Forms. Taylor & Francis Online. Available at: [Link]
-
trimethoprim. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
IR spectrum curves of trimethoprim, 5-fluorouracil, and compound 1. ResearchGate. Available at: [Link]
-
Determination of trimethoprim by various analytical techniques- A- review. ResearchGate. Available at: [Link]
-
The ESI mass spectrum of fragmentation of sulfamethoxazole and trimethoprim showing the parents. ResearchGate. Available at: [Link]
-
USP Monographs: Trimethoprim. USP29-NF24. Available at: [Link]
-
Thin Layer Chromatographic Method for Rapid Quantification and Identification of Trimethoprim and Sulfamethoxazole in Pharmaceutical Dosage Forms. Semantic Scholar. Available at: [Link]
-
DSC curves of the chemotherapic substances: (a) trimethoprim (7.231 mg). ResearchGate. Available at: [Link]
-
Development and validation of a normal-phase high-performance thin layer chromatographic method for the analysis of sulfamethoxazole and trimethoprim in co-trimoxazole tablets. (2009). Journal of Pharmaceutical and Biomedical Analysis, 50(5), 839-843. Available at: [Link]
-
H.NMR-Spectrum of Trimethoprim Derivative[19]. ResearchGate. Available at: [Link]
-
SERS-TLC Device for Simultaneous Determination of Sulfamethoxazole and Trimethoprim in Milk. (2022). Foods, 11(24), 4060. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. trimethoprim | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Trimethoprim | 738-70-5 [chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ijprems.com [ijprems.com]
- 9. sciencescholar.us [sciencescholar.us]
- 10. Quantitative Fourier transform-infrared/attenuated total reflectance (FT-IR/ATR) analysis of trimethoprim and sulfamethoxazole in a pharmaceutical formulation using partial least squares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Trimethoprim(738-70-5) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. applications.emro.who.int [applications.emro.who.int]
- 20. A reversed-phase high-performance liquid chromatography method for the determination of cotrimoxazole (trimethoprim/ sulphamethoxazole) in children treated for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 22. pharmacopeia.cn [pharmacopeia.cn]
- 23. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. tandfonline.com [tandfonline.com]
- 26. semanticscholar.org [semanticscholar.org]
- 27. Development and validation of a normal-phase high-performance thin layer chromatographic method for the analysis of sulfamethoxazole and trimethoprim in co-trimoxazole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. semanticscholar.org [semanticscholar.org]
- 30. scispace.com [scispace.com]
- 31. researchgate.net [researchgate.net]
In vivo experimental design for 2,4-diaminopyrimidine drug candidates
Introduction: The Therapeutic Promise and In Vivo Imperative for 2,4-Diaminopyrimidines
The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of critical enzymes. Historically recognized for their potent inhibition of dihydrofolate reductase (DHFR), these compounds have seen extensive use as antifolates in cancer and antimicrobial therapies.[1][2][3] More recently, the scaffold's versatility has been leveraged to develop highly selective inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), p21-Activated Kinase 4 (PAK4), and Hematopoietic Progenitor Kinase 1 (HPK1), opening new avenues in oncology and immunology.[4][5][6]
While in vitro and in silico methods are invaluable for initial screening and lead optimization, the ultimate validation of a drug candidate's therapeutic potential hinges on its performance within a complex biological system.[7][8] In vivo studies are therefore not merely a procedural step but a critical juncture in drug development. They provide indispensable data on pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety that cannot be replicated by simpler models.[7][9] This application note provides a comprehensive, experience-driven guide to designing and executing a robust in vivo experimental plan for novel 2,4-diaminopyrimidine drug candidates.
The core philosophy of this guide is to establish a self-validating experimental cascade. Each stage is designed to logically inform the next, ensuring that resources are invested in candidates with the highest probability of clinical success. This approach moves beyond rote protocol execution, emphasizing the scientific rationale that underpins each experimental choice.
Part 1: Foundational In Vitro & Ex Vivo Characterization
Prior to committing to extensive animal studies, a foundational dataset must be established to confirm the candidate's basic properties and mechanism of action. This initial phase de-risks the subsequent in vivo work.
Target Engagement and Cellular Potency
The first step is to confirm that the drug candidate interacts with its intended target in a cellular context.
-
Target-Based Assays: Confirm inhibitory activity (e.g., IC50) against the purified target enzyme (e.g., DHFR, specific kinase).
-
Cell-Based Assays: Determine the compound's potency (e.g., EC50 or GI50) in relevant human cancer cell lines.[6] For kinase inhibitors, this should include a Western blot or similar assay to demonstrate inhibition of downstream substrate phosphorylation.[5]
-
Selectivity Profiling: Screen the candidate against a panel of related and unrelated kinases to establish its selectivity profile. This is crucial for predicting potential off-target effects.
ADME & Physicochemical Properties
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for predicting in vivo behavior.
-
Solubility: Determine aqueous solubility at various pH levels to inform formulation development.
-
Permeability: Use in vitro models like Caco-2 assays to predict intestinal absorption.[10]
-
Metabolic Stability: Assess stability in liver microsomes (human and the chosen animal model species) to predict the rate of metabolic clearance.[5]
-
Plasma Protein Binding: Quantify the extent of binding to plasma proteins, as only the unbound fraction is pharmacologically active.
Part 2: The In Vivo Voyage: A Phased Approach
A well-designed in vivo program progresses logically from characterizing the drug's behavior in the animal to evaluating its therapeutic effect and safety. The entire process must adhere to rigorous ethical and reporting standards, such as the ARRIVE guidelines, to ensure data quality and reproducibility.[11][12][13]
Phase I: Pharmacokinetics (PK) and Formulation
Objective: To understand how the animal's body processes the drug. This phase determines the exposure (how much drug gets into the system and for how long) at a given dose.
Causality: Without adequate exposure, a potent compound will fail in vivo. Establishing a viable formulation and understanding the PK profile is a prerequisite for all subsequent efficacy and toxicology studies.
Experimental Workflow:
Caption: Workflow for Pharmacokinetic (PK) Evaluation.
Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Animal Model: Use healthy, naive mice (e.g., male CD-1, 8-10 weeks old). Group size is typically n=3-4 per time point or n=5-6 for sparse sampling.
-
Dose Groups:
-
Intravenous (IV): 1-2 mg/kg (via tail vein) to determine absolute bioavailability and clearance.
-
Oral (PO): 10-50 mg/kg (via oral gavage) to assess absorption.
-
-
Blood Collection: Collect blood samples (approx. 30-50 µL) at predetermined time points (e.g., 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein puncture.[14][15][16][17] Place samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in plasma using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Description |
| Cmax (ng/mL) | 1200 | 850 | Maximum observed plasma concentration. |
| Tmax (h) | 0.083 | 1.0 | Time to reach Cmax. |
| AUC (0-inf) (ng*h/mL) | 1850 | 4200 | Total drug exposure over time.[5] |
| T½ (h) | 3.5 | 4.2 | Elimination half-life.[5] |
| CL (mL/min/kg) | 9.0 | N/A | Clearance.[5] |
| Vd (L/kg) | 2.8 | N/A | Volume of distribution. |
| F (%) | N/A | 45.4% | Oral Bioavailability. |
Phase II: Efficacy in a Disease-Relevant Model
Objective: To determine if the drug candidate has a therapeutic effect in a living organism modeling the target disease.
Causality: A positive efficacy signal is the primary justification for continued development. The choice of model is paramount and must be scientifically defensible. For oncology, this often involves tumor xenograft models.[9][18][19]
Signaling Pathway Example (Kinase Inhibitor):
Caption: Inhibition of the MAPK/ERK signaling pathway.
Protocol: Subcutaneous Xenograft Efficacy Study
-
Cell Line Selection: Choose a human cancer cell line with a known dependency on the target pathway (e.g., A549 for a PAK4 inhibitor, HCT116 for a CDK inhibitor).[4][6]
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Nu/Nu) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject 1-5 million cells (in Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group) based on tumor volume.
-
Treatment Groups:
-
Vehicle Control (the formulation without the drug)
-
Drug Candidate (e.g., 25 mg/kg, once daily, PO)
-
Positive Control (a known effective drug, if available)
-
-
Dosing and Monitoring: Administer doses as determined by the PK study. Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and clinical signs of toxicity.
-
Endpoint: Continue the study until tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or for a set duration (e.g., 21-28 days).
-
Pharmacodynamics (PD): At the end of the study (or in a satellite group), collect tumor tissue at peak and trough drug exposure times (informed by PK data). Analyze tissues for target modulation (e.g., p-ERK levels via Western blot or IHC) to link drug exposure to biological effect.
Data Presentation: Tumor Growth Inhibition
| Group | Dose (mg/kg, QD, PO) | Mean Tumor Volume (Day 21, mm³) | % TGI* | Mean Body Weight Change (%) |
| Vehicle | 0 | 1650 ± 210 | 0 | -2.5 |
| Candidate A | 25 | 495 ± 95 | 70 | -4.1 |
| Positive Control | 10 | 330 ± 78 | 80 | -8.5 |
*TGI = Tumor Growth Inhibition
Phase III: Preliminary Toxicology
Objective: To identify potential safety liabilities and determine a maximum tolerated dose (MTD). This is essential for establishing a therapeutic window.
Causality: Efficacy is meaningless without an acceptable safety profile. Early toxicology studies, often required for Investigational New Drug (IND) applications, are designed to identify potential organ toxicities.[20][21][22][23]
Protocol: 7-Day Dose Range-Finding (DRF) Study
-
Animal Model: Use the same strain as in the efficacy study, but healthy (non-tumor-bearing) animals are often used. Both sexes should be included.
-
Dose Groups: Administer a range of doses (e.g., 30, 100, 300 mg/kg) daily for 7 days. Include a vehicle control group.
-
Intensive Monitoring:
-
Clinical Observations: Record detailed clinical signs daily (e.g., changes in posture, activity, fur).
-
Body Weight: Measure body weight daily. A loss of >15-20% is often a key endpoint.
-
-
Terminal Endpoints: At day 7 (or earlier if humane endpoints are met), collect blood for complete blood count (CBC) and clinical chemistry analysis.
-
Pathology: Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs, etc.) for histopathological examination.
Part 3: Integrated Data Analysis and Decision Making
The culmination of this in vivo program is the integration of PK, efficacy, and toxicology data to make a "Go/No-Go" decision.
Caption: Integrated decision-making workflow.
A successful 2,4-diaminopyrimidine drug candidate will demonstrate:
-
Favorable PK: Good oral bioavailability and a half-life sufficient for the desired dosing regimen.
-
Robust Efficacy: Statistically significant tumor growth inhibition at a well-tolerated dose.
-
Acceptable Safety: A clear margin between the efficacious dose and the dose that causes significant toxicity.
This structured, iterative approach ensures that the in vivo evaluation of 2,4-diaminopyrimidine candidates is both scientifically rigorous and resource-efficient, maximizing the potential for identifying truly promising therapeutic agents.
References
-
ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). NC3Rs. Retrieved from [Link][11]
-
Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology, 18(7), e3000411.[13]
-
Kilkenny, C., et al. (2010). The ARRIVE guidelines: Animal Research: Reporting In Vivo Experiments. Various journals.
-
BenchChem. (n.d.). Application Notes and Protocols for Oral Gavage Administration in Mice. BenchChem.[24]
-
Crown Bioscience. (n.d.). Combating Cancer Drug Resistance with In Vivo Models. Crown Bioscience Blog.[18]
-
Al-Adhroey, A. H., et al. (2019). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PLOS ONE, 14(5), e0216253.[25]
-
Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology.[9]
-
Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University.[26]
-
Charles River Laboratories. (n.d.). Cancer Models. Charles River Laboratories.[19]
-
University of California, San Francisco IACUC. (n.d.). Oral Gavage In Mice and Rats. UCSF IACUC.[27]
-
Beaton, C., & Garcia, A. (2007). Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture. JoVE (Journal of Visualized Experiments).[14]
-
U.S. Food and Drug Administration. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. FDA.[20]
-
Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560.[4]
-
Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Eurofins Discovery.
-
Albert Einstein College of Medicine IACUC. (n.d.). Guidelines for Blood Collection in Mice and Rats. Albert Einstein College of Medicine.[28]
-
Neoteryx. (2017). 4 Top Methods of Blood Collection in Lab Rodents. Neoteryx Blog.[15]
-
Ray, A., et al. (2012). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (60), 3586.[16]
-
Tentler, J. J., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 12, 959343.[29]
-
Parasuraman, S., et al. (2010). Blood sample collection in small laboratory animals. Journal of Pharmacology and Pharmacotherapeutics, 1(2), 87-93.[17]
-
Moir, V. J., et al. (2024). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. Journal of Medicinal Chemistry.[1]
-
U.S. Food and Drug Administration. (2016). IND Applications for Clinical Investigations: Pharmacology and Toxicology (PT) Information. FDA.[21]
-
U.S. Food and Drug Administration. (2015). Investigational Enzyme Replacement Therapy Products: Nonclinical Assessment. FDA.[30]
-
Dardonville, C., et al. (2011). 2,4-Diaminopyrimidines as Potent Inhibitors of Trypanosoma brucei and Identification of Molecular Targets by a Chemical Proteomics Approach. PLOS Neglected Tropical Diseases, 5(2), e958.[31]
-
Zhao, Y., et al. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic Chemistry, 151, 107454.[5]
-
Anderson, D. L., et al. (2005). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters, 15(6), 1587-1590.[32]
-
Frey, K. M., et al. (2010). 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. Journal of Medicinal Chemistry, 53(5), 2029-2039.[2]
-
Li, Y., et al. (2020). Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. Archiv der Pharmazie, 353(7), e2000045.[6]
-
Auxo-Cromo-Fours. (2025). FDA Toxicology Studies & Drug Approval Requirements. Auxo-Cromo-Fours.[22]
-
Bai, Q., et al. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. MOJ Proteomics & Bioinformatics, 7(4), 134-140.[7]
-
Nelson, S. M., et al. (2001). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy, 45(12), 3293-3303.[3]
-
WuXi AppTec. (2022). 5 Critical Nonclinical Toxicology Studies Required for IND Submission. WuXi AppTec.[23]
-
Smith, A. W., et al. (2016). Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters. Drug Metabolism and Disposition, 44(11), 1835-1842.[10][33]
Sources
- 1. Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 10. Interaction of 2,4-Diaminopyrimidine-Containing Drugs Including Fedratinib and Trimethoprim with Thiamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 12. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 13. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]
- 15. neoteryx.com [neoteryx.com]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. criver.com [criver.com]
- 20. rhizomeai.com [rhizomeai.com]
- 21. fda.gov [fda.gov]
- 22. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 23. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. iacuc.wsu.edu [iacuc.wsu.edu]
- 27. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 28. einsteinmed.edu [einsteinmed.edu]
- 29. Patient-derived cancer models: Valuable platforms for anticancer drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 30. fda.gov [fda.gov]
- 31. 2,4-Diaminopyrimidines as Potent Inhibitors of Trypanosoma brucei and Identification of Molecular Targets by a Chemical Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine
This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine and its structural analogs. As a lipophilic molecule, its poor aqueous solubility is a critical hurdle for a wide range of in vitro and in vivo experimental setups. This document provides a series of troubleshooting guides and foundational knowledge to systematically address and overcome this issue.
Compound Profile: Understanding the Challenge
This compound belongs to the diaminopyrimidine class of compounds, which includes well-known drugs like Trimethoprim and Pyrimethamine. Its solubility is governed by its physicochemical properties. While specific experimental data for this exact molecule is sparse, we can infer its behavior from close structural analogs like Pyrimethamine.
Table 1: Key Physicochemical Properties of a Structural Analog (Pyrimethamine)
| Property | Value | Implication for Aqueous Solubility | Source |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₃ClN₄ | N/A | [1] |
| logP | 2.69 | Indicates a high degree of lipophilicity, predicting low water solubility. | [1] |
| pKa | 7.34 | The molecule is a weak base. Solubility will be highly dependent on pH, increasing significantly in acidic conditions (pH < 7.34). | [1] |
| Aqueous Solubility | < 0.1 mg/mL | Classified as "practically insoluble" to "sparingly soluble," requiring formulation strategies for most applications. | [1] |
| DMSO Solubility | ~10 mg/mL | High solubility in this organic solvent makes it a good choice for creating concentrated stock solutions. |[2][3] |
Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve in my aqueous buffer. What is the most direct first step?
A: The most common and immediate solution is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is an excellent starting point, as the compound is readily soluble in it.[2][3] You can then dilute this stock solution into your aqueous buffer. Be mindful of the final solvent concentration, as it may affect your experimental system.
Q2: I dissolved my compound in DMSO, but it precipitated when I diluted it into my aqueous media. Why did this happen and how can I fix it?
A: This is a common issue known as "fall-out" or precipitation upon dilution. It occurs because the final concentration of the co-solvent (DMSO) is too low to maintain the drug in solution. To fix this, you can either:
-
Increase the final DMSO concentration: Test the tolerance of your experimental system (e.g., cell line) to higher DMSO levels. Many cell-based assays can tolerate up to 0.5% DMSO.
-
Decrease the final compound concentration: Your desired concentration may be above the solubility limit in the final, low-DMSO medium.
-
Use an alternative solubilization strategy: If high compound concentrations are needed with minimal organic solvent, consider pH adjustment or cyclodextrin complexation.
Q3: Can I improve solubility by adjusting the pH of my buffer?
A: Absolutely. As a weak base with a pKa of approximately 7.34, the two amino groups on the pyrimidine ring can be protonated.[1] By lowering the pH of your buffer to be at least 1-2 units below the pKa (e.g., pH 5.5-6.5), you will form the more soluble salt of the compound. This is a highly effective method that avoids organic solvents.
Q4: I am conducting cell-based assays and need to avoid DMSO toxicity. What are the best alternatives?
A: The two primary solvent-free strategies are pH adjustment and cyclodextrin complexation.
-
pH Adjustment: Prepare your media at a lower pH if your cells can tolerate it. Many cell lines are viable at pH 6.8-7.0, which may provide sufficient solubility enhancement.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic drug molecule, forming a water-soluble inclusion complex.[4][5][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used, low-toxicity option for cell culture experiments.[7]
In-Depth Troubleshooting Guides & Protocols
Guide 1: Strategic Use of Co-Solvents
The Principle (Causality): Co-solvents work by reducing the polarity of the bulk solvent (water), thereby decreasing the interfacial tension between the aqueous solution and the lipophilic compound.[7][8] This makes it more energetically favorable for the compound to remain in solution.
Experimental Protocol: Determining Maximum Aqueous Concentration with a Co-Solvent
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mg/mL or ~43 mM).
-
Serial Dilution: In a series of microcentrifuge tubes, add your target aqueous buffer (e.g., PBS, pH 7.4).
-
Spiking: Add a fixed volume of the DMSO stock solution to each tube to achieve a range of final compound concentrations and a fixed final DMSO concentration (e.g., 0.5%). For example, to achieve a 0.5% final DMSO concentration, add 5 µL of stock to 995 µL of buffer.
-
Equilibration & Observation: Vortex each tube thoroughly and allow it to equilibrate at the desired experimental temperature (e.g., 37°C) for 1-2 hours.
-
Analysis: Visually inspect each tube for signs of precipitation (cloudiness, visible particles). For a quantitative measure, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes and measure the concentration of the supernatant using a validated analytical method like RP-HPLC.[9] The highest concentration with no precipitation is your working maximum.
Table 2: Common Co-solvents for Pre-clinical Formulations
| Co-Solvent | Properties | Typical Concentration |
|---|---|---|
| DMSO | High solubilizing power. | < 1% for in vitro; rarely used in vivo. |
| Ethanol | Good solubilizer, volatile. | 5-20% |
| Propylene Glycol (PG) | Less toxic than ethanol, viscous. | 10-40% |
| Polyethylene Glycol 400 (PEG 400) | Common vehicle for in vivo studies. | 20-60% |
Caption: Workflow for using a co-solvent.
Guide 2: Solubility Enhancement via pH Adjustment
The Principle (Causality): The compound is a weak base due to its two primary amine functional groups on the pyrimidine ring. According to the Henderson-Hasselbalch equation, at a pH below the compound's pKa (~7.34), the amine groups will become protonated (NH₂ → NH₃⁺). This charged, ionized form is significantly more polar and thus more soluble in water.
Experimental Protocol: Generating a pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use buffers with appropriate buffering capacity for each range (e.g., acetate for pH 4-5, phosphate for pH 6-8).
-
Sample Preparation: Add an excess amount of the solid compound to an aliquot of each buffer in separate glass vials. Ensure enough solid is added so that some remains undissolved at equilibrium.
-
Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Phase Separation: After equilibration, allow the samples to sit undisturbed for a short period. Then, filter each suspension through a 0.22 µm syringe filter (use a filter material with low drug binding, like PTFE) or centrifuge at high speed to pellet the undissolved solid.
-
Quantification: Dilute the clear filtrate/supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated UV-Vis spectrophotometry or RP-HPLC method.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the pH. This will clearly demonstrate the solubility increase at lower pH values.
Caption: Relationship between pH, pKa, and solubility.
Guide 3: Cyclodextrin Inclusion Complexation
The Principle (Causality): Cyclodextrins (CDs) are donut-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The lipophilic benzylpyrimidine portion of the drug molecule can insert itself into the hydrophobic cavity of the CD, forming a "host-guest" inclusion complex. The resulting complex presents the hydrophilic exterior of the CD to the water, rendering the entire complex water-soluble.[4][][7]
Experimental Protocol: Phase Solubility Analysis
-
CD Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD) in your desired buffer.
-
Sample Preparation: Add an excess amount of the solid compound to each CD solution.
-
Equilibration: Agitate the vials at a constant temperature for 24-72 hours until equilibrium is reached.
-
Phase Separation & Quantification: Following the same procedure as in the pH-solubility study (Guide 2, steps 4-5), filter or centrifuge the samples and measure the concentration of the dissolved compound in the clear supernatant.
-
Data Analysis: Plot the total concentration of the dissolved drug (Y-axis) against the concentration of the cyclodextrin (X-axis).
-
Interpretation: A linear plot (Type A) suggests the formation of a soluble 1:1 complex. The slope of this line can be used to calculate the stability constant (Kc) of the complex, which indicates the strength of the interaction. Studies on the related compound Pyrimethamine show this type of linear increase in solubility with cyclodextrins.[10][11]
-
Caption: Workflow for cyclodextrin phase solubility analysis.
References
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Cos-solvency and anti-solvent method for the solubility enhancement. (2024). Innohealth Magazine. [Link]
-
Nurhidayati, W. A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Waykar, M. (2016). Methods of solubility enhancements. Slideshare. [Link]
-
National Center for Biotechnology Information. Pyrimethamine. PubChem Compound Summary for CID 4993. [Link]
-
Liu, R. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Kim, H. S., et al. (2015). Solubilization of Pyrimethamine, Antibacterial Drug, by Low-Molecular-Weight Succinoglycan Dimers Isolated from Shinorhizobium meliloti. ResearchGate. [Link]
-
ResearchGate. Phase solubility diagram of pyrimethamine in solutions with host molecules. [Link]
-
ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
Cristofoletti, R., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PubMed Central. [Link]
-
Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. [Link]
-
National Center for Biotechnology Information. 2,4-Diamino-5-(2-methoxy-5-(4-carboxybutyloxy)benzyl)pyrimidine. PubChem Compound Summary for CID 490573. [Link]
-
ResearchGate. Characterization, phase solubility and molecular modeling of α-cyclodextrin/pyrimethamine inclusion complex. [Link]
-
de Araujo, M. B., et al. (2011). Characterization, phase solubility and molecular modeling of α-cyclodextrin/pyrimethamine inclusion complex. ResearchGate. [Link]
-
Song, T., et al. (2021). Solubility Measurement and Data Correlation of Pyrimethamine in 13 Pure Solvents at Temperatures from 278.15 to 318.15 K. ACS Publications. [Link]
- Chaveron, M., et al. (1980). Novel soluble derivatives of 2,4-diamino pyrimidine.
-
Cristofoletti, R., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]
-
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
Suneetha, A., & Rao, A. L. (2013). Analytical Method Development and Validation of Pyrimethamine and Sulphadoxine in Pharmaceutical Dosage Forms by RP-HPLC. International Journal of Pharmacy and Biological Sciences. [Link]
-
Manufacturing Chemist. (2022). Enhancing solubility with novel excipients. [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. [Link]
-
National Center for Biotechnology Information. 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium. PubChem Compound Summary for CID 446998. [Link]
-
Soare, A. C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews. [Link]
-
Gong, P. S., et al. (2002). Development of a Method for the Determination of Pyrimethamine Concentrations in Feeds by Ion-Pairing High-Performance Liquid Chromatography. Journal of Food Protection. [Link]
-
National Center for Biotechnology Information. 2,4-diamino-5-[2-methoxy-5-(4-carboxybutyloxy)benzyl]pyrimidine. PubChemLite. [Link]
-
ResearchGate. (PDF) Development and Validation of a RP-HPLC Method for the Simultaneous Estimation of Sulfadoxine and Pyrimethamine in Combined Dosage Tablets. [Link]
Sources
- 1. Pyrimethamine | C12H13ClN4 | CID 4993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemicaljournals.com [chemicaljournals.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. ijpbs.com [ijpbs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine synthesis side reactions
Welcome to the technical support center for the synthesis of 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and answers to frequently asked questions encountered during this specific synthesis. The information herein is synthesized from established synthetic methodologies for closely related 2,4-diamino-5-benzylpyrimidines, including the pharmaceutical agent Trimethoprim.
Introduction to the Synthesis
The most common and industrially relevant synthesis of this compound involves the condensation of guanidine with a suitable three-carbon precursor derived from 4-methoxybenzaldehyde. A widely adopted method is the reaction of guanidine with α-(4-methoxybenzyl)-β-methoxyacrylonitrile. This pathway is favored for its efficiency and control over the final structure.
However, like any multi-step organic synthesis, this process is susceptible to side reactions that can impact yield, purity, and the overall success of the experiment. This guide will address these challenges in a practical, question-and-answer format.
Core Synthesis Pathway
The primary reaction involves the cyclocondensation of guanidine with an activated propanenitrile derivative.
Caption: Main synthesis route for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my final product?
A1: Impurities in 2,4-diamino-5-benzylpyrimidine syntheses typically arise from three main sources: unreacted starting materials, side reactions during the cyclization, and degradation of the product or intermediates.[1][2] For this specific synthesis, you should be vigilant for:
-
Unreacted Guanidine and Acrylonitrile Precursor: These are the most straightforward impurities to identify.
-
Oxidized Byproducts: The benzyl moiety, particularly with an electron-donating methoxy group, can be susceptible to oxidation, leading to the formation of corresponding benzoic acid or benzaldehyde derivatives.
-
Isomeric Pyrimidines: Depending on the exact nature of the three-carbon precursor, alternative cyclization pathways could lead to isomeric pyrimidine structures, although this is less common with the recommended acrylonitrile precursor.
-
Hydrolyzed Intermediates: Exposure to moisture, especially under basic or acidic conditions, can lead to the hydrolysis of nitrile or ester intermediates used in the precursor synthesis.
Q2: My reaction yield is consistently low, even though TLC analysis shows consumption of the starting materials. What is happening?
A2: Low yields despite the apparent consumption of starting materials often point towards the formation of soluble byproducts or polymeric material that may not be easily visible on a TLC plate. Potential causes include:
-
Formation of Soluble Side Products: Competing reactions can lead to byproducts that remain in the mother liquor during workup and crystallization.[3]
-
Degradation: If the reflux time is too long or the temperature is too high, the product itself might degrade. The methoxybenzyl group can be sensitive under harsh acidic or oxidative conditions.[4]
-
Inefficient Cyclization: The key cyclization step may not be proceeding efficiently, leading to a complex mixture of linear intermediates that are difficult to isolate.
Troubleshooting Guide for Side Reactions
Problem 1: My final product is contaminated with a significant amount of an unknown, polar impurity.
Probable Cause: This is often due to the formation of a byproduct from a competing cyclization or a reaction involving the solvent. A common side reaction in related syntheses is the formation of a 6-hydroxy-pyrimidine derivative. This occurs if water is present in the reaction mixture, leading to the hydrolysis of an intermediate before complete cyclization with guanidine.
Mechanism of 6-Hydroxy Impurity Formation:
Caption: Formation of the 6-hydroxy pyrimidine impurity.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents (e.g., ethanol absolute) and flame-dry your glassware before starting the reaction. Guanidine salts should be thoroughly dried.
-
Optimize Base: Ensure the sodium ethoxide is freshly prepared or properly stored to avoid moisture contamination. The stoichiometry of the base is critical.
-
Purification: This impurity is typically more polar than the desired product. It can often be removed by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[5]
| Parameter | Standard Protocol | Troubleshooting Modification |
| Solvent | Commercial grade Ethanol | Absolute Ethanol, dried over molecular sieves |
| Guanidine | Guanidine HCl | Dry Guanidine HCl in a vacuum oven at 60°C |
| Atmosphere | Ambient | Inert atmosphere (Nitrogen or Argon) |
Problem 2: I'm observing a byproduct with a mass corresponding to the addition of two guanidine units to my precursor.
Probable Cause: Guanidine, being a strong nucleophile, can sometimes react in a 2:1 ratio with the electrophilic precursor, leading to the formation of biguanide-related impurities or double condensation products. This is analogous to the formation of double Biginelli adducts when using guanidine in similar multi-component reactions.[6]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess of the acrylonitrile precursor relative to guanidine, rather than a large excess of guanidine.
-
Order of Addition: Add the guanidine solution slowly to the reaction mixture containing the acrylonitrile precursor. This can help to maintain a low instantaneous concentration of guanidine and disfavor the double addition reaction.
-
Temperature Control: Running the reaction at a slightly lower temperature, if the reaction rate allows, can sometimes increase selectivity.
Problem 3: My NMR spectrum shows signals suggesting modification of the 4-methoxybenzyl group.
Probable Cause: The 4-methoxybenzyl group is generally stable, but under certain conditions, side reactions can occur.
-
Demethylation: If your reaction conditions are inadvertently acidic (e.g., from the decomposition of chlorinated solvents or improper workup), you may observe demethylation of the methoxy group to a hydroxyl group.
-
Ortho-Substitution: While the primary cyclization occurs at the benzylic position, under strongly basic conditions, deprotonation of the aromatic ring could potentially lead to side products, though this is less likely.
-
Cleavage: The para-methoxybenzyl (PMB) group is sometimes used as a protecting group that can be cleaved under oxidative or strongly acidic conditions.[4][7] While the conditions for pyrimidine synthesis are typically basic, any oxidative workup or purification step could be a potential source of this side reaction.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting common side reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for similar compounds.[5]
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 100 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. Allow the reaction to proceed until all the sodium has dissolved.
-
Guanidine Preparation: In a separate flask, dissolve 9.55 g (0.1 mol) of dry guanidine hydrochloride in 50 mL of the prepared sodium ethoxide solution. Stir for 15 minutes.
-
Reaction Setup: To the main flask containing the remaining sodium ethoxide solution, add 18.9 g (0.1 mol) of α-(4-methoxybenzyl)-β-methoxyacrylonitrile.
-
Condensation: Add the guanidine solution to the acrylonitrile mixture. Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Dichloromethane:Methanol eluent).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Slowly add 200 mL of water to the concentrated mixture while stirring. The product should precipitate as a solid.
-
Isolation: Stir the slurry in an ice bath for 1 hour. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold water (3 x 50 mL) and then with a small amount of cold ethanol (2 x 20 mL).
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight.
Protocol 2: Recrystallization for Purification
-
Solvent Selection: A mixture of ethanol and water is often effective. Other potential solvents include isopropanol or acetonitrile.
-
Procedure: Dissolve the crude product in a minimum amount of hot ethanol. If impurities remain undissolved, perform a hot filtration.
-
Crystallization: To the hot filtrate, add water dropwise until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4°C) for several hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
References
-
Grivsky, E. M., Lee, S., Sigel, C. W., Duch, D. S., & Nichol, C. A. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327–329. [Link]
-
Veeprho. (n.d.). Trimethoprim Impurities and Related Compound. Retrieved from [Link]
- CN107162989A - A kind of preparation method of trimethoprim impurity. (2017).
- CN103601688A - Synthetic method of trimethoprim impurity. (2014).
- Hess, S., Teubert, U., Ortwein, J., & Eger, K. (2001). Separation, analyses and syntheses of trimethoprim impurities. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 56(8), 611-618.
-
Chemical Synthesis of 2,4-Diamino-5-(3,4-dimethoxy-5-(1-methyl-2-oxopropoxy)benzyl)pyrimidine. (n.d.). Molbase. Retrieved from [Link]
-
Rosowsky, A., Forsch, R. A., & Queener, S. F. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry, 47(7), 1847–1859. [Link]
-
Lin, J. T., Lee, C. Y., Chen, Y. L., Chen, Y. F., Chen, C. L., & Chern, J. W. (2015). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 20(8), 14856–14873. [Link]
-
Zhang, H., Ai, G., Wang, M., Liu, F., & Li, W. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29339–29346. [Link]
-
Wolkenberg, S. E., & Boger, D. L. (2002). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry, 67(21), 7361–7364. [Link]
- US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines. (1978).
-
Méjean, A., et al. (2024). Biosynthesis of guanidine-containing natural products in cyanobacteria. Natural Product Reports, 41(1), 108-128. [Link]
-
Kiyokawa, K., & Minakata, S. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14(1), 1-20. [Link]
-
Katritzky, A. R., et al. (2004). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Journal of Organic Chemistry, 69(2), 482-485. [Link]
- US2416617A - Preparation of 2,4-diaminopyrimidines. (1947).
- Rosowsky, A., et al. (1995). Synthesis and antifolate activity of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine analogues of trimetrexate and piritrexim. Journal of Medicinal Chemistry, 38(14), 2531-2538.
-
Eller, G., & Holzer, W. (2006). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Molecules, 11(4), 237-249. [Link]
-
Wuts, P. G. M. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 11(6), 848-855. [Link]
-
Holzer, W., & Eller, G. (2006). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. University of Vienna. [Link]
- Albericio, F., & El-Faham, A. (2012). Product Class 13: Guanidine Derivatives.
-
Kamal El-Dean, A. M., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 365-392. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines - Google Patents [patents.google.com]
- 6. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimization of DHFR Inhibition Assay Conditions for 2,4-Diaminopyrimidines
Welcome to the technical support center for Dihydrofolate Reductase (DHFR) inhibition assays, with a specialized focus on the 2,4-diaminopyrimidine class of inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this assay, ensuring robust and reproducible data. Here, we move beyond standard protocols to address the nuanced challenges and critical thinking required for successful experimentation.
Section 1: Foundational Principles & Assay Mechanics
Why is DHFR a compelling drug target?
Dihydrofolate reductase is a crucial enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[2][3] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death.[1][2] This makes it an excellent target for antimicrobial and anticancer therapies.[3][4]
What is the principle of the spectrophotometric DHFR inhibition assay?
The most common method for assessing DHFR activity is a spectrophotometric assay.[5] This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as DHFR reduces its substrate, DHF, to THF.[1][6][7] The rate of this absorbance decrease is directly proportional to the DHFR enzyme's activity.[5] When an inhibitor is present, the rate of NADPH consumption slows down, providing a measure of the inhibitor's potency.[8]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to address common problems encountered during DHFR inhibition assays, particularly when working with 2,4-diaminopyrimidines.
Issue 1: Low or No Enzyme Activity
Q1.1: I'm not seeing a significant decrease in absorbance at 340 nm, even in my positive control (no inhibitor). What could be the problem?
A1.1: This points to an issue with one of the core components of your assay. Let's break it down:
-
Enzyme Integrity: DHFR, like any enzyme, can lose activity if not handled or stored properly. Ensure it has been stored at the correct temperature (typically -20°C or -80°C in a glycerol-containing buffer) and that freeze-thaw cycles have been minimized.[9] It's also crucial to work on ice.[9]
-
Cofactor (NADPH) Degradation: NADPH is sensitive to light and acidic pH. It is also prone to degradation with repeated freeze-thaw cycles.[9] Always prepare fresh working solutions of NADPH for each experiment and store the stock solution in aliquots at -20°C.[10]
-
Substrate (DHF) Instability: Dihydrofolate is notoriously unstable, particularly in solution. Prepare fresh DHF solutions for each experiment and protect them from light.[9][11] Some protocols recommend storing aliquots at -20°C for a limited time (e.g., up to 5 days).[10]
-
Incorrect Buffer Conditions: The pH of the assay buffer is critical for DHFR activity, with an optimal range typically around 7.5.[12] Ensure your buffer is at the correct pH and ionic strength.
Q1.2: My enzyme activity is low, but not absent. How can I increase the signal?
A1.2: If you have some activity but the signal-to-noise ratio is poor, consider the following:
-
Enzyme Concentration: The rate of the reaction is proportional to the enzyme concentration.[7] You may need to increase the amount of DHFR in your assay. Perform an enzyme titration to find a concentration that gives a robust, linear rate of NADPH consumption over your desired assay time.
-
Substrate Concentrations: Ensure that your DHF and NADPH concentrations are not limiting. While you want to be mindful of substrate competition with your inhibitor, having sufficient substrate is necessary for a measurable reaction rate. Typical starting concentrations are in the low micromolar range for DHF and higher for NADPH.[12]
Issue 2: Poor Reproducibility and High Variability
Q2.1: My IC50 values for the same 2,4-diaminopyrimidine compound vary significantly between experiments. What's causing this?
A2.1: Poor reproducibility is often a multifactorial issue. Here are the most common culprits when working with 2,4-diaminopyrimidines:
-
Compound Solubility: This is a primary concern for many small molecule inhibitors, including 2,4-diaminopyrimidines.[13] If your compound precipitates in the assay buffer, its effective concentration will be lower and inconsistent, leading to variable IC50 values.[14]
-
Troubleshooting:
-
Visually inspect your wells for any signs of precipitation.
-
Consider performing a solubility test for your compound in the assay buffer.[15][16]
-
DMSO is a common solvent for stock solutions, but high concentrations can inhibit DHFR activity. Keep the final DMSO concentration in your assay low and consistent across all wells (typically ≤1%).
-
-
-
Pre-incubation Time: Some inhibitors, including certain 2,4-diaminopyrimidines, may exhibit slow-binding kinetics. This means they take time to bind to the enzyme and reach equilibrium.
-
Pipetting Accuracy: Seemingly minor pipetting errors can lead to significant variability, especially when working with small volumes. Ensure your pipettes are calibrated and use proper pipetting techniques.
Issue 3: Unexpected or Artifactual Inhibition
Q3.1: My compound shows potent inhibition, but I suspect it might be an artifact. How can I confirm true inhibition?
A3.1: It's wise to be skeptical and rule out potential artifacts. Here's how:
-
Compound Interference with Absorbance: Some colored or fluorescent compounds can interfere with the absorbance reading at 340 nm.
-
Troubleshooting: Run a control experiment with your compound, NADPH, and buffer, but without the DHFR enzyme. If you see a change in absorbance, your compound is likely interfering with the measurement.
-
-
Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.
-
Troubleshooting: Include a non-ionic detergent like Triton X-100 or Tween 20 (at a low concentration, e.g., 0.01%) in your assay buffer to disrupt potential aggregates.
-
-
Redox Cycling: Some compounds can participate in redox cycling, leading to NADPH consumption that is independent of DHFR activity.
-
Troubleshooting: Similar to checking for absorbance interference, run a control with your compound and NADPH in the absence of DHFR. A decrease in absorbance would suggest redox activity.
-
Issue 4: Challenges Specific to 2,4-Diaminopyrimidines
Q4.1: Are there any specific considerations when working with 2,4-diaminopyrimidine inhibitors?
A4.1: Yes, this class of compounds has some unique characteristics:
-
Mechanism of Inhibition: Most 2,4-diaminopyrimidines are competitive inhibitors, meaning they bind to the same active site as the natural substrate, DHF.[2][5] Understanding this is crucial for designing your experiments, as the apparent potency (IC50) will be dependent on the substrate concentration.
-
Selectivity: A key advantage of many 2,4-diaminopyrimidines is their selectivity for bacterial or parasitic DHFR over the human enzyme.[2] If you are developing antimicrobials, it is essential to perform counter-screening against human DHFR to determine the selectivity index.
-
Resistance Mutations: Resistance to 2,4-diaminopyrimidines can arise through mutations in the DHFR gene.[18][19] If you are working with whole-cell assays or in a drug development context, it's important to be aware of and potentially test against known resistance mutations.[20]
Section 3: Optimized Experimental Protocols
Protocol 3.1: Standard DHFR Inhibition Assay (Spectrophotometric)
This protocol provides a robust starting point for assessing the potency of 2,4-diaminopyrimidine inhibitors.
Materials:
-
Purified DHFR enzyme (recombinant)
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[5]
-
Dihydrofolic acid (DHF) solution
-
NADPH solution
-
Test inhibitor (2,4-diaminopyrimidine) and control inhibitor (e.g., Methotrexate)
-
96-well UV-transparent microplate[5]
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm[5]
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare fresh working solutions of DHF and NADPH in DHFR Assay Buffer.[5]
-
Prepare serial dilutions of your test inhibitor and a known control inhibitor (e.g., methotrexate).
-
-
Reaction Setup (in a 96-well plate):
-
Add Assay Buffer to all wells.
-
Add the test inhibitor at various concentrations to the respective wells. Include a "no inhibitor" control (enzyme control) and a "no enzyme" control (blank).
-
Add the diluted DHFR enzyme solution to all wells except the blank.
-
-
Pre-incubation:
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.[5]
-
-
Reaction Initiation:
-
Initiate the reaction by adding the DHF substrate solution to all wells.
-
-
Kinetic Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.[8]
-
Data Summary Table: Typical Assay Component Concentrations
| Component | Typical Starting Concentration | Key Considerations |
| DHFR Enzyme | 5-20 nM | Titrate to find a concentration that gives a linear rate. |
| NADPH | 50-100 µM | Should be well above the Km to ensure it's not rate-limiting. |
| DHF | 5-20 µM | Keep near the Km for competitive inhibitors. |
| Inhibitor | Varies (serial dilution) | The concentration range should bracket the expected IC50. |
| DMSO | ≤ 1% (v/v) | High concentrations can inhibit the enzyme. |
Section 4: Visualizing Workflows and Mechanisms
Diagram 4.1: DHFR Catalytic Cycle and Inhibition
Caption: Competitive inhibition of the DHFR catalytic cycle by a 2,4-diaminopyrimidine inhibitor.
Diagram 4.2: Troubleshooting Workflow for Low Enzyme Activity
Caption: A logical workflow for troubleshooting low or absent DHFR enzyme activity.
References
-
Hartman, P. G. (1993). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. Journal of Chemotherapy, 5(6), 369-376. Retrieved from [Link]
-
Toprak, E., et al. (2020). A Thermodynamic Cycle to Predict the Competitive Inhibition Outcomes of an Evolving Enzyme. ResearchGate. Retrieved from [Link]
-
Sehrawat, N., et al. (2021). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. Retrieved from [Link]
-
Magari, F., et al. (2015). Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. PMC. Retrieved from [Link]
-
Sassetti, C. M., et al. (2012). High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity. PLoS ONE, 7(6), e39918. Retrieved from [Link]
-
Tural, O., et al. (2023). Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Tural, O., et al. (2023). Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of reaction catalyzed by DHFR. Retrieved from [Link]
-
Anderson, A. C., et al. (2012). Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. PMC. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are DHFR inhibitors and how do they work?. Retrieved from [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Retrieved from [Link]
-
Widemann, B. C., et al. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 45(2), 223-228. Retrieved from [Link]
-
Beierle, J. M., et al. (2015). Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. PMC. Retrieved from [Link]
-
Shotkoski, F., et al. (1996). Isolation and Characterization of a Dihydrofolate Reductase Gene Mutation in Methotrexate-Resistant Drosophila Cells. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Mutations in DHFR-TS and their role in methotrexate resistance. Retrieved from [Link]
-
Maxwell, K. L., et al. (1999). Screening libraries for improved solubility: using E. coli dihydrofolate reductase as a reporter. Protein Science, 8(9), 1908-1911. Retrieved from [Link]
-
Frey, K. M., et al. (2016). Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates. PMC. Retrieved from [Link]
-
Wagner, C. R., et al. (2003). Dihydrofolate Reductase Mutant with Exceptional Resistance to Methotrexate but Not to Trimetrexate. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2009). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. SCIRP. Retrieved from [Link]
-
Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceutical Outsourcing. Retrieved from [Link]
-
Jonnalagadda, M., et al. (2013). Efficient Selection of Genetically Modified Human T Cells Using Methotrexate-Resistant Human Dihydrofolate Reductase. PLoS ONE, 8(1), e53525. Retrieved from [Link]
-
Frey, K. M., et al. (2010). In Vitro Biological Activity and Structural Analysis of 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Inhibitors of Candida albicans. PMC. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2009). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. ResearchGate. Retrieved from [Link]
-
Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]
-
Herman, J. D., et al. (2020). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. PMC. Retrieved from [Link]
-
Patsnap Synapse. (2023). What are DHFR inhibitors and how do you quickly get the latest development progress?. Retrieved from [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic Barrier to Enzyme Inhibition Is Manipulated by Dynamical Local Interactions in E. coli DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. content.abcam.com [content.abcam.com]
- 7. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. content.abcam.com [content.abcam.com]
- 12. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Isolation and Characterization of a Dihydrofolate Reductase Gene Mutation in Methotrexate-Resistant Drosophila Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of 2,4-Diaminopyrimidine DHFR Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-diaminopyrimidine inhibitors of dihydrofolate reductase (DHFR). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and effectively mitigate off-target effects. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the specificity and validity of your results.
Introduction to DHFR Inhibition and the Challenge of Off-Target Effects
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of nucleotides and certain amino acids, making DHFR a critical target for antimicrobial and anticancer therapies.[1][2] The 2,4-diaminopyrimidine scaffold is a common feature in many DHFR inhibitors, including well-known drugs like methotrexate and trimethoprim.[3][4]
While potent DHFR inhibition is the desired on-target effect, interactions with other unintended biological molecules, known as off-target effects, can lead to ambiguous experimental results, cellular toxicity, and undesirable side effects in a clinical context.[5][6] Understanding, identifying, and mitigating these off-target interactions is paramount for the successful development of selective and effective DHFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: My 2,4-diaminopyrimidine DHFR inhibitor shows potent enzymatic inhibition but weak cellular activity. What could be the issue?
This is a common challenge that can arise from several factors related to the compound's properties and its interaction with the cellular environment.
Possible Causes and Troubleshooting Steps:
-
Poor Cell Permeability: The 2,4-diaminopyrimidine scaffold can influence a compound's physicochemical properties. While some nonclassical inhibitors are designed for passive diffusion, others may rely on active transport mechanisms.[7]
-
Troubleshooting:
-
Assess Physicochemical Properties: Analyze the compound's lipophilicity (LogP), polar surface area (PSA), and molecular weight. High polarity or a large molecular size can hinder passive diffusion across the cell membrane.
-
Cellular Uptake Assays: Employ techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of your inhibitor over time. This will directly measure its ability to penetrate the cell membrane.
-
Structure-Activity Relationship (SAR) Analysis: If you are in the process of developing novel analogs, consider modifications to the scaffold that improve lipophilicity without compromising DHFR binding.[8]
-
-
-
Efflux Pump Activity: Cells can actively transport foreign compounds out via efflux pumps, such as P-glycoprotein (P-gp). This can maintain a low intracellular concentration of your inhibitor, even if it can cross the membrane.
-
Troubleshooting:
-
Co-administration with Efflux Pump Inhibitors: Perform cellular assays in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in your inhibitor's cellular potency would suggest it is a substrate for efflux pumps.
-
Use Efflux Pump-Deficient Cell Lines: Compare the activity of your inhibitor in wild-type cell lines versus those engineered to lack specific efflux pumps.
-
-
-
Metabolic Instability: The inhibitor may be rapidly metabolized by intracellular enzymes into inactive forms.
-
Troubleshooting:
-
Microsomal Stability Assays: Incubate your compound with liver microsomes to assess its metabolic stability. This provides an in vitro measure of its susceptibility to phase I and phase II metabolic enzymes.
-
Identify Metabolites: Use LC-MS/MS to identify the metabolites formed in cellular or microsomal assays. This information can guide chemical modifications to block metabolic hotspots on the molecule.
-
-
Q2: I am observing unexpected cellular phenotypes that don't seem to be related to DHFR inhibition. How can I determine if these are off-target effects?
Distinguishing on-target from off-target effects is a critical step in characterizing a novel inhibitor. A multi-pronged approach is often necessary to build a strong case for the mechanism of action.
Workflow for Differentiating On-Target vs. Off-Target Effects
Caption: Workflow for investigating unexpected cellular phenotypes.
Detailed Methodologies:
-
Rescue Experiments: The most direct way to link a phenotype to DHFR inhibition is to bypass the enzymatic block.
-
Protocol: Supplement the cell culture medium with downstream products of the folate pathway, such as thymidine and hypoxanthine, or with leucovorin (folinic acid), which can be converted to THF without DHFR activity. If the unexpected phenotype is ameliorated, it is likely an on-target effect.[9]
-
-
Target Engagement Assays: Confirm that your inhibitor is binding to DHFR within the cell at concentrations that produce the phenotype.
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stability of a protein in the presence of a ligand. Increased thermal stability of DHFR in inhibitor-treated cells indicates target engagement.
-
-
Target Deconvolution Methods: If rescue experiments suggest an off-target effect, the next step is to identify the responsible protein(s).
-
CRISPR-Cas9 Genetic Screening: A powerful, unbiased approach to identify genes that, when knocked out, confer resistance to your compound.[6][10] This can reveal the direct off-target or essential pathway components.
-
Affinity Chromatography/Mass Spectrometry: Immobilize your inhibitor on a solid support and use it to "pull down" interacting proteins from cell lysates. The bound proteins can then be identified by mass spectrometry.
-
Computational Prediction: In silico methods can predict potential off-targets based on the chemical structure of your inhibitor and known protein binding pockets.[5][11][12] These predictions can then be validated experimentally.
-
Q3: How can I improve the selectivity of my 2,4-diaminopyrimidine inhibitor for bacterial DHFR over human DHFR?
Achieving selectivity is a cornerstone of antimicrobial drug development to minimize host toxicity.[13] While bacterial and human DHFR share a similar overall fold, there are exploitable differences in their active sites.
Strategies for Enhancing Selectivity:
-
Structure-Based Drug Design:
-
Comparative Structural Analysis: Obtain or model the crystal structures of your inhibitor bound to both the bacterial and human DHFR enzymes.[14]
-
Identify Key Residue Differences: Look for non-conserved amino acids in or near the active site. For example, differences in the size and hydrophobicity of residues can create unique sub-pockets in the bacterial enzyme that are absent in the human counterpart.[13][15]
-
Rational Modifications: Design modifications to your inhibitor that introduce moieties capable of forming favorable interactions (e.g., hydrogen bonds, van der Waals contacts) with these unique residues in the bacterial DHFR, while potentially creating steric clashes or unfavorable interactions with the human enzyme.[8][16]
-
-
Selectivity Index (SI): Quantify the selectivity of your inhibitors to guide your optimization efforts.
-
Calculation: SI = IC₅₀ (human DHFR) / IC₅₀ (bacterial DHFR)
-
Interpretation: A higher SI value indicates greater selectivity for the bacterial enzyme. Aim to maximize this value during lead optimization.
-
Quantitative Data Summary: Example Selectivity Profile
| Compound | Bacterial DHFR IC₅₀ (µM) | Human DHFR IC₅₀ (µM) | Selectivity Index (hDHFR/bacterial DHFR) |
| Trimethoprim | 0.005 | 20 | 4000 |
| Analog A | 0.010 | 5 | 500 |
| Analog B | 0.008 | 50 | 6250 |
This table illustrates how the selectivity index can be used to compare the relative safety and specificity of different inhibitor analogs.
Troubleshooting Guides
Guide 1: Troubleshooting a DHFR Enzymatic Assay
The standard DHFR assay monitors the decrease in absorbance at 340 nm as NADPH is oxidized to NADP⁺ during the reduction of DHF to THF.[1][17][18]
Common Problems and Solutions:
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background signal/Noisy data | 1. Precipitation of inhibitor. 2. Contaminated reagents. 3. Instability of NADPH. | 1. Check the solubility of your inhibitor in the assay buffer. Use a small amount of DMSO if necessary, but keep the final concentration low (<1%). 2. Use fresh, high-purity reagents and ultrapure water. 3. Prepare NADPH solutions fresh before each experiment and keep them on ice. |
| Low or no enzyme activity | 1. Degraded enzyme. 2. Incorrect buffer pH or composition. 3. Sub-optimal substrate concentrations. | 1. Aliquot and store the DHFR enzyme at -80°C. Avoid repeated freeze-thaw cycles. 2. Ensure the assay buffer is at the correct pH (typically around 7.5) and contains all necessary components.[17] 3. Titrate both DHF and NADPH to determine their optimal concentrations for your specific enzyme. |
| Inconsistent IC₅₀ values | 1. Slow-onset inhibition. 2. Inaccurate inhibitor concentrations. 3. Variable incubation times. | 1. Some inhibitors exhibit time-dependent binding. Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) before adding the substrate to allow for equilibrium to be reached.[17] 2. Carefully prepare serial dilutions of your inhibitor and verify the stock concentration. 3. Standardize all incubation times across your experiments. |
Experimental Protocol: Standard DHFR Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer.
-
Prepare fresh solutions of NADPH and DHF.
-
Prepare serial dilutions of your 2,4-diaminopyrimidine inhibitor.
-
-
Assay Setup (96-well plate format):
-
In each well, add:
-
Assay Buffer
-
Purified DHFR enzyme
-
NADPH solution
-
Your inhibitor at various concentrations (or vehicle control, e.g., DMSO).
-
-
Include a "no enzyme" control to measure background NADPH oxidation.
-
-
Incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the DHF solution to all wells.
-
Immediately begin reading the absorbance at 340 nm in a microplate reader, taking kinetic readings every 15-30 seconds for 5-10 minutes.[19]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.
-
Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Guide 2: Assessing Off-Target Kinase Inhibition
The 2,4-diaminopyrimidine scaffold is a known "privileged structure" that can bind to the ATP-binding site of many protein kinases.[20] Therefore, screening for off-target kinase activity is a crucial step.
Workflow for Kinase Off-Target Screening
Caption: A tiered approach to kinase off-target profiling.
Experimental Approaches:
-
Commercial Kinase Panel Screening: The most efficient way to assess broad kinase off-target activity is to use a fee-for-service screening panel (e.g., from companies like Eurofins, Reaction Biology). These services typically offer panels of hundreds of kinases.
-
Primary Screen: Screen your inhibitor at a single, high concentration (e.g., 1 or 10 µM) against the entire panel.
-
Dose-Response: For any kinases that show significant inhibition in the primary screen, perform a full dose-response experiment to determine the IC₅₀ value.
-
-
In-house Kinase Assays: If you have a specific kinase of concern, you can perform in-house assays. Many commercial kits are available for common kinases.
-
Cellular Validation: If a potent off-target kinase interaction is identified, validate its functional relevance in cells.
-
Phospho-protein Western Blotting: Treat cells with your inhibitor and probe for changes in the phosphorylation status of a known substrate of the off-target kinase. A decrease in phosphorylation would confirm that the inhibitor is active against this target in a cellular context.
-
By systematically applying these troubleshooting guides and experimental workflows, you can confidently characterize the on-target and off-target activities of your 2,4-diaminopyrimidine DHFR inhibitors, leading to more robust and translatable research outcomes.
References
- Navigating the Selectivity Landscape: A Comparative Guide to Novel Trimethoprim Analogs for DHFR Inhibition. Benchchem.
- Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin. Sigma-Aldrich.
- Application Notes and Protocols for DHFR Inhibition Assay Using A6770 (Methotrexate). Benchchem.
- DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI.
- Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705). Abcam.
- Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry | Oxford Academic.
- Identification of Selective Inhibitors of Ld DHFR Enzyme Using Pharmacoinformatic Methods. (No specific source name provided).
- Off-target testing assays. Scientist Live.
- Dihydrofolate Reductase Assay Kit 1 kit sufficient for 50-100 tests. Sigma-Aldrich.
- Selective Non-toxics Inhibitors Targeting DHFR for Tuberculosis and Cancer Therapy: Pharmacophore Generation and Molecular Dynamics Simulation. NIH.
- Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. (No specific source name provided).
- 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition. PMC - NIH.
- Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. PMC.
- Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. PubMed.
- Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines. PubMed.
- (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (No specific source name provided).
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (No specific source name provided).
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC.
- Structural studies on bioactive compounds. 39. Biological consequences of the structural modification of DHFR-inhibitory 2,4-diamino-6-(4-substituted benzylamino-3-nitrophenyl)-6-ethylpyrimidines ('benzoprims'). PubMed.
- 2,4-Diaminopyrido[3,2-d]pyrimidine inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. PubMed.
- Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. NIH.
- Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science.
- How can off-target effects of drugs be minimised?. Patsnap Synapse.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.
- Optimization of 2,4-diaminopyrimidines as GHS-R Antagonists: Side Chain Exploration. (No specific source name provided).
- Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening. PMC - NIH.
- (PDF) Dihydrofolate reductase inhibitors. ResearchGate.
- The Core Mechanism of Bacterial Dihydrofolate Reductase (DHFR) Inhibition: A Technical Guide. Benchchem.
- In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics. PubMed Central.
- Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors. PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. 2,4-Diamino-5-(2′-arylpropargyl)pyrimidine derivatives as new nonclassical antifolates for human dihydrofolate reductase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics [mdpi.com]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Non-toxics Inhibitors Targeting DHFR for Tuberculosis and Cancer Therapy: Pharmacophore Generation and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of Polar Pyrimidine Derivatives
Welcome to the Technical Support Center dedicated to the unique challenges encountered during the purification of polar pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these often-recalcitrant molecules. Our goal is to move beyond simple protocols and provide a deeper understanding of the physicochemical principles at play, empowering you to troubleshoot effectively and develop robust, reproducible purification strategies.
The inherent polarity of many pyrimidine derivatives, stemming from multiple hydrogen bond donors and acceptors, presents significant hurdles for standard purification techniques. This guide will address these challenges head-on, offering field-proven insights and detailed methodologies.
Part 1: Frequently Asked Questions (FAQs) - The Core Challenges
This section addresses the most common high-level questions and concerns regarding the purification of polar pyrimidine derivatives.
Q1: What are the fundamental challenges in purifying polar pyrimidine derivatives?
A1: The primary difficulties are rooted in their high polarity. This property leads to several common issues:
-
Poor Retention in Reversed-Phase Chromatography (RPC): Highly polar molecules have a low affinity for the non-polar stationary phases (like C18) used in RPC, often resulting in elution at or near the solvent front with poor separation from other polar impurities.[1][2]
-
High Solubility in Polar Solvents: This makes purification by crystallization challenging, as it can be difficult to achieve the supersaturation needed for crystal formation. It can also lead to low recovery yields.[1]
-
Peak Tailing in Chromatography: The presence of basic nitrogen atoms in the pyrimidine ring can lead to strong interactions with residual acidic silanols on silica-based stationary phases, causing asymmetric peak shapes (tailing).
-
Co-elution with Polar Impurities: Starting materials, reagents, and byproducts in pyrimidine synthesis are often polar themselves, making chromatographic separation difficult.[3]
Q2: Which chromatographic techniques are the most effective for these compounds?
A2: While traditional normal-phase and reversed-phase chromatography have their place, specialized techniques are often more suitable for highly polar pyrimidines:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is frequently the method of choice. HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic phases) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). This unique setup promotes the retention of polar analytes, offering excellent separation.[1][2][4][5]
-
Reversed-Phase Chromatography (RPC) with Modifications: RPC can be adapted for moderately polar pyrimidines. Strategies include using columns with polar-embedded or polar-endcapped stationary phases, or employing ion-pairing agents in the mobile phase to enhance retention.[1][6]
-
Ion-Exchange Chromatography (IEC): This technique is highly effective for pyrimidine derivatives that are ionizable (acidic or basic). Separation is based on the net charge of the molecule, providing a separation mechanism orthogonal to polarity.[1][7][8][9]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful and "green" alternative that uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol. It provides fast and efficient separations for a wide range of polar compounds and is gaining popularity in pharmaceutical settings.[10][11]
Q3: When should I choose crystallization over chromatography?
A3: Crystallization is an excellent and cost-effective technique, particularly for large-scale purifications where high purity is required.[1] It is a suitable choice when:
-
The target compound is a stable solid.
-
A solvent system can be identified where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
-
Impurities have different solubility profiles, either remaining in solution or being easily removed by hot filtration.
However, for complex mixtures, compounds that are difficult to crystallize ("oiling out"), or for initial small-scale purifications, chromatography is generally more versatile.
Part 2: Troubleshooting Guides - From Theory to Practice
This section provides a question-and-answer-style troubleshooting guide for specific experimental problems.
Chromatography Troubleshooting
Q4: My polar pyrimidine derivative shows little to no retention on my C18 column, eluting in the void volume. What are my options?
A4: This is a classic problem. Here is a decision-making workflow to address it:
Caption: Decision tree for addressing poor retention in RPC.
-
Causality: Poor retention occurs because the polar analyte has a stronger affinity for the polar mobile phase than for the non-polar C18 stationary phase.
-
Solutions Explained:
-
Switching to HILIC is often the most effective solution. It inverts the phase system, using a polar stationary phase that strongly retains polar analytes.[1][2]
-
Modifying the RPC method can work for moderately polar compounds.
-
Polar-endcapped/embedded columns have stationary phases modified to be more compatible with polar analytes, reducing unwanted interactions with silica.[1]
-
Decreasing the organic modifier (e.g., acetonitrile, methanol) makes the mobile phase more polar, encouraging the analyte to interact more with the stationary phase and increasing retention time.[1]
-
Adjusting pH to suppress the ionization of an acidic or basic pyrimidine makes it less polar, thereby increasing its retention on a non-polar column.[1][12]
-
Ion-pairing agents like trifluoroacetic acid (TFA) can pair with basic pyrimidines, forming a less polar complex that is better retained.
-
-
Q5: I'm observing significant peak tailing with my basic pyrimidine derivative on a silica-based column (Normal Phase, HILIC, or RPC). How can I improve peak shape?
A5: Peak tailing for basic compounds is typically caused by secondary ionic interactions between the basic analyte and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.
-
Solutions Explained:
-
Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to the mobile phase, such as triethylamine (TEA), ammonia, or ammonium acetate. These modifiers compete with the analyte for the active silanol sites, masking them and preventing the tailing interaction. For normal phase, 0.1-1% TEA is common. For HILIC or RPC, using a buffer like ammonium acetate can be very effective.[13]
-
Use a High-Purity, Endcapped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively endcapped to minimize the number of accessible silanol groups, which inherently reduces tailing.
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.
-
Crystallization Troubleshooting
Q6: My polar pyrimidine derivative will not crystallize from solution; it either remains fully dissolved or "oils out." What should I do?
A6: This is a common and frustrating problem. "Oiling out" occurs when the compound's solubility is too high in the cooling solvent, and it separates as a supersaturated liquid instead of an ordered crystal lattice.[14]
Troubleshooting Table: Crystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound Fails to Crystallize | Solution is not supersaturated (too much solvent used). | Gently evaporate some of the solvent to increase concentration and re-cool. |
| Compound is too soluble in the chosen solvent, even when cold. | Try adding an "anti-solvent" – a solvent in which your compound is insoluble but is miscible with your crystallization solvent. Add it dropwise to the solution at room temperature until turbidity persists, then gently warm to redissolve and cool slowly.[1] | |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before moving to an ice bath. Insulate the flask to slow cooling. | |
| Compound "Oils Out" | The boiling point of the solvent is too high, causing the compound to melt and separate as a liquid. | Choose a lower-boiling point solvent. |
| The compound's solubility is too high in the chosen solvent. | Use a more dilute solution. Alternatively, switch to a solvent system where the compound is less soluble. | |
| Low Recovery of Crystals | The compound has significant solubility in the cold solvent. | Ensure the solution is cooled thoroughly in an ice bath to maximize precipitation.[1] |
| Crystals are too fine and pass through the filter paper. | Use a finer porosity filter paper or allow the solution to cool more slowly to form larger crystals. | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Before the initial cooling step, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal and adsorbed impurities.[1][15] |
Part 3: Key Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the most relevant purification techniques.
Protocol 1: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Principle: HILIC separates polar compounds based on their partitioning between a polar stationary phase and a mobile phase with a high organic content. A water-rich layer is adsorbed onto the stationary phase, and polar analytes are retained through partitioning into this layer.[5] Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).
-
Step-by-Step Methodology:
-
Column Selection: Choose a HILIC column. Common phases include bare silica, amide, diol, or zwitterionic (e.g., ZIC-HILIC). Zwitterionic columns are often a good starting point due to their robustness and unique selectivity.[2][4][5]
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 Acetonitrile:Water with a buffer (e.g., 10 mM ammonium acetate, pH adjusted to 7.0).
-
Mobile Phase B: 50:50 Acetonitrile:Water with the same buffer concentration.
-
-
Sample Preparation: Dissolve the crude pyrimidine derivative in a solvent that is as close to the initial mobile phase composition as possible (high organic content). If solubility is an issue, use a stronger solvent like DMSO but inject the smallest possible volume to avoid peak distortion. Filter the sample through a 0.22 µm filter.[1]
-
Chromatographic Conditions:
-
Equilibrate the column with the initial mobile phase (e.g., 95% A, 5% B) for at least 10-15 column volumes.
-
Inject the sample.
-
Run a gradient elution by gradually increasing the percentage of the more polar mobile phase (B) to elute the compound. A typical gradient might be from 5% to 50% B over 20 minutes.
-
Monitor the elution using a UV detector at an appropriate wavelength for the pyrimidine ring (often around 254-280 nm).
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the peak of interest. Analyze the purity of the collected fractions by analytical HPLC.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation followed by lyophilization to remove water and ammonium acetate).
-
Caption: General experimental workflow for HILIC purification.
Protocol 2: Purification by Ion-Exchange Chromatography (IEC)
-
Principle: IEC separates molecules based on their net surface charge by utilizing a stationary phase with covalently bound ionic functional groups. For a basic pyrimidine (positively charged at low pH), a cation-exchange column (with negative functional groups like sulfopropyl, SP) is used. For an acidic pyrimidine, an anion-exchange column (with positive functional groups like quaternary ammonium, Q) is used.[7][9][16] Elution is achieved by increasing the salt concentration or changing the pH of the mobile phase.
-
Step-by-Step Methodology (for a Basic Pyrimidine using Cation-Exchange):
-
Column and Buffer Selection:
-
Select a strong cation-exchange column (e.g., SP-functionalized resin).
-
Choose a binding buffer with a pH at least one unit below the pKa of your compound to ensure it is protonated (positively charged). Example: 20 mM MES buffer, pH 6.0.
-
Prepare an elution buffer, which is the binding buffer containing a high concentration of salt. Example: 20 mM MES buffer + 1 M NaCl, pH 6.0.
-
-
Sample Preparation: Dissolve the sample in the binding buffer and adjust the pH if necessary. Filter the sample.
-
Chromatographic Conditions:
-
Equilibrate the column with 5-10 column volumes of binding buffer.
-
Load the sample onto the column.
-
Wash the column with several volumes of binding buffer to remove unbound, neutral, and negatively charged impurities.
-
Elute the bound pyrimidine derivative using a linear gradient from 0% to 100% elution buffer over 10-20 column volumes. The increasing salt concentration (Na+ ions) competes with the positively charged analyte for the binding sites on the resin, causing it to elute.
-
-
Fraction Collection and Desalting: Collect fractions and analyze for purity. Fractions containing the pure product will also contain a high concentration of salt, which must be removed. This can be accomplished by dialysis, diafiltration, or reversed-phase solid-phase extraction (SPE).
-
Protocol 3: Purification by Recrystallization
-
Principle: This technique exploits differences in solubility between the target compound and impurities in a given solvent. An impure solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the less soluble target compound crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor).[15][17]
-
Step-by-Step Methodology:
-
Solvent Selection: The key is to find a suitable solvent. The ideal solvent should:
-
Completely dissolve the compound when hot.
-
Provide very low solubility for the compound when cold.
-
Either not dissolve impurities at all (allowing for hot filtration) or keep them fully dissolved even when cold.
-
Not react with the compound.
-
Be volatile enough to be easily removed from the crystals.
-
Tip: Test small amounts of your compound in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetone) to find the best candidate.
-
-
Dissolution: Place the crude pyrimidine derivative in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (on a hot plate) and stirring until the compound is completely dissolved. Crucially, use the minimum amount of hot solvent necessary to achieve full dissolution. [15]
-
Decolorization (if necessary): If the solution is colored by impurities, add a small amount (spatula tip) of activated charcoal and boil for a few minutes. Perform a hot gravity filtration through fluted filter paper to remove the charcoal.[1]
-
Crystallization: Remove the flask from the heat and allow the clear solution to cool slowly to room temperature. Covering the flask can slow the cooling process, which often leads to larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold crystallization solvent to remove any adhering mother liquor containing impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.
-
References
- Technical Support Center: Purification of Polar Pyrimidine Deriv
-
How Good is SFC for Polar Analytes? | Chromatography Today. [Link]
-
Analysis of polar compounds by supercritical fluid chromatography - VTechWorks. [Link]
-
Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PubMed Central. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]
-
Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]
-
Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed. [Link]
-
Video: Supercritical Fluid Chromatography - JoVE. [Link]
-
Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - Sci-Hub. [Link]
-
Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange - ResearchGate. [Link]
-
Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography | Request PDF - ResearchGate. [Link]
-
(PDF) Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - ResearchGate. [Link]
-
"Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives” | Request PDF - ResearchGate. [Link]
-
Recrystallization. [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
-
Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory - PubMed. [Link]
-
Recrystallization. [Link]
-
Recrystallization - Chemistry LibreTexts. [Link]
-
Reversed-Phase Flash Purification - Biotage. [Link]
-
Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection - PubMed. [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. [Link]
-
Reversed Phase Chromatography. [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]
-
Purine and Related Compound Purification Strategies - Teledyne Labs. [Link]
-
Troubleshooting - Interchim. [Link]
-
Pyrimidine - Wikipedia. [Link]
-
Guide to Ion-Exchange Chromatography - Harvard Apparatus. [Link]
-
Disorders of pyrimidine metabolism - WikiLectures. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. [Link]
-
Pyrimidine Synthesis and Degradation | PDF - Slideshare. [Link]
-
CHEMISTRY (862). [Link]
-
Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction - MDPI. [Link]
-
Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export | Journal of Cell Biology | Rockefeller University Press. [Link]
-
Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. FAQs on Purification with Ion Exchange Chromatography | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Video: Supercritical Fluid Chromatography [jove.com]
- 12. Reversed-phase high-performance liquid chromatography of pyrimidine bases and nucleosides. Application of solvophobic theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. teledynelabs.com [teledynelabs.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. harvardapparatus.com [harvardapparatus.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Ensuring the Stability of 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine in Solution
Welcome to the technical support center for 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them to empower you to make informed decisions in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability of this compound.
Q1: My solution of this compound is turning yellow/brown. What is happening?
A1: A color change in your solution is a common indicator of degradation. This is often due to oxidation of the compound, particularly the electron-rich aromatic rings (both the pyrimidine and the methoxybenzyl moiety) and the amino groups. Exposure to atmospheric oxygen, light, and certain solvents can accelerate this process. The colored species are typically oxidized degradation products.
Q2: I've noticed a loss of potency in my stock solution over a short period. What are the likely causes?
A2: A rapid loss of potency is likely due to chemical degradation. The primary culprits for a compound like this compound are photodegradation (degradation upon exposure to light) and oxidation. Hydrolysis of the amino groups can also occur, especially under strongly acidic or basic conditions.
Q3: What is the ideal solvent for dissolving and storing this compound?
A3: The choice of solvent is critical. For short-term use, aprotic solvents of moderate polarity are often suitable. However, for long-term storage, it is crucial to use high-purity, degassed solvents. The polarity of the solvent can influence the stability of the compound[1][2][3][4]. For aqueous solutions, the use of buffers is highly recommended to maintain a stable pH. It is advisable to perform preliminary solubility and stability tests in your chosen solvent system.
Q4: How should I store my solutions to maximize stability?
A4: To maximize the shelf life of your solutions, they should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation[5]. They should also be protected from light by using amber vials or by wrapping the container in aluminum foil[6]. Storage at low temperatures (2-8°C or frozen at -20°C or -80°C) is also recommended to slow down the rate of degradation reactions[5].
Section 2: In-Depth Troubleshooting Guides
This section provides a more detailed approach to identifying and resolving specific degradation issues you may encounter.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis
Symptoms: Your HPLC chromatogram shows new peaks that were not present in the initial analysis of the pure compound. These peaks may grow over time.
Root Cause Analysis: The appearance of new peaks is a strong indication of degradation. The retention times of these new peaks can provide clues about the nature of the degradation products. More polar products (e.g., hydroxylated derivatives) will typically have shorter retention times in reversed-phase HPLC, while less polar products will have longer retention times.
Troubleshooting Workflow:
Sources
- 1. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group [mdpi.com]
- 2. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gmpplastic.com [gmpplastic.com]
- 6. camlab.co.uk [camlab.co.uk]
Technical Support Center: Optimizing Selectivity of 2,4-Diaminopyrimidine Compounds for Microbial DHFR
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, field-proven insights and troubleshooting for the optimization of 2,4-diaminopyrimidine compounds as selective inhibitors of microbial dihydrofolate reductase (DHFR).
Section 1: Foundational Knowledge & FAQs
Q1: What is the core principle behind the selective inhibition of microbial DHFR by 2,4-diaminopyrimidine compounds?
A1: The selective inhibition of microbial DHFR hinges on exploiting the structural and conformational differences between the microbial and host (e.g., human) enzymes.[1][2][3] Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential precursor for the synthesis of nucleotides and certain amino acids, making DHFR a prime target for antimicrobial agents.[4][5][6][7]
The 2,4-diaminopyrimidine scaffold, a key feature of inhibitors like trimethoprim, serves as a pharmacophore that mimics the natural substrate, DHF.[6][8][9] This allows it to bind to the active site of DHFR. The selectivity of these compounds arises from their ability to bind with significantly higher affinity to the microbial DHFR compared to the human ortholog.[10][11] This preferential binding is dictated by subtle but critical differences in the amino acid residues lining the active site of the respective enzymes.[1][2]
Q2: What are the key structural features of 2,4-diaminopyrimidine compounds that influence their selectivity for microbial DHFR?
A2: The selectivity of 2,4-diaminopyrimidine inhibitors is primarily governed by the nature of the substituents on the pyrimidine ring. For instance, in the case of trimethoprim, the 5-benzyl group with its three methoxy substituents plays a pivotal role.[3][12] These substitutions allow for favorable interactions with specific residues in the microbial DHFR active site that are not conserved in the human enzyme.[1][2]
Key structural modifications that are often explored to enhance selectivity include:
-
Substitution pattern on the benzyl ring: The position and nature of substituents on the benzyl ring can significantly impact binding affinity and selectivity.[12]
-
Linker modifications: The linker connecting the pyrimidine ring to other moieties can be altered to optimize interactions within the active site.
-
Introduction of novel functional groups: The addition of different chemical groups can create new hydrogen bonding or hydrophobic interactions that favor binding to the microbial enzyme.[13]
Q3: How does the coenzyme NADPH influence inhibitor binding and selectivity?
A3: The coenzyme NADPH plays a crucial role in the binding of many 2,4-diaminopyrimidine inhibitors, often leading to a phenomenon known as "cooperative binding".[3] The binding of NADPH can induce conformational changes in the DHFR enzyme, which in turn can create a more favorable binding pocket for the inhibitor.[2][3] The magnitude of this cooperative effect can differ significantly between microbial and mammalian DHFR, contributing to the overall selectivity of the inhibitor.[3]
Q4: What are the common mechanisms of bacterial resistance to 2,4-diaminopyrimidine DHFR inhibitors?
A4: Bacterial resistance to DHFR inhibitors can emerge through several mechanisms:
-
Mutations in the folA gene: The gene encoding DHFR (folA) can acquire point mutations that alter the amino acid sequence of the active site.[8][14] These changes can reduce the binding affinity of the inhibitor without significantly compromising the enzyme's catalytic activity. A common resistance-conferring mutation is L28R in E. coli DHFR.[15]
-
Overproduction of DHFR: Bacteria can increase the expression of the DHFR enzyme, effectively titrating out the inhibitor.[7]
-
Acquisition of drug-resistant DHFR genes: Plasmids carrying genes that encode for highly resistant DHFR variants can be transferred between bacteria.[14][16]
-
Efflux pumps: Some bacteria possess efflux pumps that actively transport the inhibitor out of the cell.[7]
Section 2: Experimental Design & Troubleshooting
Q5: I am starting a screening campaign for novel 2,4-diaminopyrimidine inhibitors. What is the best way to design my initial assays?
A5: A well-designed screening cascade is crucial for efficiently identifying promising lead compounds. Here is a recommended workflow:
Caption: A typical screening cascade for DHFR inhibitors.
Q6: My IC50 values are not reproducible. What are the common pitfalls in the DHFR enzyme inhibition assay?
A6: Lack of reproducibility in IC50 determination can stem from several factors. Here is a troubleshooting guide:
| Potential Issue | Possible Cause | Recommended Solution |
| Inconsistent enzyme activity | Improper storage of the enzyme; freeze-thaw cycles. | Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Substrate or cofactor degradation | DHF and NADPH are light and temperature sensitive. | Prepare fresh solutions of DHF and NADPH for each experiment and keep them on ice and protected from light.[17] |
| Inaccurate pipetting | Especially with viscous solutions like enzyme stocks in glycerol. | Use calibrated pipettes and proper pipetting techniques. For viscous solutions, consider reverse pipetting.[18] |
| Precipitation of test compounds | Poor solubility of the compound in the assay buffer. | Ensure your compounds are fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay is low and consistent across all wells. |
| Incorrect data analysis | Using an inappropriate curve-fitting model. | Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate IC50 values. |
Q7: I have a compound that is highly potent against the isolated microbial DHFR enzyme but shows poor activity in whole-cell assays (high MIC). What could be the reason?
A7: This is a common challenge in drug discovery. The discrepancy between enzymatic potency and cellular activity can be attributed to several factors:
-
Poor cell permeability: The compound may not be able to efficiently cross the bacterial cell wall and/or membrane to reach its intracellular target.
-
Efflux pump activity: The compound might be a substrate for bacterial efflux pumps, which actively remove it from the cell.[7]
-
Metabolic instability: The compound could be rapidly metabolized by the bacteria into an inactive form.
-
Target engagement in the cellular environment: The intracellular environment (e.g., pH, crowding) might alter the conformation of the enzyme or the compound, leading to reduced binding affinity.
To investigate this, you can perform permeability assays, test your compound in efflux pump-deficient bacterial strains, and conduct metabolic stability studies.
Q8: How can I assess the potential for resistance development against my lead compounds early in the discovery process?
A8: Early assessment of resistance potential is crucial. Here are some approaches:
-
In vitro evolution studies: Expose bacteria to sub-lethal concentrations of your compound over multiple generations and then sequence the folA gene of the resistant isolates to identify mutations.
-
Screening against known resistant strains: Test your compounds against bacterial strains that harbor clinically relevant DHFR mutations.[19]
-
Structural analysis: Use computational modeling or X-ray crystallography to understand how your compound binds to the wild-type and mutant enzymes. This can provide insights into why certain mutations confer resistance and guide the design of more resilient inhibitors.[1][20]
Section 3: Key Experimental Protocols
Protocol 1: Spectrophotometric DHFR Enzyme Inhibition Assay
This protocol is adapted from standard methods for determining DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[5][18][21]
Materials:
-
Purified microbial and human DHFR
-
DHFR Assay Buffer (e.g., 50 mM TES pH 7.0, 75 mM β-mercaptoethanol, 1 mg/mL BSA)
-
Dihydrofolate (DHF) stock solution (e.g., 10 mM in DMSO)
-
NADPH stock solution (e.g., 10 mM in assay buffer)
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Dilute the DHF and NADPH stocks in assay buffer to the desired working concentrations. Keep on ice and protected from light.
-
Prepare serial dilutions of your test compounds in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound dilution (final DMSO concentration should be ≤1%)
-
DHFR enzyme (at a concentration that gives a linear reaction rate for at least 10 minutes)
-
-
Include controls:
-
No inhibitor control: Add DMSO instead of the test compound.
-
No enzyme control: Add assay buffer instead of the enzyme.
-
-
-
Initiate the Reaction:
-
Start the reaction by adding the NADPH and DHF substrate mix to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration of the inhibitor.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a suitable non-linear regression model.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.[7]
Materials:
-
Bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Bacterial Inoculum:
-
Grow an overnight culture of the bacteria.
-
Dilute the culture in fresh medium to achieve a standardized cell density (e.g., ~5 x 10^5 CFU/mL).
-
-
Prepare Compound Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in the growth medium.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include controls:
-
Positive control: Bacteria with no compound.
-
Negative control: Medium only (no bacteria).
-
-
-
Incubation:
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (e.g., at 600 nm) with a plate reader.
-
Section 4: Data Interpretation & Visualization
Quantitative Data Summary
The following table provides a hypothetical example of how to present comparative data for novel 2,4-diaminopyrimidine compounds.
| Compound | Microbial DHFR IC50 (nM) | Human DHFR IC50 (nM) | Selectivity Index (SI) | MIC (µg/mL) |
| Trimethoprim | 5 | 30,000 | 6,000 | 1 |
| Compound A | 2 | 45,000 | 22,500 | 0.5 |
| Compound B | 15 | 10,000 | 667 | 8 |
| Compound C | 0.8 | 50,000 | 62,500 | 0.25 |
Visualizing Structure-Activity Relationships (SAR)
Caption: Logic diagram for exploring structure-activity relationships.
References
-
Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. PubMed. [Link]
-
Antimicrobial dihydrofolate reductase inhibitors--achievements and future options: review. PubMed. [Link]
-
Dihydrofolate reductase inhibitors for use as antimicrobial agents. PubMed. [Link]
-
Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
In Vitro Biological Activity and Structural Analysis of 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Inhibitors of Candida albicans. PMC - NIH. [Link]
-
Rational design of novel allosteric dihydrofolate reductase inhibitors showing antibacterial-effects on drug-resistant E. coli escape-variants. NIH. [Link]
-
Mechanisms and distribution of bacterial resistance to diaminopyrimidines and sulphonamides. Journal of Antimicrobial Chemotherapy. [Link]
-
Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. [Link]
-
(PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. [Link]
-
Elucidating features that drive the design of selective antifolates using crystal structures of human dihydrofolate reductase. NIH. [Link]
-
Structural factors determining the binding selectivity of the antibacterial drug trimethoprim to dihydrofolate reductase. [Link]
-
Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. NIH. [Link]
-
Evaluation of DHFR Inhibition and Antimicrobial Activity of Some Newly Synthesized Quinazolin-4(3H). International Journal of Pharmaceutical Investigation. [Link]
-
Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. [Link]
-
Design of dihydrofolate reductase inhibitors from X-ray crystal structures. PubMed. [Link]
-
Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). Assay Genie. [Link]
-
What is the mechanism of Trimethoprim? Patsnap Synapse. [Link]
-
DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. PubMed. [Link]
-
A trimethoprim derivative impedes antibiotic resistance evolution. PMC - PubMed Central. [Link]
-
Computational Development of Inhibitors of Plasmid-Borne Bacterial Dihydrofolate Reductase. MDPI. [Link]
-
Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae. PMC - PubMed Central. [Link]
-
Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. NIH. [Link]
-
Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. PMC. [Link]
-
Basis of selectivity of antibacterial diaminopyrimidines. PubMed. [Link]
-
Molecular structures of 2,4-diaminopyrimidine antifolates with antineoplastic activity. PubMed. [Link]
-
Trimethoprim and Its Derivatives. Request PDF - ResearchGate. [Link]
-
Molecular modeling, synthesis and biological evaluation of caffeic acid based Dihydrofolate reductase inhibitors. [Link]
-
Prospective Screening of Novel Antibacterial Inhibitors of Dihydrofolate Reductase for Mutational Resistance. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]
-
Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines. PMC. [Link]
-
IC 50 value for different inhibitors of DHFR. Download Table - ResearchGate. [Link]
-
Development of antibacterial compounds that constrain evolutionary pathways to resistance. PMC - PubMed Central. [Link]
-
Chemical Space of Escherichia coli Dihydrofolate Reductase Inhibitors: New Approaches for Discovering Novel Drugs for Old Bugs. [Link]
-
Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. PMC - NIH. [Link]
-
Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. PubMed. [Link]
-
Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors for the Treatment of Toxoplasmosis. PMC - PubMed Central. [Link]
-
DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. PMC. [Link]
Sources
- 1. Elucidating features that drive the design of selective antifolates using crystal structures of human dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. istina.msu.ru [istina.msu.ru]
- 3. Basis of selectivity of antibacterial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydrofolate reductase inhibitors for use as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Rational design of novel allosteric dihydrofolate reductase inhibitors showing antibacterial-effects on drug-resistant E. coli escape-variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjsocmed.com]
- 10. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 11. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Biological Activity and Structural Analysis of 2,4-Diamino-5-(2’-arylpropargyl)pyrimidine Inhibitors of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. A trimethoprim derivative impedes antibiotic resistance evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. assaygenie.com [assaygenie.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. journals.asm.org [journals.asm.org]
- 20. Design of dihydrofolate reductase inhibitors from X-ray crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to Dihydrofolate Reductase Inhibitors: Trimethoprim vs. 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine
This guide provides an in-depth comparative analysis of the antibacterial efficacy of Trimethoprim and its analogue, 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine. Both compounds belong to the 2,4-diaminopyrimidine class of drugs that target dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway of bacteria. A thorough understanding of their comparative efficacy is paramount for researchers and professionals engaged in the development of novel antimicrobial agents.
Introduction: The Critical Role of Dihydrofolate Reductase Inhibition
Dihydrofolate reductase (DHFR) is an essential enzyme in both prokaryotic and eukaryotic cells, responsible for the reduction of dihydrofolate to tetrahydrofolate.[1] Tetrahydrofolate is a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[1] By inhibiting DHFR, 2,4-diaminopyrimidine compounds disrupt this crucial metabolic pathway, leading to the cessation of bacterial growth and replication.[2]
Trimethoprim, chemically known as 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, is a well-established antibiotic that has been in clinical use for decades.[3] It is often used in combination with sulfamethoxazole to create a synergistic blockade of the folate pathway.[4] this compound is a close structural analogue of trimethoprim, differing in the substitution pattern on the benzyl ring. This guide will delve into the structure-activity relationships that govern the efficacy of these compounds.
Mechanism of Action: A Tale of Two Inhibitors
Both trimethoprim and its 4-methoxybenzyl analogue are selective inhibitors of bacterial DHFR.[5] Their efficacy stems from a significantly higher binding affinity for the bacterial enzyme compared to its human counterpart, which accounts for their therapeutic window.[5][6] The 2,4-diaminopyrimidine core of these molecules mimics the pteridine portion of the natural substrate, dihydrofolate, allowing them to bind to the active site of the enzyme.[6] The benzyl moiety extends into a hydrophobic pocket, and variations in the substituents on this ring can significantly impact binding affinity and, consequently, inhibitory potency.[7][8]
The synergistic effect observed when trimethoprim is combined with a sulfonamide, like sulfamethoxazole, arises from the sequential blockade of two distinct enzymes in the folate synthesis pathway.[4] While trimethoprim inhibits DHFR, sulfonamides target the upstream enzyme, dihydropteroate synthase.[4]
Caption: Mechanism of action of Trimethoprim and Sulfamethoxazole.
Comparative Efficacy: A Quantitative Analysis
The antibacterial efficacy of an antimicrobial agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and its half-maximal inhibitory concentration (IC50) against the target enzyme.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium. Lower MIC values indicate greater potency. The following table summarizes the MIC values for trimethoprim against a range of common bacterial pathogens. While specific MIC data for this compound is not as extensively documented, studies on trimethoprim analogues suggest that modifications to the benzyl ring can influence antibacterial activity.[8][9]
| Bacterium | Trimethoprim MIC (µg/mL) |
| Escherichia coli | ≤ 2/38 (Susceptible) |
| Staphylococcus aureus | ≤2/38 (Susceptible) |
| Streptococcus pneumoniae | ≤ 0.5/9.5 (Susceptible) |
| Haemophilus influenzae | ≤ 0.5/9.5 (Susceptible) |
| Enterobacteriaceae | ≤ 2/38 (Susceptible) |
Note: MIC values are often presented for the combination of trimethoprim/sulfamethoxazole. The values above are based on CLSI and FDA guidelines for this combination.[10][11]
Dihydrofolate Reductase Inhibition (IC50)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The selectivity of trimethoprim is evident from the vast difference in its IC50 values for bacterial versus human DHFR.
| Enzyme Source | Trimethoprim IC50 | Reference |
| Escherichia coli DHFR | 0.08 nM | [5] |
| Human DHFR | 200 nM | [5] |
| Human DHFR | 55.26 µM | [1] |
This remarkable selectivity, with trimethoprim being approximately 2500 times more potent against bacterial DHFR, is a cornerstone of its clinical success.[5] Studies on trimethoprim analogues have shown that while many derivatives can potently inhibit bacterial DHFR, their selectivity against the human enzyme can vary.[8][9] For instance, some analogues with modifications at the 4'-position of the benzyl ring have demonstrated potent inhibition of E. coli DHFR, with some even surpassing the activity of trimethoprim.[7] However, these modifications can also impact their pharmacokinetic properties and in vivo efficacy.[8]
Resistance Mechanisms
Bacterial resistance to trimethoprim can emerge through several mechanisms:
-
Alterations in the target enzyme: Mutations in the dfr gene can lead to a DHFR enzyme with reduced affinity for trimethoprim.
-
Overproduction of DHFR: Bacteria can increase the expression of the dfr gene, effectively titrating out the inhibitor.
-
Reduced cell permeability: Changes in the bacterial cell membrane can limit the uptake of the drug.
The indiscriminate use of trimethoprim can contribute to the selection and spread of resistant strains.
Pharmacokinetics and Metabolism
Trimethoprim is well-absorbed orally and distributes widely into tissues and body fluids.[4][12] It has a plasma half-life of approximately 11 hours.[12] The primary route of elimination is through the kidneys.[13] The pharmacokinetic properties of trimethoprim analogues can differ significantly based on their physicochemical properties, such as lipophilicity, which can be altered by substitutions on the benzyl ring.[9] Some analogues have shown longer elimination half-lives and larger volumes of distribution in animal models, which could translate to improved in vivo efficacy.[9]
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of comparative efficacy studies. The following are standardized protocols for key assays.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Trimethoprim stock solution
-
Sterile diluents
Procedure:
-
Prepare Serial Dilutions: Prepare a two-fold serial dilution of the trimethoprim stock solution in MHB across the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the drug at which there is no visible turbidity.
Caption: Workflow for Broth Microdilution MIC Assay.
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.
Materials:
-
Purified DHFR enzyme
-
DHFR assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Test compounds (Trimethoprim and analogues)
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of DHFR enzyme, DHF, and NADPH in the assay buffer. Prepare serial dilutions of the test compounds.
-
Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound at various concentrations. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding NADPH and DHF to all wells.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance vs. time curve. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.[14]
Caption: Workflow for DHFR Enzyme Inhibition Assay.
Conclusion
Trimethoprim remains a clinically important antibiotic due to its high selectivity and efficacy against a broad spectrum of bacterial pathogens. Its analogue, this compound, and other derivatives represent a valuable area of research for the development of new DHFR inhibitors. Structure-activity relationship studies have shown that modifications to the benzyl ring can modulate both the potency and pharmacokinetic profile of these compounds. A comprehensive understanding of these relationships, supported by robust experimental data, is essential for the rational design of the next generation of antifolate antimicrobials.
References
-
Roth, B., et al. (1981). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry, 24(7), 818-822. [Link]
-
Selassie, C. D., et al. (1988). Quantitative structure-activity relationships for the inhibition of Escherichia coli dihydrofolate reductase by 5-(substituted benzyl)-2,4-diaminopyrimidines. Journal of Medicinal Chemistry, 31(2), 366-370. [Link]
-
Lamb, K. M., et al. (2013). In Vitro Biological Activity and Structural Analysis of 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Inhibitors of Candida albicans. Antimicrobial Agents and Chemotherapy, 57(11), 5536-5545. [Link]
-
Bio-protocol. (n.d.). Dihydrofolate Reductase Assay. Bio-protocol, 11(12), e4042. [Link]
-
Brophy, V. H., et al. (2001). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy, 45(1), 187-195. [Link]
-
Roth, B., et al. (1981). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogues of trimethoprim. Journal of Medicinal Chemistry, 24(8), 933-941. [Link]
-
Then, R. L. (1982). New analogs of trimethoprim. Reviews of Infectious Diseases, 4(2), 372-377. [Link]
-
Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from Assay Genie website. [Link]
-
Clinical and Laboratory Standards Institute. (2016). CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link] (Link is to the main domain as the direct link may be unstable)
-
European Committee on Antimicrobial Susceptibility Testing. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2020). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Molecules, 25(11), 2599. [Link]
-
Tseng, C. H., et al. (2007). Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae. Journal of Bacteriology, 189(20), 7346-7354. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2014). Compliance of manufacturers of AST materials and devices with EUCAST guidelines. Retrieved from [Link]
-
The British Society for Antimicrobial Chemotherapy. (n.d.). AST guidance specific to the UK and clarification on EUCAST guidance. Retrieved from [Link]
-
Kumar, P., et al. (2024). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). IC 50 value for different inhibitors of DHFR. Retrieved from ResearchGate. [Link]
-
Stevens, R. C., et al. (1993). Pharmacokinetics and adverse effects of 20-mg/kg/day trimethoprim and 100-mg/kg/day sulfamethoxazole in healthy adult subjects. Antimicrobial Agents and Chemotherapy, 37(3), 448-452. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2025). Proposed revision of breakpoints for trimethoprim-sulfamethoxazole and trimethoprim. Retrieved from [Link]
-
ResearchGate. (n.d.). Table S1: Antibiotics, disk content and breakpoints used for disk susceptibility testing according to the EUCAST guidelines (EUC. Retrieved from ResearchGate. [Link]
-
Roth, B., et al. (1980). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 4. 6-Substituted trimethoprim derivatives from phenolic Mannich intermediates. Application to the synthesis of trimethoprim and 3,5-dialkylbenzyl analogues. Journal of Medicinal Chemistry, 23(5), 535-541. [Link]
-
Reeve, S. M., et al. (2017). Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. ACS Infectious Diseases, 3(11), 849-858. [Link]
-
Jones, R. N., et al. (1999). Determination of Trimethoprim-Sulfamethoxazole MICs for Streptococcus pneumoniae by E Test and Comparison with the National Committee for Clinical Laboratory Standards Broth Microdilution Reference Method. Journal of Clinical Microbiology, 37(1), 220-223. [Link]
-
U.S. Food and Drug Administration. (2012). BACTRIM™ sulfamethoxazole and trimethoprim DS (double strength) tablets and tablets USP. Retrieved from [Link]
-
Reeves, D. S., & Wilkinson, P. J. (1979). The pharmacokinetics of trimethoprim and trimethoprim/sulphonamide combinations, including penetration into body tissues. Infection, 7 Suppl 4, S330-S341. [Link]
-
Roth, B., et al. (1980). 2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 4. 6-Substituted trimethoprim derivatives from phenolic Mannich intermediates. Application to the synthesis of trimethoprim and 3,5-dialkylbenzyl analogues. Journal of Medicinal Chemistry, 23(5), 535-541. [Link]
-
Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]
-
Friesen, W. T., et al. (1981). Trimethoprim: clinical use and pharmacokinetics. Drug Intelligence & Clinical Pharmacy, 15(5), 325-330. [Link]
-
RCSB PDB. (n.d.). Trimethoprim. Retrieved from [Link]
-
ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) value of trimethoprim. (A) The. Retrieved from ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2020). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Molecules, 25(11), 2599. [Link]
-
Gonzalez, D., et al. (2015). Population Pharmacokinetics of Trimethoprim-Sulfamethoxazole in Infants and Children. Antimicrobial Agents and Chemotherapy, 59(11), 6701-6709. [Link]
-
Hrin, M. B., et al. (2008). Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole. Journal of Clinical Microbiology, 46(2), 779-781. [Link]
-
Buttner, R. (2020). Pharm 101: Trimethoprim. Life in the Fastlane. [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from ResearchGate. [Link]
-
Clinical and Laboratory Standards Institute. (2019). CLSI AST News Update. Retrieved from [Link] (Link is to the main domain as the direct link may be unstable)
-
ResearchGate. (2017). Trimethoprim/sulfamethoxazole ratio for antibiotic susceptibility test ?? Retrieved from ResearchGate. [Link]
Sources
- 1. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimethoprim: clinical use and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 7. Quantitative structure-activity relationships for the inhibition of Escherichia coli dihydrofolate reductase by 5-(substituted benzyl)-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogues of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New analogs of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics of trimethoprim and trimethoprim/sulphonamide combinations, including penetration into body tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetics of Trimethoprim-Sulfamethoxazole in Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 2,4-Diaminopyrimidine Analogues as Dihydrofolate Reductase Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of antimicrobial and anticancer therapeutics, Dihydrofolate Reductase (DHFR) remains a cornerstone target. This enzyme's critical role in the de novo synthesis of purines, thymidylate, and certain amino acids makes its inhibition a powerful strategy to arrest cellular proliferation.[1] The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore that has given rise to some of the most clinically significant DHFR inhibitors.
This guide provides a comparative analysis of 2,4-diaminopyrimidine analogues, offering insights into their structure-activity relationships (SAR), selectivity, and the experimental methodologies used to evaluate their efficacy. By understanding the nuances of these compounds and the assays used to characterize them, researchers can make more informed decisions in their drug discovery and development programs.
The Central Role of DHFR in Cellular Metabolism
Dihydrofolate reductase catalyzes the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors in the biosynthesis of DNA precursors and amino acids.[1] Inhibition of DHFR leads to a depletion of the THF pool, disrupting DNA synthesis and ultimately causing cell death. This vulnerability is exploited by a class of drugs known as antifolates.
The 2,4-diaminopyrimidine core is a key structural motif found in many potent DHFR inhibitors. This scaffold mimics the pteridine ring of the natural substrate, DHF, allowing it to bind to the active site of the enzyme. The selectivity of these inhibitors for microbial versus human DHFR is a critical factor in their therapeutic utility and is often achieved through substitutions on the pyrimidine ring that exploit structural differences in the active sites of the respective enzymes.
Comparative Analysis of Inhibitory Potency and Selectivity
The efficacy of a DHFR inhibitor is primarily defined by its inhibitory concentration (IC50) and its selectivity for the target organism's enzyme over the human counterpart. Below is a comparative table of representative 2,4-diaminopyrimidine analogues, highlighting their inhibitory activities.
| Compound | Target Organism | Target DHFR IC50 (nM) | Human DHFR IC50 (nM) | Selectivity Index (Human/Target) | Reference |
| Trimethoprim | Escherichia coli | ~4,000 | ~890,000 | ~222 | [2] |
| Cryptosporidium parvum | 3,800 - 4,000 | 890,000 | ~222-234 | [2] | |
| Methotrexate | Human (anticancer) | - | ~0.02 | - | [3] |
| Staphylococcus aureus (DfrB) | 0.71 | ~0.02 | ~0.028 | [3] | |
| Iclaprim | Staphylococcus aureus (DfrA) | 90 | - | - | [3] |
| Staphylococcus aureus (DfrK) | 221 | - | - | [3] | |
| Compound 28 (meta-biphenyl series) | Candida albicans | 17 | >10,000 | >588 | [4] |
Key Insights from the Data:
-
Trimethoprim , a widely used antibacterial, demonstrates remarkable selectivity for bacterial DHFR over the human enzyme.[2]
-
Methotrexate , a potent anticancer agent, shows very high affinity for human DHFR but is a less selective inhibitor, which contributes to its toxicity profile.[3]
-
Novel analogues, such as the meta-biphenyl series for Candida albicans, can achieve nanomolar potency and high selectivity, showcasing the potential for developing new generations of targeted therapies.[4]
Understanding the Mechanism of DHFR Inhibition
The 2,4-diaminopyrimidine ring is the key pharmacophore responsible for the inhibitory activity of these analogues. It acts as a competitive inhibitor by binding to the active site of DHFR, preventing the binding of the natural substrate, dihydrofolate. The diagram below illustrates the general mechanism of action.
Caption: Mechanism of DHFR inhibition by 2,4-diaminopyrimidine analogues.
Experimental Protocols for Evaluating DHFR Inhibitors
Accurate and reproducible experimental data are the bedrock of any comparative analysis. The following section details the step-by-step methodologies for the key assays used to characterize DHFR inhibitors.
Spectrophotometric DHFR Enzyme Inhibition Assay
This in vitro assay directly measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Principle: The rate of NADPH consumption is proportional to DHFR activity. Inhibitors will decrease the rate of this reaction.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 1X assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
NADPH Solution: Prepare a stock solution of NADPH in the assay buffer. The final concentration in the assay is typically around 100 µM.
-
DHF Solution: Prepare a stock solution of dihydrofolic acid in the assay buffer. The final concentration will be close to the Km of the enzyme.
-
DHFR Enzyme: Dilute the purified DHFR enzyme to the desired concentration in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the 2,4-diaminopyrimidine analogues in the assay buffer.
-
-
Assay Setup (96-well plate format):
-
To each well, add the assay buffer.
-
Add the inhibitor solution (or vehicle control).
-
Add the DHFR enzyme solution and incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
Add the NADPH solution.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the DHF substrate to each well.
-
Immediately place the plate in a spectrophotometer capable of kinetic reads.
-
Measure the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Cell-Based Proliferation Assay (Resazurin Method)
This assay assesses the effect of DHFR inhibitors on the viability and proliferation of whole cells (bacterial, fungal, or mammalian).
Principle: Metabolically active, viable cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture the target cells (e.g., bacteria, yeast, or mammalian cell lines) in their appropriate growth medium.
-
Harvest the cells and adjust the cell density to a pre-determined concentration.
-
Seed the cells into a 96-well microtiter plate and incubate to allow for attachment (for adherent cells) or adaptation.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2,4-diaminopyrimidine analogues in the appropriate cell culture medium.
-
Add the compound dilutions to the wells containing the cells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for a duration that allows for multiple cell doublings (e.g., 24-72 hours), depending on the cell type.
-
-
Resazurin Addition and Incubation:
-
Prepare a sterile solution of resazurin in PBS or culture medium.
-
Add the resazurin solution to each well.
-
Incubate the plate for an additional 1-4 hours, allowing the cells to reduce the dye.
-
-
Measurement:
-
Measure the fluorescence of each well using a microplate fluorometer with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[5]
-
-
Data Analysis:
-
Subtract the background fluorescence from a media-only control.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Structure-Activity Relationship (SAR) and Rational Drug Design
The development of potent and selective DHFR inhibitors relies heavily on understanding the structure-activity relationship. Key structural modifications to the 2,4-diaminopyrimidine scaffold can significantly impact binding affinity and selectivity:
-
Substitutions at the 5-position: The nature and conformation of the substituent at the 5-position of the pyrimidine ring are crucial for exploiting differences between microbial and human DHFR active sites. For instance, the trimethoxybenzyl group of trimethoprim fits favorably into the active site of bacterial DHFR but is less compatible with the human enzyme.
-
Bicyclic and Tricyclic Analogues: Fusing additional rings to the diaminopyrimidine core can create more rigid structures that can be optimized for specific interactions within the DHFR active site.[2]
-
Flexibility and Rotational Freedom: The flexibility of the linker between the diaminopyrimidine ring and other aromatic moieties can influence how the inhibitor adapts to the active site.
By combining SAR data with structural information from X-ray crystallography and computational modeling, researchers can rationally design novel 2,4-diaminopyrimidine analogues with improved potency and selectivity, paving the way for the next generation of DHFR-targeted therapeutics.
References
-
Anderson, A. C. (2011). In Vitro Biological Activity and Structural Analysis of 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Inhibitors of Candida albicans. PMC. Retrieved from [Link]
- Brogden, R. N., & Carmine, A. A. (1981). Trimethoprim: a review of its antibacterial activity, pharmacokinetics and therapeutic use in urinary tract infections. Drugs, 22(6), 425-442.
- Cody, V., & Rosowsky, A. (1998). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy, 42(6), 1305-1312.
-
Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]
-
Frey, K. M., & Bolin, J. T. (2010). Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. PMC. Retrieved from [Link]
- Meirelles, M. A., Almeida, V. M., Sullivan, J. R., de Toledo, I., dos Reis, C. V., Cunha, M. R., ... & Couñago, R. M. (2024). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. Journal of Medicinal Chemistry.
- Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.
- Sehrawat, A., et al. (2021). DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. Current Medicinal Chemistry.
-
Szymańska, E., et al. (2021). Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. MDPI. Retrieved from [Link]
Sources
A Comparative Guide to the In Vitro Antibacterial Activity of 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine (Trimethoprim)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro antibacterial activity of 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine, commonly known as trimethoprim. It delves into its mechanism of action, standardized validation protocols, comparative efficacy, and the critical issue of bacterial resistance.
Introduction: The Enduring Relevance of Trimethoprim
Trimethoprim is a synthetic antibacterial agent that has been a cornerstone in the treatment of various bacterial infections for decades.[1] It is frequently prescribed for urinary tract infections, as well as respiratory and gastrointestinal infections.[2] Its enduring clinical utility stems from its specific mechanism of action, which offers a targeted approach to inhibiting bacterial growth. This guide will provide an in-depth examination of its in vitro properties, offering a comparative perspective against other relevant antibacterial agents.
Mechanism of Action: Targeting the Folate Biosynthesis Pathway
Trimethoprim's antibacterial effect is achieved by inhibiting bacterial dihydrofolate reductase (DHFR).[1][2] This enzyme is a critical component in the folic acid synthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.[1] Tetrahydrofolate is an essential precursor for the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA replication and protein synthesis in bacteria.[3]
The selectivity of trimethoprim for the bacterial DHFR over its mammalian counterpart is a key feature of its therapeutic success. This high affinity for the bacterial enzyme ensures targeted antibacterial activity with minimal impact on the host's folate metabolism.[4]
Often, trimethoprim is used in combination with sulfamethoxazole, a sulfonamide antibiotic.[4] This combination, known as co-trimoxazole, creates a sequential blockade of the folate synthesis pathway.[4] Sulfamethoxazole inhibits an earlier step in the pathway, the synthesis of dihydropteroate, by competing with para-aminobenzoic acid (PABA).[4] This synergistic interaction results in a bactericidal effect, whereas each component alone is typically bacteriostatic.[4]
Caption: Sequential blockade of the bacterial folate synthesis pathway by sulfamethoxazole and trimethoprim.
In Vitro Validation of Antibacterial Activity: Standardized Protocols
Accurate and reproducible in vitro susceptibility testing is fundamental to determining the potential clinical effectiveness of trimethoprim and for monitoring the emergence of resistance.[3] The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for these assays.[3][5]
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium.
Experimental Protocol:
-
Preparation of Trimethoprim Stock Solution: Prepare a stock solution of trimethoprim in a suitable solvent according to CLSI or EUCAST guidelines.[6]
-
Preparation of Microtiter Plates: Aseptically dispense serial two-fold dilutions of the trimethoprim stock solution into 96-well microtiter plates containing cation-adjusted Mueller-Hinton Broth (CAMHB).[6] The final volume in each well should be uniform.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
Inoculation: Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of trimethoprim that completely inhibits visible bacterial growth.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative assay that assesses the susceptibility of a bacterial isolate to an antimicrobial agent.
Experimental Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.[3]
-
Inoculation of Agar Plate: Within 15 minutes of preparation, evenly streak a sterile cotton swab dipped in the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate to ensure confluent growth.[3]
-
Application of Antibiotic Disk: Aseptically apply a 5 µg trimethoprim disk to the surface of the agar.[3]
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[3]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters.[3] The zone diameter is then interpreted as susceptible, intermediate, or resistant according to CLSI or EUCAST breakpoints.[7]
Comparative In Vitro Activity of Trimethoprim
The in vitro efficacy of trimethoprim can be compared with other antibiotics against various bacterial pathogens. The following table summarizes representative MIC values. It is important to note that MIC values can vary between studies and geographic locations due to differing resistance patterns.
| Antibiotic | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |
| Trimethoprim | 0.5[8] | ≤2[9] |
| Trimethoprim/Sulfamethoxazole | 0.25/4.75 - 2/38[10] | ≤2/38[11] |
| Ciprofloxacin | Varies | Varies |
| Nitrofurantoin | Varies | Varies |
| Amoxicillin/Clavulanate | Varies | Varies |
Note: MIC values are highly dependent on the specific strain and the presence of resistance mechanisms. The values presented are for susceptible isolates.
Mechanisms of Bacterial Resistance to Trimethoprim
The emergence of bacterial resistance is a significant challenge to the continued efficacy of trimethoprim.[2] Bacteria can develop resistance through several mechanisms:
-
Target Modification: Mutations in the bacterial chromosomal gene encoding for DHFR can reduce the binding affinity of trimethoprim to the enzyme.[1][2]
-
Acquisition of Resistant DHFR Genes: Bacteria can acquire plasmids that carry genes (dfr genes) encoding for trimethoprim-resistant DHFR enzymes.[12] These acquired enzymes are not effectively inhibited by the drug.[12]
-
Antibiotic Efflux: Some bacteria possess efflux pumps that actively transport trimethoprim out of the cell, preventing it from reaching its target concentration.[12]
-
Overproduction of the Target Enzyme: Increased production of the native DHFR enzyme can overcome the inhibitory effect of trimethoprim.
Caption: Key mechanisms of bacterial resistance to trimethoprim.
Conclusion
This compound (trimethoprim) remains a valuable antibacterial agent due to its specific and potent inhibition of bacterial dihydrofolate reductase. Standardized in vitro testing methodologies, such as broth microdilution and disk diffusion, are essential for determining its activity against clinical isolates and for surveillance of emerging resistance. While trimethoprim demonstrates good activity against many common pathogens, the continuous evolution of resistance mechanisms necessitates ongoing monitoring and research into new therapeutic strategies. Understanding the comparative in vitro profile of trimethoprim is crucial for making informed decisions in both clinical and drug development settings.
References
-
IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (n.d.). IDSA. Retrieved January 22, 2026, from [Link]
-
In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth. (2022). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
What is the mechanism of Trimethoprim? (2024). Patsnap Synapse. Retrieved January 22, 2026, from [Link]
-
In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth. (2022). Antimicrobial Agents and Chemotherapy. Retrieved January 22, 2026, from [Link]
-
Trimethoprim Sulfamethoxazole. (2023). StatPearls. Retrieved January 22, 2026, from [Link]
-
Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. (1982). PubMed. Retrieved January 22, 2026, from [Link]
-
EUCAST: EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved January 22, 2026, from [Link]
-
Clinical Breakpoint Tables. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved January 22, 2026, from [Link]
-
Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole. (2007). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
Comparative in vitro activity of sulfametrole/trimethoprim and sulfamethoxazole/trimethoprim and other agents against multiresistant Gram-negative bacteria. (2013). Journal of Antimicrobial Chemotherapy. Retrieved January 22, 2026, from [Link]
-
Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (2023). Journal of King Saud University - Science. Retrieved January 22, 2026, from [Link]
-
A Strategic Target Rescues Trimethoprim Sensitivity in Escherichia coli. (2020). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
CLSI: Clinical & Laboratory Standards Institute. (n.d.). Clinical & Laboratory Standards Institute. Retrieved January 22, 2026, from [Link]
-
2,4-Diamino-5-benzylpyrimidines as antibacterial agents. 14. 2,3-Dihydro-1-(2,4-diamino-5-pyrimidyl)-1H-indenes as conformationally restricted analogues of trimethoprim. (1991). PubMed. Retrieved January 22, 2026, from [Link]
-
Mechanisms of Staphylococcus aureus survival of trimethoprim-sulfamethoxazole-induced thymineless death. (2021). mBio. Retrieved January 22, 2026, from [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Retrieved January 22, 2026, from [Link]
-
Determination of the De Novo Minimum Selection Concentration of Trimethoprim In Vivo for Escherichia coli Using Galleria mellonella. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Trimethoprim. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Global Health: Antimicrobial Resistance: undefined: Trimethoprim Resistance. (n.d.). PDB-101. Retrieved January 22, 2026, from [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved January 22, 2026, from [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). CHAIN. Retrieved January 22, 2026, from [Link]
-
Staphylococcus aureus. (n.d.). Johns Hopkins ABX Guide. Retrieved January 22, 2026, from [Link]
-
Effect of Sub-Inhibitory Concentrations of Nitrofurantoin, Ciprofloxacin, and Trimethoprim on In Vitro Biofilm Formation in Uropathogenic Escherichia coli (UPEC). (2022). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
Synergistic interaction of trimethoprim and sulfamethoxazole on Paracoccidioides brasiliensis. (1982). PubMed. Retrieved January 22, 2026, from [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). National Institute for Communicable Diseases. Retrieved January 22, 2026, from [Link]
-
Sulfamethoxazole and Trimethoprim - Mechanism of Action. (2018). YouTube. Retrieved January 22, 2026, from [Link]
-
Association between MIC and the trimethoprim-sulfamethoxazole... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Mechanisms of Resistance to Trimethoprim, the Sulfonamides, and Trimethoprim-Sulfamethoxazole. (1995). Clinical Infectious Diseases. Retrieved January 22, 2026, from [Link]
-
Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. (2024). Pharmacia. Retrieved January 22, 2026, from [Link]
-
M100S - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Dihydropyrimidinones Against Multiresistant Bacteria. (2022). Frontiers. Retrieved January 22, 2026, from [Link]
-
FEATURES OF SIDE EFFECTS OF SULFAMETHOXAZOLE / TRIMETHOPRIM COMBINED PHARMACOTHERAPY. (2021). PharmacologyOnLine. Retrieved January 22, 2026, from [Link]
-
(PDF) EUCAST expert rules in antimicrobial susceptibility testing. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. (2024). MDPI. Retrieved January 22, 2026, from [Link]
-
Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. (n.d.). Scientific Research Publishing. Retrieved January 22, 2026, from [Link]
-
In vitro activity of trimethoprim alone compared with trimethoprim-sulfamethoxazole and other antimicrobials against bacterial species associated with upper respiratory tract infections. (1993). PubMed. Retrieved January 22, 2026, from [Link]
-
Trimethoprim vs. Other Antibiotics: Understanding Your Treatment Options. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]
Sources
- 1. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EUCAST: EUCAST - Home [eucast.org]
- 6. In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 8. A Strategic Target Rescues Trimethoprim Sensitivity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of trimethoprim alone compared with trimethoprim-sulfamethoxazole and other antimicrobials against bacterial species associated with upper respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Comparison of Three Reference Methods for Testing Susceptibility of Staphylococci to Trimethoprim-Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim Resistance [pdb101.rcsb.org]
A Comparative Guide to the Cross-Reactivity of 2,4-Diaminopyrimidine DHFR Inhibitors
This guide provides a comprehensive analysis of 2,4-diaminopyrimidine inhibitors of dihydrofolate reductase (DHFR), offering a comparative look at their cross-reactivity across different species. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, presents key performance data, and provides detailed experimental protocols to empower your research and development efforts in this critical area of pharmacology.
The Central Role of Dihydrofolate Reductase in Cellular Proliferation
Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins.[1] Consequently, the inhibition of DHFR leads to a depletion of these vital precursors, arresting cell growth and proliferation.[1] This makes DHFR an attractive and well-established target for a range of therapeutic agents, including antibacterial, antiprotozoal, and anticancer drugs.[2]
The therapeutic efficacy of DHFR inhibitors hinges on their selectivity. For antimicrobial and antiprotozoal applications, it is crucial that the inhibitor demonstrates significantly higher affinity for the pathogen's DHFR over the human enzyme to minimize host toxicity.[3] Conversely, in cancer chemotherapy, the goal is potent inhibition of human DHFR in rapidly dividing tumor cells.[4] The 2,4-diaminopyrimidine scaffold is a core structural motif in a multitude of DHFR inhibitors, but variations in their substituents dramatically influence their potency and selectivity across species.[5]
Mechanism of Action and the Structural Basis for Selectivity
2,4-Diaminopyrimidine-based inhibitors are classified as substrate analogues, competitively binding to the active site of DHFR and preventing the binding of the natural substrate, dihydrofolate. The selectivity of these inhibitors is primarily dictated by subtle yet significant differences in the amino acid residues lining the active site of DHFR enzymes from different species.[3]
While the overall fold of DHFR is conserved, variations in key active site residues and the conformation of surrounding loops can be exploited for selective drug design.[6][7] For instance, the active site of human DHFR is more restricted by a key loop (residues 61-64) compared to the corresponding loop in fungal DHFRs, a feature that can be leveraged to design inhibitors with bulkier substituents that sterically clash with the human enzyme.[7] Similarly, differences in the volume and electrostatic environment of the active site between bacterial and human DHFR allow for the design of inhibitors like trimethoprim that exhibit a high degree of selectivity for the bacterial enzyme.[3]
Below is a diagram illustrating the central role of DHFR in the folate pathway and its inhibition by 2,4-diaminopyrimidine drugs.
Caption: Inhibition of Dihydrofolate Reductase by 2,4-Diaminopyrimidine Compounds.
Comparative Inhibitory Potency of Key 2,4-Diaminopyrimidine DHFR Inhibitors
The cross-reactivity of DHFR inhibitors is quantitatively assessed by comparing their half-maximal inhibitory concentrations (IC50) against DHFR enzymes from various species. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for three prominent 2,4-diaminopyrimidine inhibitors: Methotrexate (a non-selective anticancer agent), Trimethoprim (a selective antibacterial agent), and Pyrimethamine (a selective antiprotozoal agent).
| Inhibitor | Target Organism | DHFR Isoform/Strain | IC50 (nM) | Reference |
| Methotrexate | Homo sapiens | Recombinant Human DHFR | 0.08 - 0.12 | [4] |
| Homo sapiens (Cancer Cell Lines) | AGS / HCT-116 | 6.05 - 13.56 | [8] | |
| Staphylococcus aureus (MRSA) | DfrB / DfrG / DfrK / DfrA | 0.38 - 2.5 | [9] | |
| Trypanosoma brucei | TbDHFR-TS | 45 | [1] | |
| Trimethoprim | Homo sapiens | Recombinant Human DHFR | 55,260 | [4][10] |
| Streptococcus pneumoniae | spDHFR | 200 | [11] | |
| Staphylococcus aureus (MRSA) | DfrB / DfrG / DfrA / DfrK | 1.7 - 31,000 | [9] | |
| Mycobacterium tuberculosis | MtbDHFR | 16,000 | [12] | |
| Pyrimethamine | Homo sapiens | Recombinant Human DHFR | 52,000 | |
| Plasmodium falciparum (Wild-type) | PfDHFR | < 100 | [13][14] | |
| Plasmodium falciparum (Resistant) | PfDHFR (Triple Mutant) | > 2,000 | [14] | |
| Trypanosoma brucei | TbDHFR-TS | 45 | [1] |
Note: IC50 values can vary depending on the specific assay conditions, enzyme and substrate concentrations, and the purity of the compounds and enzymes used.
Experimental Protocols for Assessing DHFR Inhibition and Cytotoxicity
To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for a DHFR enzyme inhibition assay and a cell-based cytotoxicity assay.
Spectrophotometric DHFR Enzyme Inhibition Assay
This assay quantifies the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[2][5] The presence of an inhibitor will slow down this reaction.
Materials:
-
Purified recombinant DHFR enzyme (from the species of interest)
-
Dihydrofolate (DHF) substrate solution
-
NADPH solution
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT)
-
2,4-Diaminopyrimidine inhibitor stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Protocol:
-
Reagent Preparation: Prepare fresh solutions of DHF and NADPH in assay buffer. The final concentrations in the assay will typically be in the low micromolar range (e.g., 10-100 µM).
-
Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor in the assay buffer. Ensure the final solvent concentration in all wells is constant and does not exceed a level that affects enzyme activity (typically <1%).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DHFR enzyme solution (at a fixed concentration that gives a linear reaction rate)
-
Inhibitor solution at various concentrations (or solvent for the no-inhibitor control)
-
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.[15]
-
Reaction Initiation: Initiate the reaction by adding the NADPH solution to all wells.
-
Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm every 15-30 seconds for a period of 5-10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
Caption: Workflow for the Spectrophotometric DHFR Enzyme Inhibition Assay.
MTT Cell Viability and Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16]
Materials:
-
Cell line of interest (e.g., human cancer cell line, bacterial or protozoal culture)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plate
-
Multi-well spectrophotometer capable of reading absorbance at ~570 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density that allows for logarithmic growth during the experiment and incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the 2,4-diaminopyrimidine inhibitor. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[18]
-
MTT Addition: After the incubation period, add a specific volume of MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.[19] During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the purple formazan crystals.[16]
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution of the formazan crystals and measure the absorbance at a wavelength between 540 and 590 nm.[16]
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Express the results as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) by fitting the data to a dose-response curve.
-
Conclusion and Future Directions
The 2,4-diaminopyrimidine scaffold remains a highly versatile and valuable starting point for the development of potent and selective DHFR inhibitors. As demonstrated, subtle modifications to this core structure can profoundly alter the cross-reactivity profile, enabling the design of compounds with high selectivity for bacterial, protozoal, or human DHFR. The comparative data and standardized protocols presented in this guide provide a robust framework for researchers to evaluate novel inhibitors and advance the development of new therapeutic agents targeting the folate pathway.
Future research in this field will likely focus on the design of inhibitors that can overcome emerging drug resistance, particularly in infectious diseases and oncology. Structure-based drug design, coupled with a thorough understanding of the dynamic conformational changes within the DHFR active site, will be instrumental in developing the next generation of highly selective and effective DHFR inhibitors.
References
-
ResearchGate. (n.d.). IC50 values of methotrexate and pyrimethamine in DHFR enzymatic assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Retrieved from [Link]
-
MDPI. (n.d.). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. Retrieved from [Link]
-
Cancer Research and Treatment. (2010). Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 value for different inhibitors of DHFR. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]
-
MDPI. (n.d.). Evidence of Pyrimethamine and Cycloguanil Analogues as Dual Inhibitors of Trypanosoma brucei Pteridine Reductase and Dihydrofolate Reductase. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
SciSpace. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Retrieved from [Link]
-
Proteopedia. (2024). Dihydrofolate reductase. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). In Vitro Susceptibility to Pyrimethamine of DHFR I164L Single Mutant Plasmodium Falciparum. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Structural analysis of the active sites of dihydrofolate reductase from two species of Candida uncovers ligand-induced conformational changes shared among species. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are Bacterial DHFR inhibitors and how do they work?. Retrieved from [Link]
-
National Center for Biotechnology Information. (1994). In Vitro Activity of Pyrimethamine, Cycloguanil, and Other Antimalarial Drugs Against African Isolates and Clones of Plasmodium Falciparum. Retrieved from [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 4. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. proteopedia.org [proteopedia.org]
- 7. Structural analysis of the active sites of dihydrofolate reductase from two species of Candida uncovers ligand-induced conformational changes shared among species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-crt.org [e-crt.org]
- 9. Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study [mdpi.com]
- 11. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro susceptibility to pyrimethamine of DHFR I164L single mutant Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. content.abcam.com [content.abcam.com]
- 16. clyte.tech [clyte.tech]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. researchhub.com [researchhub.com]
A Head-to-Head Comparison of Novel Diaminopyrimidines Against Resistant Bacterial Strains: A Guide for Drug Development Professionals
This guide provides an in-depth, technical comparison of novel diaminopyrimidines against clinically relevant resistant bacterial strains. We will move beyond simple data reporting to explore the causal mechanisms behind experimental design, the interpretation of comparative data, and the strategic implications for antimicrobial drug development.
Introduction: The Challenge of Resistance and the Renaissance of Diaminopyrimidines
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of both new mechanistic classes and the revitalization of existing scaffolds. Diaminopyrimidines, a class of compounds that inhibit the essential bacterial enzyme dihydrofolate reductase (DHFR), represent a compelling area for innovation.[1][2] The archetypal diaminopyrimidine, Trimethoprim (TMP), has been a clinical workhorse for decades, but its efficacy is now severely compromised by widespread resistance.[3][4]
This has spurred the development of novel diaminopyrimidines engineered to overcome these resistance mechanisms. This guide will focus on a head-to-head comparison between Trimethoprim and a novel diaminopyrimidine, Iclaprim , against well-characterized resistant bacterial strains. Iclaprim is a promising agent designed for potent activity against Gram-positive organisms, including those resistant to trimethoprim and other antibiotic classes.[5][6][7]
The Folic Acid Pathway: A Validated Target with New Vulnerabilities
Diaminopyrimidines exert their antibacterial effect by competitively inhibiting Dihydrofolate Reductase (DHFR).[8][9] This enzyme is critical in the bacterial folic acid (folate) synthesis pathway, which produces tetrahydrofolate—an essential cofactor for the synthesis of nucleotides (DNA, RNA) and certain amino acids.[9][10] Human cells are largely unaffected because they utilize pre-formed folate from their diet, and bacterial DHFR has a much higher affinity for these drugs than the human equivalent.[9]
Resistance to Trimethoprim primarily arises from two clinically significant mechanisms:
-
Target Modification: Point mutations in the chromosomal dfr gene, which encodes DHFR, can alter the drug's binding site, reducing its affinity. A common mutation in S. aureus, for instance, is F98Y.[11]
-
Target Replacement: The acquisition of plasmid-borne dfr genes that encode for highly resistant DHFR enzymes. These plasmid-encoded enzymes can function effectively even in the presence of high concentrations of Trimethoprim.[4][12]
Novel diaminopyrimidines like Iclaprim were developed through rational drug design to establish potent binding interactions with both wild-type and, crucially, these mutated or plasmid-encoded resistant DHFR variants.[6]
Diagram: Bacterial Folic Acid Synthesis Pathway
The following diagram illustrates the sequential enzymatic steps in the bacterial folate pathway and the point of inhibition by diaminopyrimidines.
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by diaminopyrimidines.
Experimental Design: A Head-to-Head In Vitro Showdown
To provide a robust comparison, we will evaluate our compounds against clinically relevant, resistant Gram-positive pathogens. The choice of strains is critical for a meaningful analysis.
-
Compounds Under Evaluation:
-
Novel Diaminopyrimidine: Iclaprim
-
Conventional Diaminopyrimidine: Trimethoprim
-
Comparator (Different Class): Vancomycin (a glycopeptide, standard-of-care for many MRSA infections)
-
-
Bacterial Strains:
-
Methicillin-Resistant Staphylococcus aureus (MRSA), Trimethoprim-Resistant: A clinical isolate known to carry the F98Y mutation in the dfr gene.
-
Vancomycin-Intermediate Staphylococcus aureus (VISA): A strain with reduced susceptibility to vancomycin, representing a significant treatment challenge.
-
Trimethoprim-Susceptible Staphylococcus aureus (MSSA): A reference strain to establish baseline activity.
-
Methodologies and Protocols
Scientific integrity demands transparent and reproducible methods. The following protocols are standard in antimicrobial susceptibility testing and are designed to be self-validating through the inclusion of control strains.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is the foundational quantitative measure of a drug's potency.
Experimental Rationale: The broth microdilution method is a standardized, high-throughput technique recommended by the Clinical and Laboratory Standards Institute (CLSI) for generating reliable and comparable MIC data. Mueller-Hinton Broth is the standard medium as it has low levels of thymidine and thymine, which could otherwise bypass the folic acid blockade and invalidate the results for diaminopyrimidines.
Step-by-Step Protocol:
-
Prepare Inoculum: Aseptically select 3-5 morphologically similar colonies from an overnight agar plate. Suspend in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Standardize Inoculum: Dilute the suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Drug Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound (Iclaprim, Trimethoprim, Vancomycin) in CAMHB to achieve a range of concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the drug dilutions.
-
Controls: Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the drug in which there is no visible turbidity (bacterial growth).
Diagram: Broth Microdilution Workflow
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).
Comparative Performance Data
The following tables summarize the expected outcomes from our head-to-head comparison, based on published data for Iclaprim and known resistance profiles.
Table 1: Comparative MIC Values (µg/mL)
| Bacterial Strain | Resistance Profile | Iclaprim | Trimethoprim | Vancomycin |
| S. aureus (MSSA) | Trimethoprim-Susceptible | 0.06 | 0.5 | 1 |
| S. aureus (MRSA) | Trimethoprim-Resistant (F98Y) | 0.125 | >32 | 1 |
| S. aureus (VISA) | Vancomycin-Intermediate | 0.125 | >32 | 4 |
Data Interpretation: The key finding is Iclaprim's retained potency against the Trimethoprim-Resistant MRSA strain, with an MIC of 0.125 µg/mL, while Trimethoprim's activity is completely abrogated (MIC >32 µg/mL). This directly demonstrates Iclaprim's ability to overcome a common and clinically important resistance mechanism.[6] Furthermore, Iclaprim maintains strong activity against the VISA strain, where Vancomycin's efficacy is borderline.
Discussion: Field-Proven Insights
The in vitro data present a compelling case for the utility of novel diaminopyrimidines.
-
Overcoming Target-Site Mutations: The low MIC of Iclaprim against the F98Y mutant MRSA strain validates the success of its rational design. Its molecular structure allows for more robust interactions within the DHFR binding pocket, compensating for the conformational changes induced by the resistance mutation that prevent effective Trimethoprim binding.
-
Potency Against Multidrug-Resistant (MDR) Phenotypes: Iclaprim's activity is unaffected by the mechanisms conferring resistance to methicillin (presence of mecA gene) or intermediate resistance to vancomycin. This is expected, as its mechanism of action is completely independent of cell wall synthesis, the target of beta-lactams and glycopeptides. This makes it a potentially valuable agent for treating complex infections caused by MDR Gram-positive pathogens.[5][13]
-
Clinical Relevance: The potent in vitro activity of Iclaprim has been investigated in clinical trials. It has been studied for the treatment of complicated skin and skin structure infections (cSSSI), demonstrating non-inferiority to vancomycin, and has also been explored for hospital-acquired pneumonia.[8][13] This transition from lab bench to clinical investigation underscores the importance of robust preclinical data, as presented here.
Conclusion
The head-to-head comparison clearly demonstrates the superior performance of the novel diaminopyrimidine, Iclaprim, against bacterial strains resistant to the conventional agent, Trimethoprim. By retaining potent activity against strains with well-defined resistance mechanisms, Iclaprim represents a significant advancement in the fight against challenging Gram-positive pathogens like MRSA. This guide illustrates a clear, mechanistically-driven approach to evaluating next-generation antibiotics, providing a framework for researchers and drug development professionals to assess new chemical entities poised to address the AMR crisis.
References
- Huovinen, P., Sundström, L., Swedberg, G., & Sköld, O. (1995). Trimethoprim and sulfonamide resistance. Antimicrobial agents and chemotherapy, 39(2), 279–289. (URL not available)
- Brolund, A., & Sandegren, L. (2016). Characterization of a new composite transposon, Tn6239, in a multidrug-resistant clinical isolate of Escherichia coli. Journal of antimicrobial chemotherapy, 71(5), 1181–1186. (URL not available)
-
PDB-101. (n.d.). Trimethoprim Resistance. RCSB PDB. Retrieved from [Link]
- Flensburg, J., & Sköld, O. (1987). Massive overproduction of dihydrofolate reductase in bacteria as a response to the use of trimethoprim. European journal of biochemistry, 162(3), 473–476. (URL not available)
-
Frey, K. M., Liu, J., Lombardo, M. N., Bolstad, D. B., Anderson, A. C., & Wright, D. L. (2010). Towards the understanding of resistance mechanisms in clinically isolated trimethoprim-resistant, methicillin-resistant Staphylococcus aureus dihydrofolate reductase. Journal of structural biology, 170(1), 93–99. Retrieved from [Link]
-
Meyers, B. M., & Pillar, C. M. (2009). Iclaprim, a novel diaminopyrimidine for the treatment of resistant gram-positive infections. The Annals of pharmacotherapy, 43(5), 903–912. Retrieved from [Link]
-
Khan, A., Wilson, B., & Gould, I. M. (2018). Current and future treatment options for community-associated MRSA infection. Expert Opinion on Pharmacotherapy, 19(15), 1647-1661. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Brodimoprim? Patsnap Synapse. Retrieved from [Link]
-
Schneider, P., Hawser, S., & Islam, K. (2003). Iclaprim, a novel diaminopyrimidine with potent activity on trimethoprim sensitive and resistant bacteria. Bioorganic & medicinal chemistry letters, 13(23), 4217–4221. Retrieved from [Link]
-
CARD. (n.d.). diaminopyrimidine antibiotic. The Comprehensive Antibiotic Resistance Database. Retrieved from [Link]
-
Hawser, S., Lociuro, S., & Islam, K. (2007). In vitro activity of the novel diaminopyrimidine, iclaprim, in combination with folate inhibitors and other antimicrobials with different mechanisms of action. The Journal of antimicrobial chemotherapy, 60(6), 1391–1394. Retrieved from [Link]
-
Schneider, P., Hawser, S., & Islam, K. (2003). Iclaprim, a novel diaminopyrimidine with potent activity on trimethoprim sensitive and resistant bacteria. Semantic Scholar. Retrieved from [Link]
-
Reeve, S. M., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega, 7(42), 37721–37735. Retrieved from [Link]
-
Reeve, S. M., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure-Activity Relationships and Mechanism of Action. National Institutes of Health. Retrieved from [Link]
-
Curenta, D. (2008). Iclaprim, a diaminopyrimidine dihydrofolate reductase inhibitor for the potential treatment of antibiotic-resistant staphylococcal infections. Current opinion in investigational drugs, 9(2), 210–225. Retrieved from [Link]
-
PDB-101. (n.d.). Diaminopyrimidine. RCSB PDB. Retrieved from [Link]
Sources
- 1. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Iclaprim, a novel diaminopyrimidine for the treatment of resistant gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iclaprim, a novel diaminopyrimidine with potent activity on trimethoprim sensitive and resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. What is the mechanism of Brodimoprim? [synapse.patsnap.com]
- 10. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim Resistance [pdb101.rcsb.org]
- 12. Molecular mechanisms of resistance to trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iclaprim, a diaminopyrimidine dihydrofolate reductase inhibitor for the potential treatment of antibiotic-resistant staphylococcal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine (Trimethoprim) Binding to Dihydrofolate Reductase (DHFR)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally validate the binding of 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine, commonly known as Trimethoprim (TMP), to its target enzyme, Dihydrofolate Reductase (DHFR). We will delve into the mechanistic underpinnings of this critical interaction, present comparative data with other key inhibitors, and provide detailed protocols for robust biophysical characterization. Our approach emphasizes not just the "how" but the "why," ensuring a deep understanding of the experimental choices and the self-validating nature of the described workflows.
The Central Role of DHFR and the Significance of Selective Inhibition
Dihydrofolate reductase is a pivotal enzyme in the folate metabolism pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1] THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, making it indispensable for DNA synthesis and cellular proliferation.[2] This central role makes DHFR an attractive target for therapeutic intervention, particularly in the fields of oncology and infectious diseases.
The efficacy of a DHFR inhibitor hinges on its selectivity. An ideal antibacterial agent, for instance, must exhibit high affinity for the bacterial DHFR while demonstrating minimal interaction with the human ortholog to reduce host toxicity. Trimethoprim is a classic example of such a selective inhibitor, binding to bacterial DHFR with an affinity several thousand times greater than its affinity for human DHFR.[3][4] This guide will explore the methods used to quantify this selectivity and understand its structural basis.
Comparative Analysis of DHFR Inhibitors
To contextualize the binding of Trimethoprim, it is essential to compare its performance against other well-characterized DHFR inhibitors. Methotrexate (MTX), a potent anticancer agent, serves as a key comparator due to its high affinity for both human and bacterial DHFR, highlighting its low selectivity.[5] The following table summarizes the inhibitory potency of Trimethoprim and Methotrexate against DHFR from different species, illustrating the concept of selective vs. non-selective inhibition.
| Inhibitor | Target Enzyme | Parameter | Value (nM) | Key Insight |
| Trimethoprim | E. coli DHFR | IC₅₀ | 20.4 - 23 | Potent inhibition of the bacterial enzyme.[5][6] |
| Human DHFR | IC₅₀ | >30,000 | Extremely weak inhibition of the human enzyme, ensuring low host toxicity.[5] | |
| S. pneumoniae DHFR (Wild-Type) | Kᵢ | 147 | Demonstrates potent activity against other bacterial species.[4] | |
| Methotrexate | Human DHFR | IC₅₀ | 120 | Potent inhibitor of the human enzyme.[5][7] |
| E. coli DHFR | Kᵢ | 1 | Very high affinity for the bacterial enzyme.[5] | |
| Human DHFR | Kᵢ | 0.0034 | Extremely tight binding to the human enzyme, highlighting its use in chemotherapy.[8] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. Lower values indicate higher potency.
Experimental Confirmation of Binding: A Multi-Faceted Approach
No single technique can fully elucidate the intricacies of a protein-ligand interaction. Therefore, a combination of biophysical methods is recommended to build a comprehensive and validated understanding of Trimethoprim's binding to DHFR. We will focus on three core techniques: Isothermal Titration Calorimetry (ITC) for thermodynamic characterization, Surface Plasmon Resonance (SPR) for real-time kinetics, and Fluorescence Quenching for solution-based affinity determination.
Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Interaction
ITC is the gold standard for directly measuring the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. It allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[9]
The choice of buffer is critical in ITC to minimize heats of dilution and buffer ionization. A buffer with a low ionization enthalpy, such as phosphate or HEPES, is preferred. The concentrations of the protein and ligand are chosen to ensure a sigmoidal binding isotherm, which allows for accurate determination of all thermodynamic parameters. Typically, the concentration of the macromolecule in the cell is set to be 10-100 times the expected Kd, and the ligand concentration in the syringe is 10-15 times the macromolecule concentration.[10]
-
Protein Preparation: Express and purify recombinant DHFR (e.g., from E. coli) to >95% purity. Dialyze the purified protein extensively against the ITC running buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Ligand Preparation: Dissolve Trimethoprim in the final dialysis buffer to a concentration approximately 10-15 times that of the DHFR solution. Ensure the pH of the ligand solution is identical to the protein solution.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). The reference cell is filled with deionized water. The sample cell is loaded with the DHFR solution (e.g., 10-20 µM).
-
Titration: The syringe is loaded with the Trimethoprim solution (e.g., 150-250 µM). A series of small injections (e.g., 2-5 µL) of the ligand into the sample cell is performed.
-
Data Analysis: The heat released or absorbed after each injection is measured and plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface.[11] It provides valuable kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).
In a typical SPR experiment, the protein (ligand) is immobilized on the sensor chip, and the small molecule (analyte) is flowed over the surface. The choice of immobilization chemistry is crucial to ensure the protein remains active. Amine coupling is a common method, but site-specific capture methods (e.g., using a His-tag) can provide better orientation of the protein. A reference flow cell is used to subtract non-specific binding and bulk refractive index changes. For very small molecules like Trimethoprim, a competition assay may be necessary to obtain a robust signal.[12]
-
Chip Preparation: Activate a CM5 sensor chip with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Protein Immobilization: Inject purified DHFR over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 Response Units). Deactivate the remaining active esters with ethanolamine.
-
Analyte Preparation: Prepare a series of dilutions of Trimethoprim in the running buffer (e.g., HBS-EP+).
-
Binding Analysis: Inject the different concentrations of Trimethoprim over the immobilized DHFR surface and the reference flow cell.
-
Data Analysis: Subtract the reference channel data from the active channel data. The resulting sensorgrams are globally fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.
Caption: Surface Plasmon Resonance (SPR) Workflow.
Fluorescence Quenching Assay: A Solution-Based Approach
Fluorescence-based assays are a sensitive method to study protein-ligand interactions in solution. The intrinsic fluorescence of tryptophan residues in DHFR can be quenched upon the binding of a ligand like Trimethoprim.[13] By titrating the protein with increasing concentrations of the ligand and monitoring the decrease in fluorescence, a binding curve can be generated to determine the dissociation constant (Kd).
This method relies on a change in the local environment of the tryptophan residues upon ligand binding. The excitation wavelength is chosen to selectively excite tryptophan (around 295 nm) to minimize contributions from tyrosine fluorescence. The emission is monitored at the wavelength of maximum emission for tryptophan (typically 330-350 nm). It is crucial to correct for the inner filter effect, where the ligand itself absorbs at the excitation or emission wavelengths, which can lead to an apparent quenching.
-
Reagent Preparation: Prepare a stock solution of purified DHFR in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Prepare a concentrated stock solution of Trimethoprim in the same buffer.
-
Titration: To a cuvette containing a fixed concentration of DHFR (e.g., 1-5 µM), make successive additions of small aliquots of the Trimethoprim stock solution.
-
Fluorescence Measurement: After each addition, mix and allow the solution to equilibrate. Measure the fluorescence intensity using an excitation wavelength of ~295 nm and an emission wavelength of ~340 nm.
-
Data Correction: Correct the observed fluorescence for dilution and the inner filter effect.
-
Data Analysis: Plot the change in fluorescence against the concentration of Trimethoprim. Fit the data to a binding equation (e.g., the Hill equation) to determine the Kd.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PDB-101: Molecule of the Month: Dihydrofolate Reductase [pdb101.rcsb.org]
- 4. Kinetic and Structural Characterization of Dihydrofolate Reductase from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics of the formation and isomerization of methotrexate complexes of recombinant human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calorimetric studies of ligand binding in R67 dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tainstruments.com [tainstruments.com]
- 11. path.ox.ac.uk [path.ox.ac.uk]
- 12. Event Website - Fourwaves [event.fourwaves.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Guide to Evaluating Bacterial Resistance Profiles for 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine (Trimethoprim)
This guide provides an in-depth, objective analysis of bacterial resistance to 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine, a compound widely known in the scientific and medical communities as trimethoprim. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action and resistance, offers detailed protocols for evaluation, and compares its resistance profile with that of key antibiotic alternatives. Our approach is grounded in established scientific principles to ensure the data and methodologies presented are both accurate and reproducible.
Introduction: The Enduring Role and Rising Challenge of Trimethoprim
Trimethoprim is a synthetic antibacterial agent that has been a cornerstone of antimicrobial therapy for decades, particularly for urinary tract infections (UTIs) and certain respiratory and systemic infections.[1][2] Its efficacy stems from its highly specific mechanism of action, which offers a selective advantage in targeting bacterial metabolic pathways.[2][3]
However, the extensive use of trimethoprim, both as a monotherapy and in its synergistic combination with sulfamethoxazole (co-trimoxazole), has led to the global emergence of bacterial resistance, threatening its clinical utility.[4][5] Understanding the nuances of this resistance is paramount for effective antibiotic stewardship, clinical decision-making, and the development of next-generation antimicrobial agents. This guide provides the foundational knowledge and practical methodologies to rigorously evaluate the resistance profile of bacteria to trimethoprim.
Mechanism of Action: Targeting the Folate Biosynthesis Pathway
Trimethoprim exerts its bacteriostatic effect by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the bacterial folic acid synthesis pathway.[2][6][7] Folic acid, in its reduced form tetrahydrofolate, is an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[2]
The synergistic combination with sulfamethoxazole targets two sequential steps in this pathway: sulfamethoxazole inhibits dihydropteroate synthase, while trimethoprim blocks the subsequent action of DHFR.[8] This dual blockade results in a potent bactericidal effect and can reduce the likelihood of resistance development.
The selectivity of trimethoprim is a key aspect of its therapeutic success. It binds to bacterial DHFR with an affinity several thousand times greater than its affinity for the mammalian equivalent, minimizing host toxicity.[2][3]
Caption: Bacterial folate synthesis pathway and points of antibiotic inhibition.
The Landscape of Trimethoprim Resistance
Bacterial resistance to trimethoprim can be intrinsic, as seen in species like Pseudomonas aeruginosa which exhibit low cell wall permeability to the drug, or acquired through genetic mutation or horizontal gene transfer.[1][9] The acquired mechanisms are of greatest clinical concern and are primarily driven by three strategies.
-
Target Modification (Enzyme Alteration) : This is the most prevalent and clinically significant mechanism of high-level resistance.[9][10] It involves the acquisition of plasmids or transposons carrying dfr genes. These genes encode for alternative DHFR enzymes that are structurally different from the native, chromosomal enzyme and exhibit a drastically reduced affinity for trimethoprim, rendering the drug ineffective.[11] Numerous classes of these resistant dfr genes have been identified (dfrA, dfrG, dfrK, etc.), contributing to the wide dissemination of resistance across different bacterial species.[11]
-
Target Overproduction : Bacteria can develop mutations in the promoter region of the chromosomal gene for DHFR, leading to its hyperproduction.[9][12] The sheer volume of the target enzyme can overwhelm the concentration of the antibiotic, allowing a sufficient amount of DHFR to remain functional for folate metabolism. This typically confers a lower level of resistance compared to target modification.
-
Reduced Accumulation (Efflux and Permeability) : Some bacteria employ efflux pumps, which are membrane proteins that actively expel antibiotics from the cell before they can reach their target.[11] Examples include the OqxAB pump, which is part of the resistance-nodulation-cell division (RND) family.[11] Additionally, mutations can alter the bacterial cell membrane, reducing its permeability and limiting the uptake of trimethoprim.
Caption: Key mechanisms of bacterial resistance to trimethoprim.
Comparative Analysis: Trimethoprim vs. Alternative Antimicrobials
Evaluating the utility of trimethoprim requires a direct comparison with other antibiotics prescribed for similar indications, most notably uncomplicated UTIs. Resistance rates can vary significantly by geographical location and pathogen. The following table provides a comparative overview of common alternatives.
| Antimicrobial Agent | Mechanism of Action | Commonly Reported Resistance Mechanism(s) | Notes on Resistance Profile |
| Trimethoprim | Dihydrofolate Reductase (DHFR) Inhibitor[7] | Acquisition of resistant dfr genes, DHFR overproduction, efflux pumps[9][11] | Resistance rates in E. coli often exceed 10-20% in many regions, limiting its use as a first-line empirical therapy.[5] |
| Nitrofurantoin | Damages bacterial DNA, ribosomes, and other macromolecules[13] | Enzymatic inactivation of the drug | Generally maintains low resistance rates (<5%) against common uropathogens like E. coli.[5] |
| Fosfomycin | Inhibits an early step in cell wall synthesis (MurA enzyme)[14] | Mutations in the drug transporter or the MurA target enzyme | A single-dose regimen with low rates of resistance, making it a valuable alternative.[14][15] |
| Fluoroquinolones (e.g., Ciprofloxacin) | Inhibit DNA gyrase and topoisomerase IV[15] | Target site mutations, efflux pumps | Resistance has been increasing significantly, and their use is often restricted to more complicated infections to preserve efficacy.[5][15] |
| β-Lactams (e.g., Cephalexin) | Inhibit cell wall synthesis by binding to penicillin-binding proteins[15] | Production of β-lactamase enzymes | Resistance is common, and they are generally considered less effective than other first-line agents for UTIs.[15] |
Experimental Protocols for Resistance Profiling
A robust evaluation of trimethoprim resistance combines phenotypic testing to measure the drug's direct effect on bacterial growth with genotypic methods to identify the underlying genetic determinants.
Phenotypic Method: Broth Microdilution for MIC Determination
This method establishes the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible bacterial growth. It is the gold standard for quantitative susceptibility testing.
Causality: The MIC provides a precise measure of the level of resistance. A high MIC value indicates that a greater concentration of the drug is required to inhibit the bacterium, a hallmark of a resistant phenotype. This quantitative data is crucial for clinical interpretation and for tracking shifts in resistance over time.
Step-by-Step Protocol:
-
Prepare Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension 1:100 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Prepare Trimethoprim Dilutions:
-
Prepare a stock solution of trimethoprim.
-
Perform a two-fold serial dilution of trimethoprim in a 96-well microtiter plate using MHB as the diluent. A typical concentration range for testing is 0.25 to 128 µg/mL.
-
Include a growth control well (MHB with no antibiotic) and a sterility control well (MHB only).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well (except the sterility control), resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. The final volume in each well should be uniform (e.g., 100 µL).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of trimethoprim at which there is no visible growth.
-
Compare the MIC value to established clinical breakpoints (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to classify the isolate as Susceptible, Intermediate, or Resistant. For Enterobacteriaceae, a trimethoprim MIC of ≤8 µg/mL is often considered susceptible, while ≥16 µg/mL is considered resistant.[11]
-
Genotypic Method: PCR for Detection of dfr Resistance Genes
This molecular assay quickly identifies the presence of specific genes known to confer trimethoprim resistance.
Causality: Detecting a dfr gene provides a direct genetic explanation for a resistant phenotype. This is a self-validating system; if the PCR is positive and the MIC is high, it confirms the mechanism of resistance. This method is faster than phenotypic tests and can be used for epidemiological tracking of resistance determinants.
Step-by-Step Protocol:
-
DNA Extraction:
-
Extract genomic DNA from a pure bacterial culture using a commercial DNA extraction kit or a standard boiling lysis method.
-
Assess DNA quality and concentration using spectrophotometry.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific to a conserved region of a target dfr gene (e.g., dfrA1).
-
Add the extracted bacterial DNA to the master mix.
-
Include a positive control (DNA from a known trimethoprim-resistant strain) and a negative control (nuclease-free water instead of DNA).
-
-
Thermocycling:
-
Perform PCR amplification using a thermal cycler with the following typical stages:
-
Initial Denaturation: 95°C for 5 minutes.
-
30-35 Cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C (primer-dependent) for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final Extension: 72°C for 5 minutes.
-
-
-
Gel Electrophoresis:
-
Analyze the PCR products by running them on a 1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Include a DNA ladder to determine the size of the amplicons.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size in the test lane indicates a positive result for the target dfr gene.
-
Caption: Integrated workflow for evaluating trimethoprim resistance.
Conclusion and Future Outlook
The evaluation of bacterial resistance to trimethoprim is a multifaceted process that is essential for guiding therapeutic strategies and monitoring public health trends. While the prevalence of resistance, primarily driven by the acquisition of dfr genes, has compromised its role as a first-line empirical treatment in many scenarios, trimethoprim remains a valuable agent when susceptibility is confirmed.[1][12]
The methodologies outlined in this guide—combining the quantitative power of MIC determination with the specificity of molecular detection—provide a robust framework for a comprehensive resistance profile. Continuous surveillance using these techniques is critical for effective antibiotic stewardship and for preserving the efficacy of our existing antimicrobial arsenal. For researchers, these foundational methods are the starting point for exploring novel resistance mechanisms and developing new inhibitors capable of overcoming them.
References
-
Huovinen, P., Sundström, L., Swedberg, G., & Sköld, O. (1995). Trimethoprim and sulfonamide resistance. Antimicrobial Agents and Chemotherapy, 39(2), 279–289. [Link]
-
Burchall, J. J. (1983). Molecular mechanisms of resistance to trimethoprim. Reviews of Infectious Diseases, 5(Supplement_2), S286-S291. [Link]
-
Kuyper, L. F., Baccanari, D. P., Jones, M. L., Hunter, R. N., Tansik, R. L., & Joyner, S. S. (1993). Dihydrofolate reductase inhibitors. 3. 2,4-Diamino-5-(substituted-benzyl)pyrimidines. Journal of Medicinal Chemistry, 36(1), 115-124. [Link]
-
RCSB Protein Data Bank. (n.d.). Trimethoprim Resistance. PDB-101. [Link]
-
MSD Manual Professional Edition. (n.d.). Trimethoprim and Sulfamethoxazole. [Link]
-
Flensburg, J., & Sköld, O. (1987). Massive overproduction of dihydrofolate reductase in bacteria as a response to the use of trimethoprim. European Journal of Biochemistry, 162(3), 473-476. [Link]
-
Guliy, O. I., Evstigneeva, S. S., & Karavaeva, O. A. (2023). Antimicrobial Resistance and Current Methods for its Detection. Frontiers in Bioscience-Elite, 15(3), 19. [Link]
-
Hawser, S., Lociuro, S., & Islam, K. (2006). Dihydrofolate reductase inhibitors as antibacterial agents. Biochemical Pharmacology, 71(7), 941-948. [Link]
-
Berkeley Learning Hub. (2025). Unlocking the Power of Sulfamethoxazole with Trimethoprim: Effective Treatment for Bacterial Infections. [Link]
-
PubMed. (1982). Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. [Link]
-
Yabbarov, N. G., Nikolskaya, E. D., & Grudin, B. M. (2025). Methods for Rapid Evaluation of Microbial Antibiotics Resistance. Biochemistry (Moscow), 90(Suppl 1), S312-S341. [Link]
-
Brumfitt, W., & Hamilton-Miller, J. M. (1983). Use of trimethoprim alone or in combination with drugs other than sulfonamides. Reviews of Infectious Diseases, 5(Supplement_2), S304-S311. [Link]
-
Dr. Oracle. (2025). What are alternative antibiotics for urinary tract infections (UTI) besides Macrobid (nitrofurantoin) and Bactrim (trimethoprim/sulfamethoxazole)?. [Link]
-
Dunlop, R. H., McEwen, S. A., Meek, A. H., Clarke, R. C., Black, W. D., & Friendship, R. M. (1998). Analysis methods for evaluating bacterial antimicrobial resistance outcomes. Journal of the American Veterinary Medical Association, 212(8), 1212-1216. [Link]
-
Patsnap Synapse. (2024). What are Bacterial DHFR inhibitors and how do they work?. [Link]
-
HIV.gov. (n.d.). Trimethoprim/sulfamethoxazole (TMP/SMX, Bactrim, Septra). [Link]
-
ResearchGate. (2023). Antimicrobial Resistance and Current Methods for its Detection. [Link]
-
AntiinfectiveMeds.com. (2025). Dihydrofolate Reductase Inhibitors. [Link]
-
Hooton, T. M., & Gupta, K. (2001). Management of uncomplicated urinary tract infections. Baylor University Medical Center Proceedings, 14(3), 237–243. [Link]
-
PubMed. (2023). Antimicrobial Resistance and Current Methods for its Detection. [Link]
-
Wikipedia. (n.d.). Category:Dihydrofolate reductase inhibitors. [Link]
-
Oxford Academic. (1983). Use of Trimethoprim Alone or in Combination with Drugs Other Than Sulfonamides. [Link]
-
Drugs.com. (n.d.). Trimethoprim Alternatives Compared. [Link]
-
Zepf, B. (2003). Alternative Antibiotics for Urinary Tract Infections. American Family Physician, 67(12), 2533. [Link]
-
Medscape. (2025). Urinary Tract Infection (UTI) and Cystitis (Bladder Infection) in Females Medication. [Link]
-
Rosowsky, A., Forsch, R. A., & Queener, S. F. (2004). New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections of AIDS and other immune disorders. Synthesis and species-dependent antifolate activity. Journal of Medicinal Chemistry, 47(7), 1847-1859. [Link]
-
Bigham, E. C., Smith, G. K., & Duch, D. S. (1983). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 26(9), 1308-1311. [Link]
-
PubChem. (n.d.). 2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium. [Link]
-
ACS Publications. (2004). New 2,4-Diamino-5-(2′,5′-substituted benzyl)pyrimidines as Potential Drugs against Opportunistic Infections of AIDS and Other Immune Disorders. Synthesis and Species-Dependent Antifolate Activity. [Link]
-
Global Substance Registration System. (n.d.). 2,4-DIAMINO-5-(3-METHOXY-4,5-METHYLENEDIOXYBENZYL)PYRIMIDINE. [Link]
Sources
- 1. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 3. Category:Dihydrofolate reductase inhibitors - Wikipedia [en.wikipedia.org]
- 4. iapac.org [iapac.org]
- 5. Alternative Antibiotics for Urinary Tract Infections | AAFP [aafp.org]
- 6. Dihydrofolate reductase inhibitors for use as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. antiinfectivemeds.com [antiinfectivemeds.com]
- 8. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Molecular mechanisms of resistance to trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim Resistance [pdb101.rcsb.org]
- 12. academic.oup.com [academic.oup.com]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. droracle.ai [droracle.ai]
- 15. Management of uncomplicated urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine (Trimethoprim): PPE, Operations, and Disposal
As researchers dedicated to advancing drug development, our most critical asset is a safe and controlled laboratory environment. The handling of potent active pharmaceutical ingredients (APIs) like 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine, commonly known as Trimethoprim, demands a rigorous and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural framework grounded in scientific principles to ensure your safety and the integrity of your research.
Trimethoprim is an antibiotic that functions by inhibiting dihydrofolate reductase, an essential enzyme in bacteria.[1][2] While effective therapeutically, in its concentrated, powdered form, it presents significant occupational hazards that must be meticulously managed.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with Trimethoprim is fundamental to implementing effective safety measures. The primary hazards dictate the necessity of the personal protective equipment (PPE) and handling protocols outlined below.
-
Reproductive Toxicity : Trimethoprim is suspected of damaging the unborn child (H361d).[3] This is the most critical hazard and necessitates stringent controls to prevent any exposure, particularly for researchers of child-bearing potential.
-
Acute Oral Toxicity : The compound is harmful if swallowed (H302).[3] This underscores the importance of preventing hand-to-mouth contamination through strict hygiene practices.
-
Inhalation and Dermal Exposure : As a fine, odorless white powder, Trimethoprim can easily become airborne, creating an inhalation risk.[1][4] The primary routes of occupational exposure are the inhalation of dust particles and direct skin contact.[1][4]
Personal Protective Equipment (PPE): Your Primary Barrier
The selection and correct use of PPE is non-negotiable. The following table summarizes the required equipment, which should be standard for handling powdered Trimethoprim.
| PPE Category | Specification | Standard (Example) | Rationale for Use with Trimethoprim |
| Respiratory Protection | NIOSH-approved N95 or higher-rated particulate respirator. | NIOSH 42 CFR 84 | Essential for handling powder. Prevents the inhalation of fine, aerosolized particles that can be generated during weighing or transfer. |
| Hand Protection | Double-gloving: Chemical-resistant nitrile gloves (powder-free). | ASTM F739 / EN 374 | The inner glove protects the skin while the outer glove is considered the working glove. The outer glove should be changed immediately upon known or suspected contamination to prevent the spread of the hazardous material.[5][6] |
| Eye & Face Protection | Chemical safety goggles or safety glasses with side shields. | ANSI Z87.1 / EN 166 | Protects eyes from airborne dust particles and accidental splashes of solutions containing Trimethoprim.[3][4] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs. | ANSI 103 | Prevents contamination of personal clothing and skin. The cuffs should be overlapped by the outer gloves to create a seal.[4][5] |
Experimental Protocol: Donning and Doffing PPE for Maximum Safety
The sequence of putting on and removing PPE is a critical control point to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Don the disposable gown, ensuring it is fully fastened.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of the gown.[5]
-
Respirator: Put on the N95 respirator, ensuring a proper seal check is performed.
-
Eye Protection: Put on safety goggles.
Doffing (Removing) Sequence: This procedure should be performed in a designated area to contain contamination.
-
Outer Gloves: Remove the outer gloves, peeling them off without touching the outside with your bare hands. Dispose of them immediately in the designated hazardous waste container.
-
Gown: Unfasten and remove the gown by rolling it down from the shoulders, turning it inside-out as you go. Dispose of it immediately.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove safety goggles from the back.
-
Respirator: Remove the respirator from the back.
-
Inner Gloves: Remove the final pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Operational Plan: Safe Handling from Receipt to Use
A systematic workflow minimizes the risk of exposure and preserves the quality of the compound.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks without opening it.
-
Store the compound in a designated, locked, and clearly labeled cabinet as directed by the product packaging.[3][7]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[8]
Step 2: Weighing and Preparing Solutions
-
Crucial: All handling of powdered Trimethoprim must occur within a certified chemical fume hood, a ventilated balance enclosure, or a similar containment device to control dust.[4]
-
Minimize the generation of dust during weighing.[3]
-
Use dedicated spatulas and weigh boats. Decontaminate reusable tools thoroughly after use or use disposable equipment.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing. Trimethoprim is soluble in organic solvents like DMSO and dimethylformamide.[2]
Step 3: Spill Management
-
In the event of a small spill of solid material, do not sweep. Gently cover the spill with a damp cloth or use a vacuum equipped with a HEPA filter to collect the material.[3]
-
Clean the spill area thoroughly.[3]
-
All materials used for cleanup must be disposed of as hazardous waste.
-
For larger spills, evacuate non-essential personnel and follow your institution's emergency procedures.[3][9]
Disposal Plan: Managing Trimethoprim Waste Streams
All waste generated from handling Trimethoprim must be considered hazardous chemical waste.[10] Never dispose of Trimethoprim or its solutions down the drain, as this can lead to environmental contamination and the development of antibiotic-resistant bacteria.[10]
-
Solid Waste: This includes contaminated gloves, gowns, weigh boats, and paper towels. Place all solid waste into a clearly labeled, sealed hazardous waste container.[3][9]
-
Liquid Waste: Unused or waste solutions containing Trimethoprim should be collected in an approved, sealed container for hazardous chemical waste.[10] Ensure the container is appropriately labeled with the contents.
-
Final Disposal: All waste must be disposed of in accordance with local, state, and national environmental regulations.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Workflow Visualization
The following diagram illustrates the critical workflow for safely handling Trimethoprim, emphasizing the integration of PPE and engineering controls at each stage.
Caption: Workflow for handling Trimethoprim, from preparation to disposal.
By adhering to these detailed protocols, you build a framework of safety that protects you, your colleagues, and the integrity of your scientific work. Trust in these procedures is built upon understanding the causality behind each step, ensuring a self-validating system of laboratory safety.
References
- Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Trimethoprim Hydrochloride.
- Pfizer. (2018).
- Pfizer. (2007). Material Safety Data Sheet - Trimethoprim/Sulfametopyrazine Syrup.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2,6-Diamino-4-chloropyrimidine.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4-Diamino-6-hydroxypyrimidine.
- TCI Chemicals. (2024). SAFETY DATA SHEET - 2-Amino-4,6-dimethoxypyrimidine.
- Occupational Safety and Health Administration (OSHA). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fisher Scientific. (2021).
- ChemDmart. (n.d.).
- Carl ROTH. (2024).
- Fisher Scientific. (2014).
- National Institutes of Health (NIH). (n.d.). Trimethoprim. PubChem.
- Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Pediatric Oncology Group of Ontario (POGO). (2021). Personal Protective Equipment (PPE) for Hazardous Drug (HD)
- Cayman Chemical. (2022).
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Benchchem. (n.d.). Technical Support Center: Refining Protocols for Handling Energetic Pyrimidine Compounds.
- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- ASHP. (2018). ASHP Guidelines on Handling Hazardous Drugs.
- Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
- National Center for Biotechnology Information (NCBI). (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- International Journal of Pharmaceutical Sciences and Research. (2024).
- National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide 2022.
- MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction.
Sources
- 1. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pogo.ca [pogo.ca]
- 7. pppmag.com [pppmag.com]
- 8. chemdmart.com [chemdmart.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
